Sp-8-pCPT-2'-O-Me-cAMPS
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C17H17ClN5O5PS2 |
|---|---|
Molecular Weight |
501.9 g/mol |
IUPAC Name |
9-[(4aR,6R,7S)-2-hydroxy-7-methoxy-2-sulfanylidene-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-8-(4-chlorophenyl)sulfanylpurin-6-amine |
InChI |
InChI=1S/C17H17ClN5O5PS2/c1-25-13-12-10(6-26-29(24,30)28-12)27-16(13)23-15-11(14(19)20-7-21-15)22-17(23)31-9-4-2-8(18)3-5-9/h2-5,7,10,12-13,16H,6H2,1H3,(H,24,30)(H2,19,20,21)/t10-,12?,13+,16-,29?/m1/s1 |
InChI Key |
AHGYSTSKKABLLZ-RJTDQBFZSA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Sp-8-pCPT-2'-O-Me-cAMPS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sp-8-pCPT-2'-O-Me-cAMPS, a synthetically modified cyclic adenosine (B11128) monophosphate (cAMP) analog, has emerged as a important tool in cell signaling research. Its high specificity as an activator of Exchange protein directly activated by cAMP (Epac) over Protein Kinase A (PKA) allows for the precise dissection of Epac-mediated signaling pathways. This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its molecular interactions, downstream signaling cascades, and the experimental methodologies used to characterize its activity.
Core Mechanism of Action
This compound is a cell-permeant and phosphodiesterase-resistant analog of cAMP.[1] Its mechanism of action is centered on the selective activation of Epac, a guanine (B1146940) nucleotide exchange factor (GEF) for the small GTPases Rap1 and Rap2.
The key structural modifications of this compound confer its unique properties:
-
8-pCPT (8-(4-Chlorophenylthio)) group: This modification at the 8th position of the adenine (B156593) ring enhances the binding affinity and selectivity for Epac.
-
2'-O-Me (2'-O-Methyl) group: The methylation of the 2'-hydroxyl group on the ribose moiety is crucial for discriminating against PKA, which requires this hydroxyl group for high-affinity binding.[2]
-
Sp-cAMPS (Sp-cyclic adenosine monophosphorothioate): The phosphorothioate (B77711) modification at the cyclic phosphate (B84403) group renders the molecule resistant to hydrolysis by phosphodiesterases (PDEs), ensuring sustained intracellular concentrations.[1]
Upon entering the cell, this compound directly binds to the cyclic nucleotide-binding (CNB) domain of Epac. This binding induces a conformational change in the Epac protein, relieving its autoinhibitory state and exposing the catalytic GEF domain. The activated Epac then promotes the exchange of GDP for GTP on Rap1 and Rap2, leading to their activation and the initiation of downstream signaling events.
The acetoxymethyl (AM) ester form, 8-pCPT-2'-O-Me-cAMP-AM, is a prodrug that exhibits enhanced cell permeability. Once inside the cell, endogenous esterases cleave the AM group, releasing the active this compound molecule.[1]
Quantitative Data
The following tables summarize the key quantitative parameters of this compound, highlighting its potency and selectivity.
| Parameter | Value | Target | Reference |
| Binding Affinity (Kd) | 2.2 µM | Epac1 | [2] |
| 20-30 µM | PKA | [2] | |
| Activation Constant (AC50) | 1.8 µM | Epac | |
| Activation Constant (EC50) | 2.2 µM | Epac1 | |
| >10 µM | PKA |
Signaling Pathways
The activation of Epac by this compound triggers a multitude of downstream signaling pathways that are highly cell-type and context-dependent. A generalized schematic of the core Epac signaling pathway is presented below.
Caption: Core Epac signaling pathway activated by this compound.
Experimental Protocols
FRET-based Epac Activation Assay
This assay directly measures the conformational change in Epac upon ligand binding in living cells.
Principle: A genetically encoded biosensor, typically consisting of Epac flanked by a Cyan Fluorescent Protein (CFP) and a Yellow Fluorescent Protein (YFP) (CFP-Epac-YFP), is used. In the inactive state, the close proximity of CFP and YFP allows for Förster Resonance Energy Transfer (FRET). Upon binding of this compound, Epac undergoes a conformational change, increasing the distance between CFP and YFP and thus decreasing FRET.[3][4]
Methodology:
-
Cell Culture and Transfection: Culture mammalian cells (e.g., HEK293, HeLa) in appropriate media. Transfect the cells with a plasmid encoding the CFP-Epac-YFP biosensor using a suitable transfection reagent.
-
Cell Imaging: After 24-48 hours, replace the culture medium with a suitable imaging buffer.
-
Baseline Measurement: Acquire baseline fluorescence images using a fluorescence microscope equipped for FRET imaging. Excite the CFP at its excitation wavelength (e.g., 430 nm) and measure the emission of both CFP (e.g., 475 nm) and YFP (e.g., 530 nm).
-
Stimulation: Add this compound to the cells at the desired concentration.
-
Time-Lapse Imaging: Acquire a series of images over time to monitor the change in the CFP/YFP emission ratio.
-
Data Analysis: Calculate the FRET ratio (YFP emission / CFP emission) for each time point. A decrease in the FRET ratio indicates Epac activation.
Caption: Workflow for a FRET-based Epac activation assay.
Rap1 Activation Assay (Pull-down)
This assay measures the level of active, GTP-bound Rap1, a direct downstream target of Epac.
Principle: The Rap-binding domain (RBD) of RalGDS, which specifically binds to the GTP-bound form of Rap1, is used to "pull down" active Rap1 from cell lysates. The amount of pulled-down Rap1 is then quantified by Western blotting.[5][6][7][8][9]
Methodology:
-
Cell Lysis: Treat cells with this compound for the desired time. Lyse the cells in a buffer containing protease inhibitors.
-
Lysate Clarification: Centrifuge the lysates to remove cellular debris.
-
Protein Quantification: Determine the protein concentration of the cleared lysates.
-
Pull-down: Incubate a standardized amount of cell lysate with RalGDS-RBD agarose (B213101) beads for 1 hour at 4°C with gentle agitation.
-
Washing: Pellet the beads by centrifugation and wash them several times with lysis buffer to remove non-specifically bound proteins.
-
Elution: Resuspend the beads in SDS-PAGE sample buffer and boil to elute the bound proteins.
-
Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer them to a PVDF membrane, and probe with a primary antibody specific for Rap1.
-
Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and a chemiluminescent substrate for detection.
-
Analysis: Quantify the band intensity corresponding to Rap1 to determine the level of Rap1 activation.
Caption: Workflow for a Rap1 activation pull-down assay.
PKA Activity Assay
This assay is crucial to confirm the selectivity of this compound for Epac over PKA.
Principle: The assay measures the phosphorylation of a specific PKA substrate peptide by the catalytic subunit of PKA. The amount of phosphorylated substrate is proportional to PKA activity.
Methodology:
-
Reaction Setup: Prepare a reaction mixture containing a kinase buffer, a specific PKA peptide substrate (e.g., Kemptide), ATP, and the cell lysate or purified PKA.
-
Incubation: Incubate the reaction mixture with and without this compound at 30°C for a defined period.
-
Detection of Phosphorylation:
-
Radiolabeling: Use [γ-³²P]ATP and measure the incorporation of ³²P into the peptide substrate by spotting the reaction mixture onto phosphocellulose paper, washing away unincorporated ATP, and quantifying the radioactivity using a scintillation counter.[10]
-
ELISA-based: Use a biotinylated substrate peptide and a phospho-specific antibody. The phosphorylated peptide is captured on a streptavidin-coated plate, detected with the antibody, and quantified using a colorimetric or chemiluminescent readout.
-
Electrochemical: Immobilize a substrate peptide on an electrode. Phosphorylation alters the surface charge, which can be detected as a change in electrochemical impedance.
-
-
Data Analysis: Compare the PKA activity in the presence and absence of this compound to determine its effect on PKA. A lack of significant increase in phosphorylation confirms selectivity.
Conclusion
This compound is a powerful and selective pharmacological tool for investigating Epac-mediated signaling. Its well-defined mechanism of action, coupled with robust experimental assays, enables researchers to elucidate the intricate roles of the Epac-Rap pathway in a wide range of physiological and pathological processes. This guide provides the foundational knowledge and experimental frameworks necessary for the effective utilization of this compound in advancing our understanding of cAMP signaling.
References
- 1. mdpi.com [mdpi.com]
- 2. diabetesjournals.org [diabetesjournals.org]
- 3. Detecting cAMP-induced Epac activation by fluorescence resonance energy transfer: Epac as a novel cAMP indicator - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Detecting cAMP‐induced Epac activation by fluorescence resonance energy transfer: Epac as a novel cAMP indicator | EMBO Reports [link.springer.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. Rap1 Pull-Down Activation Assay Kit - NewEast Biosciences - GTPase, Oncogene and Bioactive Protein [neweastbio.com]
- 7. content.abcam.com [content.abcam.com]
- 8. cellbiolabs.com [cellbiolabs.com]
- 9. assets.fishersci.com [assets.fishersci.com]
- 10. benchchem.com [benchchem.com]
The Selective Epac Activator Sp-8-pCPT-2'-O-Me-cAMPS: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of Sp-8-pCPT-2'-O-Me-cAMPS, a potent and selective activator of Exchange protein directly activated by cAMP (Epac). We delve into its mechanism of action, highlighting its selectivity for Epac over Protein Kinase A (PKA), and explore its utility as a research tool in dissecting cAMP-mediated signaling pathways. This document offers a compilation of quantitative data, detailed experimental protocols for key assays, and visual representations of the relevant signaling cascades and experimental workflows to facilitate its application in academic and industrial research settings.
Introduction to Epac and the Role of Selective Activators
Cyclic adenosine (B11128) monophosphate (cAMP) is a ubiquitous second messenger that governs a myriad of physiological processes. For decades, the principal effector of cAMP was considered to be Protein Kinase A (PKA). However, the discovery of Exchange protein directly activated by cAMP (Epac) unveiled a parallel signaling pathway, independent of PKA.[1] Epac proteins, comprising Epac1 and Epac2 isoforms, function as guanine (B1146940) nucleotide exchange factors (GEFs) for the small Ras-like GTPases, Rap1 and Rap2.[1] Upon cAMP binding, a conformational change in Epac activates its GEF activity, leading to the exchange of GDP for GTP on Rap proteins and initiating downstream signaling cascades.
The overlapping and sometimes opposing roles of the PKA and Epac pathways necessitate the use of selective pharmacological tools to delineate their respective contributions to cellular responses. This compound and its cell-permeable prodrug, 8-pCPT-2'-O-Me-cAMP-AM, have emerged as indispensable instruments for the specific activation of Epac, thereby enabling researchers to probe the PKA-independent effects of cAMP signaling.[2][3]
This compound: Mechanism and Selectivity
This compound is a structural analog of cAMP. Modifications at the C8 and O2' positions of the adenosine ring confer its high affinity and selectivity for the cyclic nucleotide-binding (CNB) domain of Epac.[4] The phosphorothioate (B77711) modification renders the molecule resistant to hydrolysis by phosphodiesterases (PDEs), ensuring sustained intracellular concentrations.[4]
The acetoxymethyl (AM) ester form, 8-pCPT-2'-O-Me-cAMP-AM, exhibits enhanced cell permeability. Once inside the cell, ubiquitous intracellular esterases cleave the AM group, releasing the active this compound molecule.[2]
Quantitative Data
The following tables summarize the key quantitative parameters of this compound and its parent compound, 8-pCPT-2'-O-Me-cAMP.
Table 1: Potency of 8-pCPT-2'-O-Me-cAMP for Epac Activation
| Parameter | Value | Reference |
| EC50 for Epac1 Activation | 2.2 µM | [5] |
Table 2: Selectivity of 8-pCPT-2'-O-Me-cAMP for Epac over PKA
| Parameter | Value | Reference |
| EC50 for PKA Activation | > 100 µM | [5] |
The Epac Signaling Pathway
Activation of Epac by this compound triggers a signaling cascade that influences a wide range of cellular functions, including cell adhesion, proliferation, differentiation, and apoptosis.[2][6] The primary downstream effector of Epac is the small GTPase Rap1.
Caption: The Epac Signaling Pathway.
Experimental Protocols
Rap1 Activation Assay (Pull-Down Method)
This assay measures the amount of active, GTP-bound Rap1 in cell lysates.
Caption: Workflow for Rap1 Activation Assay.
Materials:
-
Cell line of interest
-
Sp-8-pCPT-2'-O-Me-cAMP-AM
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis/Wash Buffer (e.g., 50 mM Tris-HCl pH 7.5, 500 mM NaCl, 10 mM MgCl2, 1% Triton X-100, protease and phosphatase inhibitors)
-
RalGDS-RBD (Ras binding domain) agarose beads
-
SDS-PAGE sample buffer
-
Anti-Rap1 antibody
-
Secondary antibody conjugated to HRP
-
Chemiluminescence detection reagents
Protocol:
-
Cell Culture and Stimulation:
-
Plate cells and grow to 80-90% confluency.
-
Starve cells in serum-free medium for 2-4 hours prior to stimulation.
-
Treat cells with the desired concentration of Sp-8-pCPT-2'-O-Me-cAMP-AM for the appropriate time. Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
Aspirate the medium and wash the cells once with ice-cold PBS.
-
Add ice-cold Lysis/Wash Buffer to the plate and scrape the cells.
-
Transfer the lysate to a microcentrifuge tube and clarify by centrifugation at 14,000 x g for 10 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration.
-
-
Pull-Down of Active Rap1:
-
Normalize the protein concentration of the lysates.
-
To 500-1000 µg of protein lysate, add 20-30 µL of a 50% slurry of RalGDS-RBD agarose beads.
-
Incubate on a rotator for 1 hour at 4°C.
-
-
Washing:
-
Pellet the beads by centrifugation at 5,000 x g for 1 minute at 4°C.
-
Aspirate the supernatant and wash the beads three times with 1 mL of ice-cold Lysis/Wash Buffer.
-
-
Elution and Western Blotting:
-
After the final wash, remove all supernatant.
-
Resuspend the beads in 30-40 µL of 2X SDS-PAGE sample buffer and boil for 5 minutes.
-
Centrifuge to pellet the beads and load the supernatant onto an SDS-PAGE gel.
-
Perform Western blotting using a primary antibody against Rap1 and a suitable secondary antibody.
-
Detect the signal using a chemiluminescence substrate and imaging system.
-
FRET-Based Epac Activation Assay in Live Cells
This assay utilizes a genetically encoded biosensor, often comprised of Epac flanked by a FRET donor (e.g., CFP) and acceptor (e.g., YFP), to monitor Epac conformational changes in real-time.
Caption: Workflow for FRET-based Epac Activation Assay.
Materials:
-
Epac-FRET biosensor plasmid (e.g., CFP-Epac-YFP)
-
Transfection reagent
-
Live-cell imaging medium
-
Fluorescence microscope equipped for FRET imaging (with appropriate filter sets for donor and acceptor fluorophores) and a live-cell imaging chamber
-
Sp-8-pCPT-2'-O-Me-cAMP-AM
Protocol:
-
Cell Transfection:
-
Transfect the cells with the Epac-FRET biosensor plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
Allow 24-48 hours for protein expression.
-
-
Live-Cell Imaging:
-
Plate the transfected cells on glass-bottom dishes suitable for microscopy.
-
On the day of the experiment, replace the culture medium with live-cell imaging medium.
-
Mount the dish on the microscope stage within a heated and CO2-controlled environmental chamber.
-
-
FRET Measurement:
-
Locate a cell expressing the biosensor.
-
Excite the donor fluorophore (e.g., CFP at ~430 nm) and acquire images in both the donor (e.g., ~475 nm) and acceptor (e.g., ~530 nm) emission channels.
-
Record a baseline FRET signal for a few minutes.
-
-
Stimulation and Data Acquisition:
-
Carefully add Sp-8-pCPT-2'-O-Me-cAMP-AM to the imaging dish to the final desired concentration.
-
Continue to acquire images in both channels to monitor the change in FRET over time. A decrease in FRET typically indicates Epac activation as the donor and acceptor fluorophores move apart.
-
-
Data Analysis:
-
For each time point, calculate the ratio of the acceptor to donor fluorescence intensity (or vice versa, depending on the biosensor design).
-
Plot the FRET ratio over time to visualize the kinetics of Epac activation.
-
Conclusion
This compound is a powerful and selective tool for the investigation of Epac-mediated signaling pathways. Its ability to activate Epac without significantly affecting PKA allows for the precise dissection of cAMP's multifaceted roles in cellular physiology and pathophysiology. The experimental protocols and data provided in this technical guide are intended to facilitate the effective use of this compound in both basic and translational research, ultimately contributing to a deeper understanding of cAMP signaling and the development of novel therapeutic strategies targeting the Epac pathway.
References
Unraveling PKA-Independent cAMP Signaling: A Technical Guide to Sp-8-pCPT-2'-O-Me-cAMPS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclic adenosine (B11128) monophosphate (cAMP) is a ubiquitous second messenger that orchestrates a myriad of physiological processes. For decades, the prevailing understanding was that the effects of cAMP were primarily mediated by Protein Kinase A (PKA). However, the discovery of Exchange protein directly activated by cAMP (Epac) has unveiled a parallel, PKA-independent signaling axis. This guide provides an in-depth exploration of this pathway, focusing on the potent and specific Epac activator, Sp-8-pCPT-2'-O-Me-cAMPS, a crucial tool for dissecting PKA-independent cAMP signaling.
This compound is a cell-permeable and phosphodiesterase-resistant analog of cAMP. Its key structural modifications, the 8-p-chlorophenylthio (pCPT) and the 2'-O-methyl (O-Me) substitutions, confer high affinity and selectivity for Epac proteins (Epac1 and Epac2) over PKA. This specificity makes it an invaluable pharmacological tool to investigate the distinct cellular functions governed by Epac.
Core Concepts: PKA-Independent Signaling via Epac
The classical cAMP pathway involves the activation of PKA, which then phosphorylates a multitude of downstream protein substrates. In contrast, the PKA-independent pathway is initiated by the direct binding of cAMP (or its analogs like this compound) to the cyclic nucleotide-binding (CNB) domain of Epac. This binding induces a conformational change in Epac, unmasking its guanine (B1146940) nucleotide exchange factor (GEF) domain. The activated GEF domain then catalyzes the exchange of GDP for GTP on small G-proteins of the Rap family, primarily Rap1 and Rap2. GTP-bound Rap proteins are the active form and can interact with a variety of downstream effectors to elicit cellular responses.
Quantitative Data: Activator Specificity and Potency
The defining characteristic of this compound and its parent compound, 8-pCPT-2'-O-Me-cAMP, is their high selectivity for Epac over PKA. This is crucial for unambiguously attributing observed cellular effects to the PKA-independent pathway.
| Compound | Target | Parameter | Value | Reference |
| 8-pCPT-2'-O-Me-cAMP | Epac1 | EC50 | 2.2 µM | [1] |
| 8-pCPT-2'-O-Me-cAMP | PKA | EC50 | >10 µM | [1] |
Note: this compound is the phosphorothioate (B77711) derivative of 8-pCPT-2'-O-Me-cAMP, rendering it resistant to hydrolysis by phosphodiesterases (PDEs) and thus providing a more sustained activation of Epac in cellular systems.
Signaling Pathways
The activation of Epac by this compound triggers a cascade of downstream events, primarily through the activation of Rap GTPases.
Caption: Epac signaling pathway initiated by this compound.
Experimental Protocols
Rap1 Activation Assay (Pull-down Method)
This assay measures the levels of active, GTP-bound Rap1 in cell lysates.
Materials:
-
Cells of interest
-
This compound or 8-pCPT-2'-O-Me-cAMP-AM (cell-permeable version)
-
Lysis/Binding/Wash Buffer (e.g., 25 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM MgCl₂, 1% NP-40, 5% glycerol, protease inhibitors)
-
RalGDS-RBD (Rap-binding domain of RalGDS) fused to GST and immobilized on agarose (B213101) beads
-
GTPγS (non-hydrolyzable GTP analog for positive control)
-
GDP (for negative control)
-
Anti-Rap1 antibody
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Cell Treatment: Culture cells to desired confluency. Treat with this compound at the desired concentration and for the appropriate time. Include untreated, positive (GTPγS-loaded lysate), and negative (GDP-loaded lysate) controls.
-
Lysis: Wash cells with ice-cold PBS and lyse with ice-cold Lysis/Binding/Wash Buffer.
-
Clarification: Centrifuge lysates at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cell debris.
-
Pull-down: Incubate the clarified lysates with GST-RalGDS-RBD agarose beads for 1 hour at 4°C with gentle rotation.
-
Washing: Wash the beads three times with Lysis/Binding/Wash Buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins by boiling the beads in SDS-PAGE sample buffer.
-
Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with an anti-Rap1 antibody to detect the amount of pulled-down (active) Rap1.
Caption: Workflow for a Rap1 activation pull-down assay.
Intracellular Calcium Mobilization Assay
This protocol measures changes in intracellular calcium concentration ([Ca²⁺]i) using a ratiometric fluorescent indicator like Fura-2 AM.
Materials:
-
Cells of interest cultured on coverslips or in a 96-well plate
-
Fura-2 AM (acetoxymethyl ester)
-
Pluronic F-127
-
HEPES-buffered saline (HBS)
-
This compound
-
Fluorescence microscope or plate reader capable of ratiometric imaging (excitation at 340 nm and 380 nm, emission at ~510 nm)
Procedure:
-
Cell Loading: Incubate cells with Fura-2 AM (typically 2-5 µM) and Pluronic F-127 (0.02%) in HBS for 30-60 minutes at room temperature or 37°C in the dark.
-
Washing: Wash the cells twice with HBS to remove extracellular dye.
-
De-esterification: Incubate the cells in HBS for an additional 30 minutes to allow for complete de-esterification of the Fura-2 AM by intracellular esterases, trapping the active Fura-2 inside the cells.
-
Imaging: Mount the coverslip on a perfusion chamber or place the 96-well plate in the plate reader.
-
Baseline Measurement: Acquire a baseline fluorescence ratio (F340/F380) before adding the stimulus.
-
Stimulation: Add this compound to the cells and continuously record the fluorescence at both excitation wavelengths.
-
Data Analysis: The ratio of the fluorescence intensities at 340 nm and 380 nm is proportional to the intracellular calcium concentration. An increase in the F340/F380 ratio indicates an increase in [Ca²⁺]i.
Caption: Workflow for intracellular calcium mobilization assay.
Conclusion
This compound is an indispensable tool for elucidating the nuanced roles of PKA-independent cAMP signaling. Its high selectivity for Epac proteins allows for the precise dissection of this pathway's contribution to a wide array of cellular functions. By employing the methodologies outlined in this guide, researchers can effectively probe the activation of key downstream effectors like Rap1 and monitor critical signaling events such as intracellular calcium mobilization. A thorough understanding of the Epac signaling axis, facilitated by tools like this compound, is paramount for advancing our knowledge of cellular signaling and for the development of novel therapeutic strategies targeting this pathway.
References
A Deep Dive into Epac Activation: Sp-8-pCPT-2'-O-Me-cAMPS vs. cAMP
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclic adenosine (B11128) monophosphate (cAMP) is a ubiquitous second messenger that orchestrates a myriad of cellular processes. For decades, Protein Kinase A (PKA) was considered the primary effector of cAMP signaling. However, the discovery of Exchange Proteins Directly Activated by cAMP (Epac) has unveiled a parallel, PKA-independent signaling axis, adding a new layer of complexity and therapeutic potential to cAMP-mediated pathways. Epac proteins, comprising Epac1 and Epac2 isoforms, function as guanine (B1146940) nucleotide exchange factors (GEFs) for the small GTPases Rap1 and Rap2.
Understanding the nuances of Epac activation is critical for dissecting its physiological roles and for the development of targeted therapeutics. This technical guide provides an in-depth comparison of the endogenous activator, cAMP, and the potent, selective synthetic activator, Sp-8-pCPT-2'-O-Me-cAMPS (also known as 007). We will explore their differential effects on Epac activation, delve into the experimental methodologies used to study these interactions, and visualize the key signaling pathways involved.
Data Presentation: Quantitative Comparison of Epac Activators
The potency and efficacy of cAMP and this compound in activating Epac isoforms have been quantified in various studies. The following tables summarize key activation constants, providing a clear comparison of these two critical molecules.
| Activator | Epac Isoform | AC50 (µM) | Relative Maximal Activity (k_max) | Reference |
| cAMP | Epac1 | 50 | 1 | [1] |
| Epac2 | - | - | ||
| This compound (007) | Epac1 | 1.8 | 3.3 | [1][2] |
| Epac2 | 3.5 | 0.8 | [2][3] |
Table 1: Activation Constants (AC50) and Relative Maximal Activity. AC50 represents the concentration of the activator required to achieve 50% of the maximal activation. Relative maximal activity is normalized to the maximal activation induced by cAMP.
| Ligand | Epac Isoform | Kd (µM) | Reference |
| cAMP | Epac1 (CNB) | 4 | [2] |
| Epac2 (CNB-B) | 1.2 | [2] | |
| Epac2 (CNB-A) | 87 | [2] | |
| This compound (007) | Epac1 | - |
Table 2: Dissociation Constants (Kd). Kd is a measure of the binding affinity between the ligand and the protein. A lower Kd indicates a higher binding affinity. Note that for Epac2, the two cyclic nucleotide-binding (CNB) domains, CNB-A and CNB-B, exhibit significantly different affinities for cAMP.
Signaling Pathways
The activation of Epac by either cAMP or this compound triggers a conformational change in the Epac protein, exposing its catalytic GEF domain. This allows Epac to interact with and activate Rap GTPases, primarily Rap1 and Rap2, by promoting the exchange of GDP for GTP. Activated Rap proteins then engage a diverse array of downstream effectors, leading to various cellular responses.
Figure 1: Epac Signaling Pathway. This diagram illustrates the activation of Epac by cAMP or this compound, leading to the activation of Rap GTPases and subsequent downstream cellular responses.
Experimental Protocols
Precise and reproducible experimental methodologies are paramount for studying Epac activation. Below are detailed protocols for three key assays.
FRET-Based Epac Activation Assay
This assay allows for the real-time measurement of Epac activation in living cells by monitoring Förster Resonance Energy Transfer (FRET) between two fluorescent proteins flanking the Epac protein.
Principle: An Epac biosensor, typically consisting of Cyan Fluorescent Protein (CFP) and Yellow Fluorescent Protein (YFP) fused to the N- and C-termini of Epac (CFP-Epac-YFP), is expressed in cells. In the inactive state, the close proximity of CFP and YFP allows for FRET. Upon binding of an activator like cAMP or 007, Epac undergoes a conformational change, increasing the distance between CFP and YFP and thus decreasing FRET.
Methodology:
-
Cell Culture and Transfection:
-
Plate cells (e.g., HEK293, HeLa) on glass-bottom dishes suitable for fluorescence microscopy.
-
Transfect cells with a plasmid encoding the CFP-Epac-YFP biosensor using a suitable transfection reagent. Allow 24-48 hours for protein expression.
-
-
Imaging Setup:
-
Use an inverted fluorescence microscope equipped with a sensitive camera and appropriate filter sets for CFP and YFP.
-
Maintain cells in a physiological buffer (e.g., Hanks' Balanced Salt Solution) at 37°C and 5% CO2 during imaging.
-
-
Data Acquisition:
-
Excite the CFP donor fluorophore (e.g., at 430 nm).
-
Simultaneously acquire images in both the CFP (e.g., 470 nm) and YFP (FRET; e.g., 530 nm) emission channels.
-
Establish a baseline FRET ratio (YFP/CFP) for a few minutes before stimulation.
-
-
Stimulation and Measurement:
-
Add the desired concentration of cAMP or this compound to the cells.
-
Continuously record images from both channels to monitor the change in the FRET ratio over time. A decrease in the YFP/CFP ratio indicates Epac activation.
-
-
Data Analysis:
-
Calculate the YFP/CFP ratio for each time point.
-
Normalize the data to the baseline ratio to determine the relative change in FRET.
-
For dose-response curves, stimulate cells with a range of activator concentrations and plot the maximal change in FRET ratio against the log of the concentration to determine the EC50.
-
Figure 2: FRET-Based Epac Activation Assay Workflow. A flowchart outlining the key steps in performing a FRET-based assay to measure Epac activation in living cells.
Rap1 Activation Pull-Down Assay
This biochemical assay measures the level of active, GTP-bound Rap1, which is a direct downstream consequence of Epac activation.
Principle: A fusion protein containing the Rap-binding domain (RBD) of RalGDS, which specifically binds to the GTP-bound form of Rap1, is used to "pull down" active Rap1 from cell lysates. The amount of pulled-down Rap1 is then quantified by Western blotting.
Methodology:
-
Cell Culture and Treatment:
-
Culture cells to near confluence.
-
Treat cells with the desired concentrations of cAMP or this compound for a specified time.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in a buffer containing detergents (e.g., Triton X-100) and protease inhibitors to preserve protein integrity.
-
Clarify the lysates by centrifugation to remove cellular debris.
-
-
Pull-Down of Active Rap1:
-
Incubate a portion of the cell lysate with GST-RalGDS-RBD fusion protein immobilized on glutathione-agarose beads.
-
Incubate for 1-2 hours at 4°C with gentle rotation to allow for binding of GTP-Rap1.
-
-
Washing and Elution:
-
Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
-
Western Blotting:
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Probe the membrane with a primary antibody specific for Rap1.
-
Use a horseradish peroxidase (HRP)-conjugated secondary antibody and a chemiluminescent substrate to detect the Rap1 protein.
-
Quantify the band intensity to determine the amount of active Rap1. A sample of the total cell lysate should also be run to normalize for the total amount of Rap1 protein.
-
Figure 3: Rap1 Activation Pull-Down Assay Workflow. This diagram shows the sequential steps involved in a Rap1 pull-down assay to assess Epac activity.
In Vitro Guanine Nucleotide Exchange Factor (GEF) Assay
This cell-free assay directly measures the GEF activity of purified Epac protein.
Principle: The assay monitors the exchange of a fluorescently labeled GDP analog (e.g., mant-GDP) for unlabeled GTP on purified Rap1 protein, catalyzed by Epac. The change in fluorescence upon the release of mant-GDP is measured over time.
Methodology:
-
Protein Purification:
-
Express and purify recombinant Epac and Rap1 proteins.
-
-
Loading Rap1 with mant-GDP:
-
Incubate purified Rap1 with a molar excess of mant-GDP in the presence of EDTA to facilitate nucleotide exchange.
-
Remove excess unbound nucleotide by gel filtration.
-
-
GEF Reaction:
-
In a fluorometer cuvette, combine the mant-GDP-loaded Rap1 with a reaction buffer containing an excess of unlabeled GTP and MgCl2.
-
Initiate the reaction by adding a known concentration of purified Epac protein in the presence of varying concentrations of cAMP or this compound.
-
-
Fluorescence Measurement:
-
Monitor the decrease in mant-fluorescence over time as mant-GDP is displaced by GTP. The excitation wavelength for mant is typically around 360 nm, and the emission is measured at around 440 nm.
-
-
Data Analysis:
-
Calculate the initial rate of nucleotide exchange from the slope of the fluorescence decay curve.
-
Plot the initial exchange rates against the concentration of the activator to determine the AC50.
-
Conclusion
The discovery of Epac has significantly broadened our understanding of cAMP signaling. The development of selective Epac activators, such as this compound, has been instrumental in dissecting the specific roles of Epac in various cellular contexts. As demonstrated by the quantitative data, 007 is a significantly more potent and efficacious activator of Epac1 compared to the endogenous ligand cAMP. This enhanced activity, coupled with its selectivity over PKA, makes it an invaluable tool for researchers. The detailed experimental protocols provided herein offer a robust framework for investigating Epac activation and its downstream consequences. A thorough understanding of the distinct activation profiles of cAMP and synthetic analogs, along with the application of precise experimental techniques, will continue to drive advancements in our knowledge of Epac biology and facilitate the development of novel therapeutic strategies targeting this important signaling pathway.
References
An In-depth Technical Guide to the Biological Functions of Sp-8-pCPT-2'-O-Me-cAMPS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sp-8-pCPT-2'-O-Me-cAMPS is a potent and specific cell-permeable activator of the Exchange Protein directly Activated by cAMP (Epac). As a hydrolysis-resistant analog of 8-pCPT-2'-O-Me-cAMP, it offers enhanced stability for cellular and in vivo studies. This technical guide provides a comprehensive overview of the biological functions of this compound, its mechanism of action, and detailed experimental protocols for its application.
Core Mechanism of Action: Selective Epac Activation
This compound exerts its biological effects through the selective activation of Epac proteins (Epac1 and Epac2), which act as guanine (B1146940) nucleotide exchange factors (GEFs) for the small GTPase Rap.[1][2] Unlike the canonical cAMP effector, Protein Kinase A (PKA), Epac activation initiates a distinct signaling cascade. The high selectivity of this compound for Epac over PKA makes it an invaluable tool for dissecting Epac-specific signaling pathways.[3]
The acetoxymethyl ester form, 8-pCPT-2'-O-Me-cAMP-AM, is a more cell-permeable prodrug that is rapidly hydrolyzed by intracellular esterases to the active form, 8-pCPT-2'-O-Me-cAMP.[4]
Quantitative Data Summary
The following table summarizes the known activation and inhibition constants for 8-pCPT-2'-O-Me-cAMP, the active metabolite of this compound. This data highlights its potent and selective activation of Epac over PKA.
| Target Protein | Parameter | Value (µM) | Reference |
| Epac (general) | AC50 | 1.8 | [3] |
| Epac1 | EC50 | 2.2 | [5] |
| PKA | EC50 | > 10 | [5] |
Key Biological Functions & Signaling Pathways
Activation of Epac by this compound triggers a cascade of downstream signaling events, primarily through the activation of Rap1 and Rap2.[1][6] This leads to a diverse range of cellular responses, including:
-
Insulin (B600854) Secretion: In pancreatic β-cells, Epac2 activation is crucial for cAMP-induced, PKA-independent potentiation of glucose-stimulated insulin secretion (GSIS).[1][7] This involves the mobilization of intracellular calcium and an increase in the density of insulin granules near the plasma membrane.[1][8]
-
Cell Adhesion and Junction Tightening: Epac activation strengthens cell-cell and cell-matrix adhesion by activating Rap1, which in turn modulates the function of integrins and cadherins.[1][9][10]
-
Cardiovascular Function: Epac signaling is involved in regulating cardiac calcium handling and vascular tone.[2]
-
Ion Channel Regulation: Both Epac1 and Epac2 can modulate the activity of K+ currents in ventricular cardiomyocytes through PLC/PKC and NOS/PKG pathways.[11]
Epac Signaling Pathway
Caption: Epac Signaling Pathway Activated by this compound.
Experimental Protocols
Rap1 Activation Assay
This protocol is designed to measure the activation of Rap1 in response to cell treatment with 8-pCPT-2'-O-Me-cAMP-AM.
Materials:
-
Cells of interest
-
8-pCPT-2'-O-Me-cAMP-AM (cell-permeable prodrug)
-
Rap1 Activation Assay Kit (containing RalGDS-RBD agarose (B213101) beads)
-
Ice-cold PBS
-
Lysis/Wash Buffer (provided in the kit)
-
Protease inhibitors
-
SDS-PAGE and Western blotting reagents
-
Anti-Rap1 antibody
Procedure:
-
Cell Culture and Treatment:
-
Culture cells to 80-90% confluency.
-
Starve cells in serum-free medium for 2-4 hours prior to stimulation.
-
Treat cells with the desired concentration of 8-pCPT-2'-O-Me-cAMP-AM for the appropriate time (e.g., 5-30 minutes). Include a vehicle-treated control.
-
-
Cell Lysis:
-
Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Lyse the cells by adding ice-cold Lysis/Wash Buffer supplemented with protease inhibitors.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Clarify the lysate by centrifugation at 14,000 x g for 10 minutes at 4°C.
-
-
Pull-down of Activated Rap1:
-
Transfer the supernatant (cleared lysate) to a new pre-chilled tube.
-
Add RalGDS-RBD agarose beads to each lysate sample.
-
Incubate at 4°C for 1 hour with gentle rocking.
-
Pellet the beads by centrifugation at 14,000 x g for 10 seconds.
-
Wash the beads three times with Lysis/Wash Buffer.
-
-
Western Blot Analysis:
-
Resuspend the beads in 2X SDS-PAGE sample buffer and boil for 5 minutes.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with an anti-Rap1 antibody to detect the amount of activated (GTP-bound) Rap1.
-
Analyze a sample of the total cell lysate to determine the total Rap1 levels as a loading control.
-
Experimental Workflow: Rap1 Activation Assay
Caption: Workflow for a typical Rap1 activation assay.
Glucose-Stimulated Insulin Secretion (GSIS) Assay
This protocol details the measurement of insulin secretion from pancreatic islets in response to glucose and 8-pCPT-2'-O-Me-cAMP-AM.
Materials:
-
Isolated pancreatic islets
-
Culture medium (e.g., RPMI-1640)
-
Krebs-Ringer Bicarbonate Buffer (KRBH) containing 0.1% BSA
-
Low glucose KRBH (e.g., 2.8 mM glucose)
-
High glucose KRBH (e.g., 16.7 mM glucose)
-
8-pCPT-2'-O-Me-cAMP-AM
-
Insulin ELISA kit
Procedure:
-
Islet Preparation:
-
Culture isolated islets overnight to allow for recovery.
-
Hand-pick islets of similar size for each experimental condition.
-
-
Pre-incubation:
-
Place batches of islets (e.g., 10-15 islets per tube) in low glucose KRBH.
-
Pre-incubate for 1-2 hours at 37°C to establish a basal insulin secretion rate.
-
-
Stimulation:
-
Remove the pre-incubation buffer.
-
Add fresh low glucose KRBH (basal control) or high glucose KRBH to the islets.
-
For testing the effect of the Epac activator, add 8-pCPT-2'-O-Me-cAMP-AM to the high glucose KRBH.
-
Incubate for 1 hour at 37°C.
-
-
Sample Collection:
-
Carefully collect the supernatant from each tube. This contains the secreted insulin.
-
Store the supernatant at -20°C until analysis.
-
-
Insulin Measurement:
-
Quantify the insulin concentration in the collected supernatants using an insulin ELISA kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the secreted insulin levels to the number of islets or total protein content.
-
Compare the insulin secretion in response to high glucose with and without 8-pCPT-2'-O-Me-cAMP-AM to the basal secretion in low glucose.
-
Logical Relationship: GSIS Assay Conditions
Caption: Logical flow of experimental conditions in a GSIS assay.
Conclusion
This compound is a specific and stable activator of Epac proteins, making it an essential tool for investigating the diverse biological roles of this signaling pathway. Its utility in studying processes such as insulin secretion, cell adhesion, and cardiovascular regulation is well-established. The detailed protocols provided in this guide offer a starting point for researchers to effectively utilize this compound in their experimental designs. Further research into the specific roles of Epac1 and Epac2, potentially with the development of isoform-specific activators, will continue to unravel the complexities of cAMP signaling.
References
- 1. pnas.org [pnas.org]
- 2. ahajournals.org [ahajournals.org]
- 3. caymanchem.com [caymanchem.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Epac1–/– and Epac2–/– mice exhibit deficient epithelial Na+ channel regulation and impaired urinary Na+ conservation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. diabetesjournals.org [diabetesjournals.org]
- 8. Epac-selective cAMP analog 8-pCPT-2'-O-Me-cAMP as a stimulus for Ca2+-induced Ca2+ release and exocytosis in pancreatic beta-cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. rndsystems.com [rndsystems.com]
- 10. 8-pCPT-2-O-Me-cAMP-AM | EPAC | Tocris Bioscience [tocris.com]
- 11. journals.physiology.org [journals.physiology.org]
The Selective Epac Activator Sp-8-pCPT-2'-O-Me-cAMPS: An In-Depth Technical Guide for Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Sp-8-pCPT-2'-O-Me-cAMPS is a potent and selective cell-permeant activator of the Exchange Protein directly Activated by cAMP (Epac). Its high specificity for Epac over Protein Kinase A (PKA) makes it an invaluable tool for dissecting the distinct roles of these two major downstream effectors of cyclic AMP (cAMP) signaling in the nervous system. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, key signaling pathways, and detailed experimental protocols for its application in neuroscience research. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively utilize this compound in studies of synaptic plasticity, neuronal development, and neurodegenerative diseases.
Introduction
Cyclic AMP is a ubiquitous second messenger that regulates a myriad of physiological processes in the central nervous system, from neuronal survival and differentiation to synaptic transmission and plasticity. The diverse effects of cAMP are primarily mediated by two distinct families of intracellular receptors: Protein Kinase A (PKA) and the Exchange Protein directly Activated by cAMP (Epac). While the role of the canonical PKA pathway has been extensively studied, the physiological and pathological functions of Epac signaling in the brain are still being elucidated. The development of selective pharmacological tools, such as this compound, has been instrumental in advancing our understanding of Epac-mediated neuronal processes.
This compound is a lipophilic analog of cAMP that readily crosses the plasma membrane.[1] It exhibits high affinity for Epac proteins while only weakly activating PKA, providing a means to isolate and study Epac-specific signaling cascades.[2][3] This guide will delve into the technical details of using this compound in a neuroscience context, with a focus on practical applications and data interpretation.
Physicochemical Properties and Selectivity
This compound is often used in its acetoxymethyl ester form (AM-ester), which enhances its cell permeability. Once inside the cell, endogenous esterases cleave the AM group, releasing the active compound.[1]
Data Presentation: Quantitative Analysis of this compound Activity
| Parameter | Value | Target | Cell/System Type | Reference(s) |
| EC50 for Epac1 Activation | 2.2 µM | Epac1 | In vitro Rap1 activation assay | [2][3] |
| EC50 for PKA Activation | >10 µM | PKA | In vitro kinase assay | [3] |
| Typical Working Concentration | 10-100 µM | Epac | Primary neuronal cultures, brain slices | [2][4] |
Mechanism of Action and Signaling Pathways
This compound selectively binds to the cyclic nucleotide-binding (CNB) domain of Epac proteins (Epac1 and Epac2), inducing a conformational change that relieves autoinhibition and exposes the catalytic guanine (B1146940) nucleotide exchange factor (GEF) domain. The activated GEF domain then promotes the exchange of GDP for GTP on the small GTPase Rap.
Epac-Rap Signaling Cascade
The activation of Rap GTPases by Epac initiates a cascade of downstream signaling events that can influence various cellular processes in neurons, including cell adhesion, neurite outgrowth, and synaptic plasticity.
Applications in Neuroscience Research
Synaptic Plasticity
The cAMP signaling pathway is a key regulator of synaptic plasticity, including long-term potentiation (LTP). This compound can be used to investigate the specific contribution of Epac to these processes. Studies have shown that Epac activation can contribute to LTP at hippocampal mossy fiber synapses.[1]
Neuronal Development and Neurite Outgrowth
Epac signaling is implicated in the regulation of neuronal morphology. This compound can be used to study its role in neurite outgrowth and neuronal polarization.
Neurodegenerative Diseases
Dysregulation of cAMP signaling has been linked to the pathophysiology of neurodegenerative disorders such as Alzheimer's and Parkinson's disease. This compound can be a valuable tool to explore the therapeutic potential of targeting the Epac pathway in these conditions, for example, by studying its effects on neuronal apoptosis.
Experimental Protocols
The following are detailed methodologies for key experiments utilizing this compound in neuroscience research.
Protocol 1: Primary Neuronal Cell Culture and Treatment
This protocol describes the preparation of primary hippocampal or cortical neuron cultures and subsequent treatment with this compound.
Materials:
-
This compound (or its AM-ester form)
-
Sterile DMSO
-
Primary neuronal culture medium (e.g., Neurobasal medium supplemented with B-27 and GlutaMAX)
-
Poly-D-lysine or Poly-L-ornithine coated culture plates or coverslips
-
E18 rat or mouse embryos
-
Dissection tools
-
Papain and DNase I
-
Trypan blue
Procedure:
-
Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 10-100 mM) of this compound in sterile DMSO. Aliquot and store at -20°C.[4]
-
Primary Neuron Isolation: Isolate hippocampi or cortices from E18 rodent embryos under sterile conditions.
-
Dissociation: Digest the tissue with papain and DNase I to obtain a single-cell suspension.
-
Cell Plating: Plate the dissociated neurons onto coated culture vessels at a desired density in pre-warmed culture medium.
-
Cell Treatment: After allowing the neurons to adhere and mature for a desired period (e.g., 7-14 days in vitro), treat the cells with this compound.
-
Thaw an aliquot of the stock solution.
-
Dilute the stock solution in pre-warmed culture medium to the final desired concentration (typically 10-100 µM).
-
Replace a portion of the existing culture medium with the treatment medium.
-
Include a vehicle control group treated with the same concentration of DMSO.
-
-
Incubation: Incubate the cells for the desired duration of the experiment.
Protocol 2: Rap1 Activation Assay
This protocol outlines a pull-down assay to measure the activation of Rap1 in response to this compound treatment in neuronal cells.
Materials:
-
Neuronal cell lysate (from treated and control cells)
-
Rap1 activation assay kit (containing RalGDS-RBD agarose (B213101) beads)
-
Lysis/Wash Buffer
-
GTPγS (positive control)
-
GDP (negative control)
-
Anti-Rap1 antibody
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Cell Lysis: Lyse the treated and control neuronal cells in ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Pull-Down of Active Rap1:
-
Incubate equal amounts of protein from each lysate with RalGDS-RBD agarose beads. These beads specifically bind to the active, GTP-bound form of Rap1.
-
Include positive (GTPγS-loaded lysate) and negative (GDP-loaded lysate) controls.
-
-
Washing: Wash the beads several times with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blotting:
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with an anti-Rap1 antibody to detect the amount of activated Rap1.
-
Also, probe the total cell lysates to determine the total amount of Rap1 protein.
-
Protocol 3: Neurite Outgrowth Assay
This protocol describes a method to quantify the effect of this compound on neurite outgrowth in cultured neurons.
Materials:
-
Primary neurons or a neuronal cell line (e.g., PC12 cells)
-
This compound
-
Culture plates or coverslips
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization solution (e.g., 0.25% Triton X-100)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody against a neuronal marker (e.g., β-III tubulin)
-
Fluorescently labeled secondary antibody
-
DAPI (for nuclear staining)
-
Microscope with fluorescence imaging capabilities
-
Image analysis software (e.g., ImageJ/Fiji)
Procedure:
-
Cell Plating and Treatment: Plate neurons at a low density and treat with various concentrations of this compound or vehicle control as described in Protocol 1.
-
Fixation and Staining:
-
After the desired incubation period, fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells and block non-specific antibody binding.
-
Incubate with the primary antibody against β-III tubulin.
-
Incubate with the fluorescently labeled secondary antibody and DAPI.
-
-
Imaging: Acquire images of the stained neurons using a fluorescence microscope.
-
Image Analysis:
-
Use image analysis software to trace and measure the length of the neurites.
-
Quantify the total neurite length per neuron or the percentage of cells with neurites.
-
Conclusion
This compound is a powerful and selective pharmacological tool that has significantly contributed to our understanding of Epac-mediated signaling in the nervous system. Its ability to specifically activate Epac pathways allows for the precise dissection of their roles in a wide range of neuronal functions. The detailed protocols and data presented in this technical guide are intended to facilitate the effective use of this compound in future neuroscience research, ultimately contributing to the development of novel therapeutic strategies for neurological disorders.
References
The Role of Sp-8-pCPT-2'-O-Me-cAMPS in Elucidating Epac Signaling in Cancer: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate landscape of cancer cell signaling, cyclic adenosine (B11128) monophosphate (cAMP) has long been recognized as a crucial second messenger. Its downstream effects were traditionally thought to be mediated exclusively by Protein Kinase A (PKA). However, the discovery of Exchange Proteins Directly Activated by cAMP (Epac) has unveiled a parallel signaling axis with profound implications for cancer biology. Sp-8-pCPT-2'-O-Me-cAMPS, often referred to as 8-pCPT-2'-O-Me-cAMP, is a potent and specific activator of Epac, making it an invaluable tool for dissecting the roles of this pathway in cancer cell proliferation, survival, migration, and apoptosis.[1][2][3]
This technical guide provides an in-depth overview of this compound, its mechanism of action, the signaling pathways it modulates, and its application in cancer cell studies. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge required to effectively utilize this compound in their research.
A critical consideration for researchers is the cell permeability of this compound. Due to the negatively charged phosphate (B84403) group, 8-pCPT-2'-O-Me-cAMP has limited ability to cross the plasma membrane.[4] To overcome this, a cell-permeable acetoxymethyl (AM) ester derivative, 8-pCPT-2'-O-Me-cAMP-AM , is widely used.[4][5][6][7] Once inside the cell, endogenous esterases cleave the AM group, releasing the active 8-pCPT-2'-O-Me-cAMP molecule.[7][8]
Mechanism of Action and Signaling Pathways
This compound is a cAMP analog that exhibits high selectivity for Epac proteins over PKA.[2][3] There are two isoforms of Epac: Epac1 and Epac2.[9][10] Both isoforms act as guanine (B1146940) nucleotide exchange factors (GEFs) for the small Ras-like GTPases, Rap1 and Rap2.[9][10]
Upon binding of 8-pCPT-2'-O-Me-cAMP to the cyclic nucleotide-binding domain of Epac, the protein undergoes a conformational change that relieves its auto-inhibition. This activation allows Epac to catalyze the exchange of GDP for GTP on Rap1 and Rap2, thereby converting them to their active, GTP-bound state. Activated Rap proteins then interact with a multitude of downstream effectors, initiating various signaling cascades that can influence cellular behavior in a context-dependent manner.[9]
The activation of Epac and its downstream effectors can have pleiotropic and sometimes contradictory effects on cancer cells, depending on the cancer type and the specific signaling context.[5][11] Key pathways influenced by Epac activation include:
-
Ras/MAPK (ERK) Pathway: In some cancers, like prostate cancer, Epac activation can lead to the stimulation of the B-Raf/ERK pathway, promoting cell proliferation.[9]
-
PI3K/Akt/mTOR Pathway: This critical survival pathway can also be activated by Epac, contributing to cell growth and the attenuation of apoptosis.[9] In prostate cancer, both the ERK and Akt pathways can converge on mTOR.[9]
-
Rac1-Mediated Cell Migration: In cervical cancer and fibrosarcoma, Epac promotes cell migration and invasion through a Rap1-mediated activation of Rac1, a key regulator of the actin cytoskeleton and lamellipodia formation.[9]
Caption: General Epac signaling pathway activated by 8-pCPT-2'-O-Me-cAMPS.
Applications in Cancer Cell Studies: Proliferation, Apoptosis, and Metastasis
The role of Epac signaling in cancer is multifaceted. Activation by 8-pCPT-2'-O-Me-cAMPS can either promote or inhibit cancer progression depending on the cellular context.
-
Pro-tumorigenic Roles: In several cancers, including prostate, pancreatic, and certain blood malignancies, Epac activation is linked to enhanced proliferation, survival, and metastasis.[5][9] For instance, in prostate cancer cells, Epac activation upregulates cell cycle proteins cyclin B1 and CDK1, promoting G2/M phase transition.[9] In gastric cancer, high Epac1 expression is a marker of poor prognosis.[10]
-
Anti-tumorigenic Roles: Conversely, in other contexts, Epac activation can be anti-proliferative. For example, in A498 clear renal cell carcinoma cells, Epac1 activation reduces cell proliferation.[5] Similarly, in diffuse large B-cell lymphoma, cAMP can inhibit cell growth in an Epac-independent manner, highlighting the complexity of cAMP signaling.[11]
-
Metastasis: A significant body of evidence links Epac1 to cancer cell migration and invasion.[5] In melanoma, Epac1 enhances metastasis, and its expression is higher in metastatic versus primary tumors.[5][10] This is often mediated by the activation of integrins and subsequent changes in cell adhesion and motility.[5]
The distinct roles of the two Epac isoforms, Epac1 and Epac2, are also an area of active investigation. Studies in ovarian cancer suggest that Epac1 and Epac2 can have different downstream effects, with Epac2 being specifically linked to energy metabolism.[12][13] Selective inhibition of either isoform markedly reduced proliferation and induced cell death in ovarian cancer cell lines.[12][13]
Quantitative Data from In Vitro Studies
The following table summarizes quantitative data reported in studies utilizing 8-pCPT-2'-O-Me-cAMP and its AM ester. This data provides a reference for effective concentrations and observed effects.
| Compound | Cell Line | Concentration | Duration | Observed Effect | Reference |
| 8-pCPT-2'-O-Me-cAMP | INS-1 (Rat Insulinoma) | 3.0 µM | Not specified | 1.41-fold increase in active Rap1. | [14][15] |
| 8-pCPT-2'-O-Me-cAMP-AM | INS-1 (Rat Insulinoma) | 3.0 µM | Not specified | 4.79-fold increase in active Rap1. | [14][15] |
| 8-pCPT-2'-O-Me-cAMP-AM | INS-1 (Rat Insulinoma) | 0.3 - 3.0 µM | 0 - 300 sec | Dose- and time-dependent activation of Epac1-camps reporter. | [6] |
| 8-pCPT-2'-O-Me-cAMP | General | AC50 = 1.8 µM | Not specified | Activation of Epac. | [2] |
| 8-pCPT-2'-O-Me-cAMP | General | EC50 = 2.2 µM (Epac1) | Not specified | Selective activation of Epac1 over PKA (EC50 > 10 µM). | [3] |
| 8-pCPT-2'-O-Me-cAMP | Prostate Cancer Cells | Not specified | Not specified | 2-3 fold increase in intracellular PGE2 synthesis. | [16] |
| 8-pCPT-2'-O-Me-cAMP | Retinal Pigment Epithelium | 250 µM | 1 hour | Induces Rap1 activation and enhances junctional proteins. | [3] |
Experimental Protocols
To investigate the effects of 8-pCPT-2'-O-Me-cAMPS on cancer cells, a variety of standard and specialized molecular and cell biology techniques are employed. It is recommended to perform additions of the AM-ester compound in serum-free media, as serum esterases can cleave the AM group extracellularly, reducing cell permeability.[8][17]
Rap1 Activation Assay (Pull-down)
This assay is fundamental to confirming the activation of the Epac pathway by measuring the levels of active, GTP-bound Rap1.
Methodology:
-
Cell Lysis: Treat cells with 8-pCPT-2'-O-Me-cAMP-AM for the desired time and concentration. Lyse the cells in a buffer containing a Rap1-GTP-binding protein domain (e.g., RalGDS-RBD) fused to an affinity tag (e.g., GST).
-
Affinity Precipitation: Incubate the cell lysates with glutathione-sepharose beads to "pull down" the GST-RalGDS-RBD bound to active Rap1-GTP.
-
Washing: Wash the beads extensively to remove non-specifically bound proteins.
-
Elution and Western Blotting: Elute the bound proteins and analyze them by SDS-PAGE and Western blotting using a primary antibody specific for Rap1. A fraction of the total cell lysate should also be run to determine total Rap1 levels.
Caption: Workflow for a Rap1 activation pull-down assay.
Cell Proliferation and Viability Assays
These assays quantify the effect of Epac activation on cancer cell growth and survival.
Methodology (MTT/WST-1 Assay):
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat cells with various concentrations of 8-pCPT-2'-O-Me-cAMP-AM.
-
Incubation: Incubate for a specified period (e.g., 24, 48, 72 hours).
-
Reagent Addition: Add MTT or WST-1 reagent to each well. These reagents are converted by metabolically active cells into a colored formazan (B1609692) product.
-
Measurement: After a short incubation, measure the absorbance at the appropriate wavelength using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Methodology:
-
Treatment: Treat cells with 8-pCPT-2'-O-Me-cAMP-AM to induce apoptosis.
-
Cell Harvesting: Harvest the cells (including floating cells in the medium).
-
Staining: Resuspend cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V (which binds to phosphatidylserine (B164497) on the outer leaflet of the plasma membrane of apoptotic cells) and Propidium Iodide (PI, a fluorescent dye that enters cells with compromised membranes, i.e., late apoptotic/necrotic cells).
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to quantify the different cell populations.
Caption: Workflow for Annexin V/PI apoptosis assay.
Conclusion
This compound and its cell-permeable AM-ester are indispensable chemical probes for investigating the role of Epac-mediated signaling in cancer. By selectively activating Epac, these tools allow researchers to delineate the complex and often cell-type-specific functions of the Epac-Rap pathway, distinguishing them from PKA-mediated effects. The evidence gathered using this compound has revealed that Epac signaling is a critical regulator of cancer cell proliferation, apoptosis, and metastasis, presenting both potential therapeutic targets and challenges. A thorough understanding of its mechanism, the pathways it modulates, and appropriate experimental design is essential for leveraging this compound to advance our understanding of cancer biology and develop novel therapeutic strategies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. 8-pCPT-2-O-Me-cAMP-AM | EPAC | Tocris Bioscience [tocris.com]
- 8. sinobiological.com [sinobiological.com]
- 9. The Role of Epac in Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. cAMP-PKA/EPAC signaling and cancer: the interplay in tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. aacrjournals.org [aacrjournals.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. tebubio.com [tebubio.com]
Sp-8-pCPT-2'-O-Me-cAMPS: A Technical Guide to its Role in Metabolic Regulation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sp-8-pCPT-2'-O-Me-cAMPS is a highly selective and potent cell-permeant activator of Exchange protein directly activated by cAMP (Epac). As a critical second messenger, cyclic adenosine (B11128) monophosphate (cAMP) fine-tunes a myriad of metabolic processes. Historically, the effects of cAMP were largely attributed to the activation of Protein Kinase A (PKA). However, the discovery of Epac proteins (Epac1 and Epac2) has unveiled a parallel, PKA-independent signaling cascade. This compound, and its acetoxymethyl ester prodrug 8-pCPT-2'-O-Me-cAMP-AM, have been instrumental in dissecting the specific roles of Epac in metabolic regulation. This technical guide provides an in-depth overview of the core functions of this compound in key metabolic tissues, details experimental protocols for its use, and presents signaling pathways in a clear, visual format to facilitate further research and drug development.
Introduction: The Epac-PKA Dichotomy in cAMP Signaling
Cyclic AMP is a ubiquitous second messenger that governs critical physiological processes, including metabolism, by activating two main downstream effectors: PKA and Epac.[1] While PKA has been extensively studied, the physiological significance of Epac signaling is an expanding field of research. This compound is a crucial pharmacological tool that preferentially activates Epac over PKA, enabling researchers to delineate the precise contributions of the Epac pathway.[2][3] Its high selectivity and cell-permeability (in its AM-ester form) make it an invaluable asset for in vitro and in vivo studies.[4][5]
Mechanism of Action of this compound
This compound is a structural analog of cAMP. The modifications at the C8 and 2'-O-methyl positions of the ribose ring confer its high affinity and selectivity for the cyclic nucleotide-binding (CNB) domain of Epac proteins.[3] Upon binding, it induces a conformational change in Epac, leading to the activation of its guanine (B1146940) nucleotide exchange factor (GEF) activity towards the small GTPases Rap1 and Rap2.[2] Activated, GTP-bound Rap1 then interacts with a variety of downstream effectors to modulate cellular processes.
The acetoxymethyl ester form, 8-pCPT-2'-O-Me-cAMP-AM, is a prodrug designed for enhanced cell permeability.[4][5] Once inside the cell, endogenous esterases cleave the AM group, releasing the active this compound molecule.[6]
References
- 1. Detecting cAMP‐induced Epac activation by fluorescence resonance energy transfer: Epac as a novel cAMP indicator | EMBO Reports [link.springer.com]
- 2. 8-pCPT-2'-O-Me-cAMP BIOLOG Life Science Institute [biolog.de]
- 3. researchgate.net [researchgate.net]
- 4. PKA-dependent potentiation of glucose-stimulated insulin secretion by Epac activator 8-pCPT-2′-O-Me-cAMP-AM in human islets of Langerhans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. KoreaMed Synapse [synapse.koreamed.org]
- 6. rndsystems.com [rndsystems.com]
An In-depth Technical Guide to Sp-8-pCPT-2'-O-Me-cAMPS: Structure, Properties, and Experimental Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sp-8-pCPT-2'-O-Me-cAMPS is a potent and highly selective cell-permeant activator of Exchange protein directly activated by cAMP (Epac). As a phosphorothioate (B77711) derivative of 8-pCPT-2'-O-Me-cAMP, it exhibits enhanced resistance to hydrolysis by phosphodiesterases (PDEs), ensuring sustained intracellular activity. This technical guide provides a comprehensive overview of the structure, physicochemical properties, and mechanism of action of this compound. Detailed experimental protocols for its application in key cellular assays and visualizations of its signaling pathways are included to facilitate its effective use in research and drug development.
Introduction
Cyclic adenosine (B11128) monophosphate (cAMP) is a ubiquitous second messenger that regulates a myriad of cellular processes. While Protein Kinase A (PKA) was long considered the primary effector of cAMP signaling, the discovery of Epac (also known as cAMP-GEF) has unveiled a parallel, PKA-independent signaling cascade. This compound is a third-generation cAMP analog designed for the specific activation of Epac, offering researchers a powerful tool to dissect the intricate roles of Epac in cellular function.
Structure and Physicochemical Properties
This compound is a chemically modified analog of cAMP, with key substitutions that confer its unique properties. The "Sp" designation refers to the stereochemical configuration of the phosphorothioate group, where a sulfur atom replaces a non-bridging oxygen in the cyclic phosphate (B84403) moiety. This modification renders the molecule resistant to degradation by PDEs.[1] The "8-pCPT" refers to the 8-para-chlorophenylthio substitution on the adenine (B156593) ring, which, along with the "2'-O-Me" (2'-O-methyl) group on the ribose, is crucial for its high affinity and selectivity for Epac over PKA.
Table 1: Physicochemical Properties of 8-pCPT-2'-O-Me-cAMP Analogs
| Property | 8-pCPT-2'-O-Me-cAMP | This compound | 8-pCPT-2'-O-Me-cAMP-AM |
| Full Chemical Name | 8-(4-Chlorophenylthio)-2'-O-methyladenosine-3',5'-cyclic monophosphate | Adenosine, cyclic 3',5'-(hydrogen phosphorothioate), 8-((4-chlorophenyl)thio)-2'-O-methyl-, (Sp)- | 8-(4-Chlorophenylthio)-2'-O-methyladenosine-3',5'-cyclic monophosphate, acetoxymethyl ester |
| Molecular Formula | C₁₇H₁₆ClN₅O₆PS | C₁₇H₁₆ClN₅O₅PS₂ | C₂₀H₂₁ClN₅O₈PS |
| Molecular Weight | 507.8 g/mol | 523.9 g/mol | 557.9 g/mol [2] |
| Key Features | Selective Epac activator | PDE-resistant, selective Epac activator | Cell-permeant prodrug, selective Epac activator |
| Solubility | Soluble in DMSO and aqueous buffers | Soluble in DMSO and aqueous buffers | Soluble in DMSO[2] |
| Storage | Store at -20°C | Store at -20°C | Store at -20°C[2] |
Mechanism of Action and Signaling Pathways
This compound selectively binds to the cyclic nucleotide-binding (CNB) domain of Epac proteins (Epac1 and Epac2), inducing a conformational change that relieves the autoinhibitory interaction between the regulatory and catalytic domains. This activation allows the catalytic domain to function as a guanine (B1146940) nucleotide exchange factor (GEF) for the small GTPase Rap1.[3] Activated, GTP-bound Rap1 then interacts with a variety of downstream effectors to modulate diverse cellular processes.
The Epac-Rap1 Signaling Axis
The activation of Rap1 is the central event in Epac-mediated signaling. This pathway is distinct from the canonical PKA pathway and is involved in processes such as cell adhesion, cell-cell junction formation, secretion, and gene expression.
Quantitative Data
Table 2: In Vitro Activity of 8-pCPT-2'-O-Me-cAMP
| Target | Assay | Value | Reference |
| Epac1 | Guanine Nucleotide Exchange Assay | EC₅₀ = 2.2 µM | [4] |
| PKA | Kinase Activity Assay | EC₅₀ > 10 µM | [4] |
Experimental Protocols
This compound is a valuable tool for a variety of cellular assays. Below are detailed protocols for two key experiments: a Rap1 activation assay and a cell adhesion assay.
Rap1 Activation Assay (Pull-down Western Blot)
This protocol describes a method to measure the activation of Rap1 in response to treatment with this compound.
Materials:
-
Cells of interest
-
This compound (stock solution in DMSO or water)
-
Rap1 activation assay kit (containing RalGDS-RBD agarose beads and lysis buffer)
-
Primary antibody against Rap1
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Cell Culture and Treatment: Plate cells and grow to 70-80% confluency. Serum starve the cells for 16-24 hours. Treat the cells with the desired concentration of this compound (typically 10-50 µM) for the desired time (e.g., 30 minutes).
-
Lysis: Wash the cells with ice-cold PBS and lyse them with ice-cold Rap1 lysis buffer.
-
Clarification: Scrape the cells and transfer the lysate to a microfuge tube. Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cellular debris.
-
Pull-down: Transfer the supernatant to a new tube. Add RalGDS-RBD agarose beads to the lysate and incubate with gentle rocking for 1-2 hours at 4°C.
-
Washing: Pellet the beads by centrifugation and wash them three times with lysis buffer.
-
Elution and Western Blotting: Resuspend the beads in SDS-PAGE sample buffer, boil for 5 minutes, and centrifuge. Load the supernatant onto an SDS-PAGE gel and perform Western blotting using a primary antibody against Rap1.
Cell Adhesion Assay
This protocol describes a quantitative method to assess the effect of this compound on cell adhesion to an extracellular matrix protein, such as fibronectin.
Materials:
-
96-well tissue culture plates
-
Fibronectin (or other extracellular matrix protein)
-
Bovine Serum Albumin (BSA)
-
Cells of interest
-
This compound
-
Calcein-AM or crystal violet staining solution
-
Plate reader
Protocol:
-
Plate Coating: Coat the wells of a 96-well plate with fibronectin (e.g., 10 µg/mL in PBS) overnight at 4°C. Coat control wells with BSA (1% in PBS).
-
Blocking: Wash the wells with PBS and block with 1% BSA in PBS for 1 hour at 37°C.
-
Cell Seeding and Treatment: Harvest cells and resuspend them in serum-free media. Pre-treat the cells with this compound (e.g., 10-50 µM) for 30 minutes. Seed the cells into the coated wells at a density of 5 x 10⁴ cells/well.
-
Adhesion: Incubate the plate for 1-2 hours at 37°C to allow for cell adhesion.
-
Washing: Gently wash the wells with PBS to remove non-adherent cells.
-
Quantification:
-
For Calcein-AM: Incubate the cells with Calcein-AM solution for 30 minutes at 37°C. Measure fluorescence at an excitation of 485 nm and an emission of 520 nm.
-
For Crystal Violet: Fix the cells with 4% paraformaldehyde, stain with 0.5% crystal violet, and wash. Solubilize the stain with 10% acetic acid and measure the absorbance at 570 nm.
-
Conclusion
This compound is an indispensable tool for investigating the PKA-independent signaling pathways mediated by Epac. Its high selectivity and resistance to degradation make it superior to earlier generations of cAMP analogs. The detailed information and protocols provided in this guide are intended to empower researchers to effectively utilize this compound to further our understanding of the multifaceted roles of Epac in health and disease.
References
Methodological & Application
Application Notes and Protocols for Sp-8-pCPT-2'-O-Me-cAMPS: An Epac-Selective Activator
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sp-8-pCPT-2'-O-Me-cAMPS, and its more commonly utilized cell-permeable acetoxymethyl (AM) ester prodrug form, 8-pCPT-2'-O-Me-cAMP-AM, are highly selective activators of the Exchange protein directly activated by cyclic AMP (Epac). As second messengers, cyclic adenosine (B11128) monophosphate (cAMP) analogues are pivotal in dissecting cellular signaling pathways. This particular analogue is a valuable tool for researchers as it selectively activates Epac without significantly stimulating Protein Kinase A (PKA), the other major downstream effector of cAMP.[1][2][3][4] Its high lipophilicity and resistance to phosphodiesterases (PDEs) ensure sustained intracellular activity.[2][4] The AM ester form readily crosses the plasma membrane, whereupon intracellular esterases cleave it to release the active this compound molecule.[5][6] These properties make it an ideal candidate for investigating the diverse physiological roles of Epac signaling in various cellular processes.
Mechanism of Action
This compound directly binds to the cyclic nucleotide-binding domain of Epac proteins (Epac1 and Epac2), inducing a conformational change that promotes its guanine (B1146940) nucleotide exchange factor (GEF) activity. This leads to the activation of the small GTPase Rap1.[1][7] Activated, GTP-bound Rap1 then interacts with a variety of downstream effectors to modulate processes such as cell adhesion, cell junction formation, insulin (B600854) secretion, and intracellular calcium mobilization.[1]
Quantitative Data Summary
The following tables summarize key quantitative data for this compound and its AM ester form from published literature.
| Compound | Parameter | Value | Assay/Cell Type | Reference |
| 8-pCPT-2'-O-Me-cAMP | EC50 | 2.2 µM | Epac1 activation | [8] |
| 8-pCPT-2'-O-Me-cAMP | EC50 | >100 µM | PKA activation | [8] |
| 8-pCPT-2'-O-Me-cAMP-AM | Effective Concentration | 1-10 µM | Rap1 activation in mouse islets | [9][10] |
| 8-pCPT-2'-O-Me-cAMP-AM | Effective Concentration | 20 µM | Activation of Epac1-camps reporter in INS-1 cells | [11] |
| 8-pCPT-2'-O-Me-cAMP-AM | Effective Concentration | 2.5 µM | Prevention of adherens junction disassembly | [11] |
| 8-pCPT-2'-O-Me-cAMP | Concentration for Ca2+ Release | 50 µM | Fura-2 loaded INS-1 cells | [12] |
Experimental Protocols
Rap1 Activation Assay
This protocol is adapted from studies in INS-1 cells and can be modified for other cell types.[13][14]
Materials:
-
Cells of interest (e.g., INS-1)
-
Complete culture medium
-
Serum-free culture medium
-
8-pCPT-2'-O-Me-cAMP-AM (stock solution in DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% Triton X-100, 10 mM MgCl2, protease and phosphatase inhibitors)
-
RalGDS-RBD (Rap-binding domain) agarose (B213101) beads
-
SDS-PAGE gels and buffers
-
Anti-Rap1 antibody
-
Anti-FLAG antibody (if using tagged Rap1)
-
Secondary antibody conjugated to HRP
-
Chemiluminescence substrate
Protocol:
-
Cell Culture: Plate cells and grow to 70-80% confluency.
-
Transfection (Optional): For enhanced signal, transfect cells with a plasmid encoding FLAG-tagged Rap1.
-
Starvation: Prior to treatment, replace the culture medium with serum-free medium and incubate for 2-4 hours.
-
Treatment: Treat cells with the desired concentration of 8-pCPT-2'-O-Me-cAMP-AM (e.g., 1-10 µM) for the specified time (e.g., 30 minutes). Include a vehicle control (DMSO).
-
Lysis: Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer. Scrape the cells and collect the lysate.
-
Clarification: Centrifuge the lysate at 14,000 x g for 10 minutes at 4°C to pellet cell debris.
-
Pull-down: Incubate the supernatant with RalGDS-RBD agarose beads for 1 hour at 4°C with gentle rotation.
-
Washing: Pellet the beads by centrifugation and wash three times with lysis buffer.
-
Elution: Resuspend the beads in 2x SDS-PAGE sample buffer and boil for 5 minutes to elute the bound proteins.
-
Western Blot: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with an anti-Rap1 (or anti-FLAG) antibody to detect activated Rap1. A fraction of the total cell lysate should be run as an input control.
Insulin Secretion Assay from Pancreatic Islets
This protocol is based on studies using isolated mouse or rat pancreatic islets.[9][10][15]
Materials:
-
Isolated pancreatic islets
-
Krebs-Ringer Bicarbonate (KRB) buffer supplemented with 0.1% BSA and varying glucose concentrations (e.g., 2.8 mM for basal and 16.7 mM for stimulation)
-
8-pCPT-2'-O-Me-cAMP-AM (stock solution in DMSO)
-
96-well plates
-
Insulin ELISA kit
Protocol:
-
Islet Preparation: Isolate pancreatic islets using a standard collagenase digestion method.
-
Pre-incubation: Place batches of 10 islets in triplicate into wells of a 96-well plate. Pre-incubate in KRB buffer with 2.8 mM glucose for 30-60 minutes at 37°C.
-
Basal Secretion: Replace the pre-incubation buffer with fresh KRB buffer containing 2.8 mM glucose and incubate for 1 hour at 37°C. Collect the supernatant for basal insulin measurement.
-
Stimulated Secretion: Replace the buffer with KRB containing a stimulatory concentration of glucose (e.g., 16.7 mM) with or without 8-pCPT-2'-O-Me-cAMP-AM (e.g., 10 µM). Include a vehicle control. Incubate for 1 hour at 37°C.
-
Supernatant Collection: Collect the supernatant for measurement of stimulated insulin secretion.
-
Insulin Measurement: Quantify the insulin concentration in the collected supernatants using an insulin ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Normalize the secreted insulin to the total insulin content of the islets (optional, requires islet lysis) or express as fold-change over basal secretion.
Intracellular Calcium Mobilization Assay
This protocol describes the use of a fluorescent calcium indicator to measure changes in intracellular calcium concentration ([Ca2+]i).[1][12]
Materials:
-
Cells cultured on glass coverslips (e.g., INS-1 or primary pancreatic β-cells)
-
Fura-2 AM (or other suitable calcium indicator)
-
HEPES-buffered saline (HBS)
-
8-pCPT-2'-O-Me-cAMPS (stock solution in DMSO)
-
Fluorescence microscopy setup with ratiometric imaging capabilities
Protocol:
-
Cell Plating: Plate cells on glass coverslips and allow them to adhere overnight.
-
Dye Loading: Incubate the cells with Fura-2 AM (e.g., 2-5 µM) in HBS for 30-60 minutes at 37°C.
-
Washing: Wash the cells twice with HBS to remove extracellular dye.
-
Baseline Measurement: Mount the coverslip on a perfusion chamber on the microscope stage. Perfuse with HBS and record the baseline Fura-2 fluorescence ratio (e.g., 340/380 nm excitation, 510 nm emission) for several minutes.
-
Stimulation: Perfuse the cells with HBS containing the desired concentration of this compound (e.g., 50 µM).
-
Data Acquisition: Continuously record the fluorescence ratio to monitor changes in [Ca2+]i.
-
Data Analysis: Analyze the change in the fluorescence ratio over time to quantify the calcium response.
Troubleshooting
-
Low Rap1 Activation: Ensure the AM ester form is used for intact cells. Check for esterase activity in the serum if not performing the experiment in serum-free media. Optimize the concentration and incubation time of the compound.
-
No Effect on Insulin Secretion: Confirm islet viability. Ensure the glucose concentration is sufficient to stimulate secretion. Verify the activity of the 8-pCPT-2'-O-Me-cAMP-AM batch.
-
High Background in Calcium Imaging: Ensure complete removal of extracellular Fura-2 AM after loading. Check for phototoxicity by reducing excitation light intensity or exposure time.
Conclusion
This compound and its AM ester derivative are powerful pharmacological tools for the specific investigation of Epac-mediated signaling pathways. The protocols outlined above provide a framework for studying the role of Epac in key cellular functions. Careful optimization of experimental conditions for specific cell types and research questions is recommended for obtaining robust and reproducible data.
References
- 1. Epac-selective cAMP analog 8-pCPT-2'-O-Me-cAMP as a stimulus for Ca2+-induced Ca2+ release and exocytosis in pancreatic beta-cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 8-pCPT-2'-O-Me-cAMP BIOLOG Life Science Institute [biolog.de]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound BIOLOG Life Science Institute [biolog.de]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Rap1-Mediated Activation of Extracellular Signal-Regulated Kinases by Cyclic AMP Is Dependent on the Mode of Rap1 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Glucose-dependent potentiation of mouse islet insulin secretion by Epac activator 8-pCPT-2'-O-Me-cAMP-AM - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Glucose-dependent potentiation of mouse islet insulin secretion by Epac activator 8-pCPT-2'-O-Me-cAMP-AM - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Epac-selective cAMP Analog 8-pCPT-2′-O-Me-cAMP as a Stimulus for Ca2+-induced Ca2+ Release and Exocytosis in Pancreatic β-Cells* - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Static insulin secretion analysis of isolated islets [protocols.io]
The Selective Epac Activator Sp-8-pCPT-2'-O-Me-cAMPS: A Guide for Cell Culture Applications
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of Sp-8-pCPT-2'-O-Me-cAMPS, a potent and selective activator of Exchange Protein directly Activated by cAMP (Epac). This cyclic adenosine (B11128) monophosphate (cAMP) analog is a valuable tool for investigating the roles of Epac signaling in various cellular processes, independent of Protein Kinase A (PKA) activation.
Introduction
Cyclic AMP is a ubiquitous second messenger that regulates a myriad of physiological processes. Its effects are primarily mediated by two ubiquitously expressed intracellular cAMP receptors: PKA and Epac. To dissect the specific contributions of these pathways, researchers rely on selective activators. This compound is a highly selective activator of Epac proteins (Epac1 and Epac2), demonstrating minimal to no activation of PKA at effective concentrations.[1][2][3] Its utility is further enhanced by its cell-permeable analog, 8-pCPT-2'-O-Me-cAMP-AM, which readily crosses the plasma membrane and is intracellularly converted to the active form.[4] This allows for the direct and acute activation of Epac signaling in live cell-based assays.
Mechanism of Action
This compound is an analog of cAMP that binds to the cyclic nucleotide-binding domain of Epac. This binding induces a conformational change in the Epac protein, leading to the activation of its guanine (B1146940) nucleotide exchange factor (GEF) activity. Activated Epac then promotes the exchange of GDP for GTP on the small G-proteins Rap1 and Rap2, thereby activating them. Activated Rap proteins, in turn, modulate a variety of downstream effector pathways involved in cell adhesion, secretion, proliferation, and differentiation.[1][5] The selectivity of this compound for Epac over PKA is a key feature that allows for the specific interrogation of Epac-mediated signaling events.[1][3]
References
- 1. caymanchem.com [caymanchem.com]
- 2. 8-pCPT-2'-O-Me-cAMP BIOLOG Life Science Institute [biolog.de]
- 3. Epac-selective cAMP analog 8-pCPT-2'-O-Me-cAMP as a stimulus for Ca2+-induced Ca2+ release and exocytosis in pancreatic beta-cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Sp-8-pCPT-2'-O-Me-cAMPS FRET-based Epac Activation Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclic AMP (cAMP) is a ubiquitous second messenger that mediates a wide array of physiological processes. Its effects are primarily orchestrated through two main intracellular receptors: Protein Kinase A (PKA) and Exchange Protein directly activated by cAMP (Epac).[1] The discovery of Epac has unveiled a new dimension of cAMP signaling, highlighting the need for tools that can specifically dissect its activation and downstream pathways.[2] This document provides a detailed protocol for a Förster Resonance Energy Transfer (FRET)-based assay to monitor the activation of Epac in living cells using the specific Epac activator, Sp-8-pCPT-2'-O-Me-cAMPS.
This compound is a potent and specific cell-permeable analog of cAMP that selectively activates Epac over PKA.[3][4] This selectivity is crucial for isolating and studying the specific roles of Epac in cellular signaling.[5] The FRET-based Epac biosensor is a genetically encoded reporter, typically consisting of Epac sandwiched between a donor and an acceptor fluorophore, such as Cyan Fluorescent Protein (CFP) and Yellow Fluorescent Protein (YFP).[6] In the inactive state, the fluorophores are in close proximity, allowing for FRET to occur. Upon binding of cAMP or this compound, the Epac biosensor undergoes a conformational change, increasing the distance between the fluorophores and leading to a decrease in the FRET signal.[6][7] This change in FRET can be measured in real-time in living cells, providing a dynamic readout of Epac activation.
Principle of the Assay
The FRET-based Epac activation assay relies on the conformational change of an Epac biosensor upon ligand binding. The biosensor is a fusion protein containing Epac flanked by a FRET donor (e.g., CFP) and a FRET acceptor (e.g., YFP).
-
Basal State (Inactive Epac): In the absence of cAMP or a specific activator, the Epac biosensor is in a "closed" conformation. The N-terminal regulatory domain and the C-terminal catalytic domain are in close proximity, bringing the donor and acceptor fluorophores together. Excitation of the donor fluorophore results in energy transfer to the acceptor fluorophore, leading to a high FRET signal (acceptor emission).
-
Activated State (Active Epac): When this compound binds to the regulatory domain of the Epac biosensor, it induces a conformational change, causing the protein to adopt an "open" conformation. This change increases the distance between the donor and acceptor fluorophores. Consequently, the efficiency of FRET is reduced. Upon excitation of the donor, there is less energy transfer to the acceptor, resulting in a decrease in acceptor emission and an increase in donor emission. This change in the donor-to-acceptor emission ratio is a direct measure of Epac activation.[5][6]
Signaling Pathway
Caption: Epac Signaling Pathway.
Experimental Workflow
Caption: FRET-based Epac Activation Assay Workflow.
Materials and Reagents
| Reagent/Material | Supplier | Catalog No. |
| This compound-AM | MedChemExpress | HY-100521 |
| Epac FRET Biosensor Plasmid | Addgene (various available) | e.g., pCEP4-Epac1-camps |
| HEK293 Cells (or other suitable cell line) | ATCC | CRL-1573 |
| Dulbecco's Modified Eagle Medium (DMEM) | Thermo Fisher Scientific | 11965092 |
| Fetal Bovine Serum (FBS) | Thermo Fisher Scientific | 26140079 |
| Penicillin-Streptomycin (B12071052) | Thermo Fisher Scientific | 15140122 |
| Transfection Reagent (e.g., Lipofectamine 3000) | Thermo Fisher Scientific | L3000008 |
| Hanks' Balanced Salt Solution (HBSS) | Thermo Fisher Scientific | 14025092 |
| Black, clear-bottom 96-well plates | Corning | 3603 |
| Dimethyl sulfoxide (B87167) (DMSO) | Sigma-Aldrich | D8418 |
Experimental Protocols
Cell Culture and Transfection
-
Culture HEK293 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Seed cells onto black, clear-bottom 96-well plates at a density of 2 x 10^4 cells per well. Allow cells to adhere overnight.
-
Transfect the cells with the Epac FRET biosensor plasmid according to the manufacturer's protocol for the chosen transfection reagent.
-
Incubate the cells for 24-48 hours post-transfection to allow for sufficient expression of the biosensor.
Preparation of Compounds
-
Prepare a stock solution of this compound-AM in DMSO. For example, a 10 mM stock solution.
-
On the day of the experiment, prepare serial dilutions of this compound-AM in imaging buffer (e.g., HBSS) to the desired final concentrations.
| Parameter | Value |
| This compound-AM Stock Concentration | 10 mM in DMSO |
| Working Concentration Range | 0.1 µM - 100 µM |
| AC50 for Epac | ~1.8 µM[4] |
FRET Imaging
-
Before imaging, carefully wash the cells twice with pre-warmed imaging buffer (e.g., HBSS) to remove the culture medium.
-
Add 100 µL of imaging buffer to each well.
-
Place the plate in a microplate reader or on a fluorescence microscope equipped for FRET imaging.
-
Set the imaging parameters:
-
Excitation Wavelength (for CFP): 430 nm
-
Emission Wavelength (for CFP): 475 nm
-
Emission Wavelength (for YFP): 530 nm
-
-
Acquire a baseline FRET signal for 2-5 minutes to establish a stable baseline.
-
Add the desired concentration of this compound-AM to the wells.
-
Immediately begin time-lapse imaging, acquiring images every 15-30 seconds for 15-30 minutes.
| Imaging Parameter | Setting |
| Excitation Filter (CFP) | 430/24 nm |
| Emission Filter (CFP) | 475/40 nm |
| Emission Filter (YFP) | 530/30 nm |
| Dichroic Mirror | 455 nm |
| Time-lapse Interval | 15-30 seconds |
| Total Acquisition Time | 15-30 minutes |
Data Analysis
-
For each time point, calculate the FRET ratio by dividing the emission intensity of the acceptor (YFP) by the emission intensity of the donor (CFP).
-
Normalize the FRET ratio data to the baseline signal. This can be done by dividing the FRET ratio at each time point by the average FRET ratio of the baseline.
-
Plot the normalized FRET ratio as a function of time to visualize the kinetics of Epac activation.
-
To generate a dose-response curve, plot the maximum change in the normalized FRET ratio against the logarithm of the this compound-AM concentration.
-
Fit the dose-response curve using a sigmoidal dose-response equation to determine the EC50 value.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low FRET signal | - Low expression of the biosensor- Incorrect filter sets | - Optimize transfection efficiency- Ensure correct excitation and emission filters are used |
| No change in FRET upon stimulation | - Inactive compound- Cell health issues- Insufficient compound concentration | - Use a fresh dilution of this compound-AM- Check cell viability- Increase the concentration of the activator |
| High background fluorescence | - Autofluorescence from cell culture medium | - Use phenol (B47542) red-free medium for imaging |
| Photobleaching | - High excitation light intensity- Long exposure times | - Reduce excitation intensity- Decrease exposure time or imaging frequency |
| Signal variability between wells | - Uneven cell seeding- Inconsistent transfection efficiency | - Ensure uniform cell seeding- Optimize transfection protocol for consistency |
Conclusion
The this compound FRET-based Epac activation assay is a powerful tool for studying the dynamics of Epac signaling in living cells with high spatiotemporal resolution. By providing a specific and quantitative measure of Epac activation, this assay enables researchers to investigate the role of Epac in various physiological and pathological processes and to screen for novel modulators of the Epac signaling pathway. Careful optimization of experimental conditions and data analysis is crucial for obtaining reliable and reproducible results.
References
- 1. Epac and PKA: a tale of two intracellular cAMP receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Epac Signalling BIOLOG Life Science Institute [biolog.de]
- 3. Epac-selective cAMP analog 8-pCPT-2'-O-Me-cAMP as a stimulus for Ca2+-induced Ca2+ release and exocytosis in pancreatic beta-cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. Detecting cAMP-induced Epac activation by fluorescence resonance energy transfer: Epac as a novel cAMP indicator - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Detecting cAMP‐induced Epac activation by fluorescence resonance energy transfer: Epac as a novel cAMP indicator | EMBO Reports [link.springer.com]
- 7. m.youtube.com [m.youtube.com]
Application Notes and Protocols for Live-Cell Imaging with Epac-Selective cAMP Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Sp-8-pCPT-2'-O-Me-cAMPS and its cell-permeable analog, 8-pCPT-2'-O-Me-cAMP-AM, for live-cell imaging studies of Exchange protein directly activated by cAMP (Epac) signaling.
Introduction
Cyclic AMP (cAMP) is a ubiquitous second messenger that regulates a vast array of cellular processes. Its effects are primarily mediated by two main types of downstream effectors: Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (Epac). To dissect the specific roles of Epac signaling, researchers utilize selective agonists. This compound and its acetoxymethyl (AM) ester derivative are potent and selective activators of Epac, exhibiting high resistance to hydrolysis by phosphodiesterases (PDEs) and strong selectivity for Epac over PKA.[1][2] The cell-permeable AM ester, 8-pCPT-2'-O-Me-cAMP-AM, is particularly well-suited for live-cell imaging applications, as it readily crosses the plasma membrane and is subsequently cleaved by intracellular esterases to release the active compound.[3][4][5]
These analogs are invaluable tools for real-time monitoring of Epac-mediated signaling events, including the activation of the small GTPase Rap1, in various cellular contexts such as insulin (B600854) secretion, cell adhesion, and vascular permeability.[3][4][6]
Mechanism of Action
This compound and its active form, 8-pCPT-2'-O-Me-cAMP, directly bind to the cyclic nucleotide-binding domain of Epac proteins (Epac1 and Epac2). This binding induces a conformational change in Epac, leading to the activation of its guanine (B1146940) nucleotide exchange factor (GEF) activity towards the small GTPase Rap1. Activated, GTP-bound Rap1 can then engage with a multitude of downstream effectors to regulate various cellular functions. The high selectivity for Epac over PKA allows for the specific investigation of this signaling pathway.[7]
Figure 1: Signaling pathway of this compound.
Quantitative Data
The following tables summarize key quantitative parameters for Epac-selective cAMP analogs.
Table 1: Physicochemical and Pharmacological Properties
| Compound | AC50 for Epac Activation | Selectivity over PKA | Key Features |
| 8-pCPT-2'-O-Me-cAMP | 1.8 µM[8] | High | Active form of the Epac activator. |
| This compound | Not specified | High | Hydrolysis-resistant, PDE-stable analog.[1] |
| 8-pCPT-2'-O-Me-cAMP-AM | Not applicable (prodrug) | High | Cell-permeable prodrug.[3][4] |
Table 2: Recommended Working Concentrations for Live-Cell Imaging with 8-pCPT-2'-O-Me-cAMP-AM
| Cell Type | Concentration Range | Incubation Time | Application | Reference |
| INS-1 | 0.3 - 20 µM | 2.5 - 30 min | Epac1-camps FRET imaging, Rap1 activation | [9][10] |
| HUVECs | 0.1 µM (ECmax for Rap1) | Not specified | Rap1 activation | |
| Generic Mammalian Cells | 1 - 10 µM | 15 - 60 min | General live-cell imaging | General Recommendation |
Experimental Protocols
Live-Cell Imaging of Epac Activation using a FRET-based Biosensor
This protocol describes the use of 8-pCPT-2'-O-Me-cAMP-AM to visualize Epac activation in real-time using a genetically encoded FRET (Förster Resonance Energy Transfer) biosensor, such as Epac1-camps.
Figure 2: Workflow for FRET-based live-cell imaging.
Materials:
-
Cells of interest cultured on glass-bottom dishes or chamber slides suitable for microscopy.
-
Epac-FRET biosensor plasmid (e.g., Epac1-camps).
-
Transfection reagent.
-
Live-cell imaging medium (e.g., phenol (B47542) red-free DMEM).
-
8-pCPT-2'-O-Me-cAMP-AM (stock solution in DMSO).
-
Fluorescence microscope equipped for live-cell imaging with FRET capabilities (e.g., two emission channels for CFP and YFP).
Procedure:
-
Cell Preparation: a. Seed cells onto the imaging plates/slides at an appropriate density to reach 50-70% confluency on the day of transfection. b. Transfect the cells with the Epac-FRET biosensor plasmid according to the manufacturer's protocol. c. Incubate the cells for 24-48 hours to allow for biosensor expression.
-
Preparation of Reagents: a. Prepare a 10 mM stock solution of 8-pCPT-2'-O-Me-cAMP-AM in anhydrous DMSO. Store at -20°C. b. On the day of the experiment, dilute the stock solution in live-cell imaging medium to the desired final concentration (e.g., 1-20 µM).
-
Live-Cell Imaging: a. Replace the culture medium with pre-warmed live-cell imaging medium. b. Mount the cells on the microscope stage, ensuring the environment is maintained at 37°C and 5% CO2. c. Identify a field of view with healthy, fluorescent cells. d. Acquire baseline images in both the donor (e.g., CFP) and acceptor (e.g., YFP) channels for 2-5 minutes to establish a stable baseline FRET ratio. e. Carefully add the 8-pCPT-2'-O-Me-cAMP-AM solution to the cells. f. Immediately begin acquiring time-lapse images in both channels to monitor the change in FRET signal. The rate of acquisition will depend on the expected kinetics of the response.
-
Data Analysis: a. For each time point, calculate the FRET ratio (e.g., YFP/CFP intensity). b. Normalize the FRET ratio to the baseline to visualize the change in Epac activation over time. A decrease in the YFP/CFP ratio for Epac1-camps indicates an increase in intracellular cAMP and Epac activation.
General Protocol for Live-Cell Imaging with this compound
While the AM ester is preferred for its cell permeability, the hydrolysis-resistant this compound can be used in live-cell imaging, particularly when prolonged and stable Epac activation is desired and the cells have some capacity for its uptake, or when using techniques like microinjection.
Materials:
-
Cells of interest cultured on appropriate imaging dishes.
-
Live-cell imaging medium.
-
This compound (stock solution in a suitable solvent, e.g., DMSO or aqueous buffer).
-
A live-cell imaging system.
Procedure:
-
Cell Preparation: a. Culture cells to the desired confluency on imaging dishes. b. Replace the culture medium with pre-warmed live-cell imaging medium.
-
Compound Addition: a. Prepare the desired concentration of this compound in the imaging medium. b. Add the compound to the cells and incubate for the desired period.
-
Imaging: a. Mount the cells on the microscope stage. b. Acquire images of the desired cellular process over time.
Concluding Remarks
This compound and its cell-permeable analog, 8-pCPT-2'-O-Me-cAMP-AM, are powerful pharmacological tools for the investigation of Epac-mediated signaling pathways in living cells. By following the protocols outlined in these application notes, researchers can effectively monitor the spatiotemporal dynamics of Epac activation and its downstream consequences, providing valuable insights into the complex roles of cAMP signaling in health and disease.
References
- 1. This compound BIOLOG Life Science Institute [biolog.de]
- 2. 8-pCPT-2'-O-Me-cAMP BIOLOG Life Science Institute [biolog.de]
- 3. rndsystems.com [rndsystems.com]
- 4. 8-pCPT-2-O-Me-cAMP-AM (4853) by Tocris, Part of Bio-Techne [bio-techne.com]
- 5. researchgate.net [researchgate.net]
- 6. Epac-selective cAMP analog 8-pCPT-2'-O-Me-cAMP as a stimulus for Ca2+-induced Ca2+ release and exocytosis in pancreatic beta-cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Epac Activation Converts cAMP from a Proliferative into a Differentiation Signal in PC12 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Real-Time cAMP Dynamics in Live Cells Using the Fluorescent cAMP Difference Detector In Situ [jove.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Sp-8-pCPT-2'-O-Me-cAMPS in Rap1 Activation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sp-8-pCPT-2'-O-Me-cAMPS and its more cell-permeable analog, 8-pCPT-2'-O-Me-cAMP-AM, are highly selective activators of the Exchange Protein directly Activated by cAMP (Epac).[1][2][3] These compounds are invaluable tools for studying the downstream signaling pathways of Epac, particularly the activation of the small GTPase Rap1, independent of Protein Kinase A (PKA) activation.[3][4] Rap1 is a key regulator of various cellular processes, including cell adhesion, proliferation, differentiation, and apoptosis.[5] The specificity of these cAMP analogs allows for the precise dissection of Epac-mediated Rap1 signaling cascades.[4][6]
The parent compound, 8-pCPT-2'-O-Me-cAMP, is a potent Epac activator but has limited cell permeability.[7] To overcome this, the acetoxymethyl (AM) ester derivative, 8-pCPT-2'-O-Me-cAMP-AM, was developed. This prodrug readily crosses the cell membrane and is hydrolyzed by intracellular esterases to release the active 8-pCPT-2'-O-Me-cAMP, resulting in more robust and efficient Rap1 activation at lower concentrations.[7][8] this compound is a hydrolysis-resistant form, ensuring sustained activation of Epac.[2]
These reagents are widely used to investigate the role of the Epac/Rap1 axis in various physiological and pathological processes, making them essential for researchers in cell biology, pharmacology, and drug development.[3][9]
Mechanism of Action
This compound and its derivatives directly bind to the cyclic nucleotide-binding (CNB) domain of Epac1 and Epac2.[1][10] This binding induces a conformational change in the Epac protein, exposing its catalytic domain, which possesses guanine (B1146940) nucleotide exchange factor (GEF) activity.[10] The activated Epac then promotes the exchange of GDP for GTP on Rap1, converting it from its inactive GDP-bound state to its active GTP-bound state.[5][11] Active Rap1-GTP can then interact with downstream effector proteins to initiate a variety of cellular responses.[4] The key advantage of these compounds is their inability to significantly activate PKA, allowing for the specific study of Epac-mediated signaling.[3][4][6]
Quantitative Data Summary
The following table summarizes the quantitative data on Rap1 activation by 8-pCPT-2'-O-Me-cAMP and its AM ester from published studies. This data highlights the increased potency of the AM ester derivative.
| Cell Line | Compound | Concentration | Treatment Time | Fold Increase in Rap1-GTP (relative to control) | Reference |
| INS-1 | 8-pCPT-2'-O-Me-cAMP | 3.0 µM | 30 min | 1.41 | [7][12] |
| INS-1 | 8-pCPT-2'-O-Me-cAMP-AM | 3.0 µM | 30 min | 4.79 | [7][12] |
Experimental Protocols
Rap1 Activation Assay using Pull-Down of GTP-Bound Rap1
This protocol describes a common method to measure the activation of Rap1 in cultured cells following treatment with this compound or its derivatives. The active, GTP-bound form of Rap1 is selectively pulled down using a fusion protein containing the Rap-binding domain (RBD) of RalGDS immobilized on agarose (B213101) beads. The amount of activated Rap1 is then quantified by Western blotting.[5]
Materials:
-
Cells: Your cell line of interest cultured to 70-80% confluency.
-
Epac Activator: this compound or 8-pCPT-2'-O-Me-cAMP-AM (dissolved in an appropriate solvent, e.g., DMSO).
-
Lysis Buffer: (e.g., 25 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM MgCl2, 1% NP-40, 5% glycerol, supplemented with protease and phosphatase inhibitors).
-
RalGDS-RBD Agarose Beads: (Commercially available, e.g., from Cell Biolabs, Inc.).[5]
-
Wash Buffer: (e.g., 25 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM MgCl2, 1% NP-40).
-
Primary Antibody: Anti-Rap1 antibody.
-
Secondary Antibody: HRP-conjugated secondary antibody.
-
SDS-PAGE and Western Blotting Reagents.
-
Protein Quantification Assay Reagents (e.g., BCA or Bradford assay).
Procedure:
-
Cell Culture and Treatment:
-
Plate cells and grow to the desired confluency.
-
Starve cells in serum-free medium for 2-4 hours before treatment, if necessary, to reduce basal signaling.
-
Treat cells with the desired concentration of this compound or 8-pCPT-2'-O-Me-cAMP-AM for the appropriate time (e.g., 15-30 minutes).[6][11] Include a vehicle-treated control (e.g., DMSO).
-
-
Cell Lysis:
-
After treatment, place the culture dish on ice and wash the cells once with ice-cold PBS.
-
Aspirate the PBS and add ice-cold Lysis Buffer.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Clarify the lysate by centrifuging at 14,000 x g for 10 minutes at 4°C.
-
-
Protein Quantification:
-
Transfer the supernatant to a new tube.
-
Determine the protein concentration of each lysate.
-
Normalize the protein concentration of all samples with Lysis Buffer. A typical starting amount is 0.5-1 mg of total protein per pull-down.[5]
-
-
GTP-Rap1 Pull-Down:
-
Reserve a small aliquot of each lysate (e.g., 20-30 µL) to serve as the "Total Rap1" input control.
-
To the remaining normalized lysate, add the RalGDS-RBD agarose bead slurry (follow the manufacturer's recommendation for the amount).
-
Incubate the tubes at 4°C for 1 hour with gentle agitation.[5]
-
-
Washing:
-
Pellet the beads by centrifugation at 14,000 x g for 10-20 seconds at 4°C.
-
Carefully aspirate and discard the supernatant.
-
Wash the beads three times with 0.5 mL of ice-cold Wash Buffer.[5] After each wash, pellet the beads and completely remove the supernatant.
-
-
Elution and Sample Preparation:
-
After the final wash, remove all supernatant.
-
Resuspend the bead pellet in 2X SDS-PAGE sample buffer (e.g., 40 µL).[5]
-
Boil the samples (including the "Total Rap1" input controls) for 5 minutes to elute the bound proteins.
-
Centrifuge the samples to pellet the beads, and collect the supernatant.
-
-
Western Blotting:
-
Load the supernatant (GTP-Rap1 pull-down) and the "Total Rap1" input samples onto an SDS-PAGE gel.
-
Perform electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and probe with a primary antibody against Rap1.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
-
Data Analysis:
-
Quantify the band intensities for the GTP-Rap1 pull-down samples and the Total Rap1 input samples using densitometry software.
-
Normalize the GTP-Rap1 signal to the Total Rap1 signal for each condition to account for any differences in protein loading.
-
Express the results as a fold change relative to the vehicle-treated control.
-
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound BIOLOG Life Science Institute [biolog.de]
- 3. Epac-selective cAMP analog 8-pCPT-2'-O-Me-cAMP as a stimulus for Ca2+-induced Ca2+ release and exocytosis in pancreatic beta-cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rap1-Mediated Activation of Extracellular Signal-Regulated Kinases by Cyclic AMP Is Dependent on the Mode of Rap1 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cellbiolabs.com [cellbiolabs.com]
- 6. biolog.de [biolog.de]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. iovs.arvojournals.org [iovs.arvojournals.org]
- 10. The Interaction of Epac1 and Ran Promotes Rap1 Activation at the Nuclear Envelope - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Epac Activates the Small G Proteins Rap1 and Rab3A to Achieve Exocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols: Sp-8-pCPT-2'-O-Me-cAMPS Stock Solution Preparation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sp-8-pCPT-2'-O-Me-cAMPS is a highly selective and potent activator of the Exchange Protein Directly Activated by cAMP (Epac).[1][2][3] As a hydrolysis-resistant analog of 8-pCPT-2'-O-Me-cAMP, it offers enhanced stability and is a valuable tool for studying Epac-mediated signaling pathways independent of Protein Kinase A (PKA) activation.[3][4] Proper preparation of stock solutions is critical for obtaining reliable and reproducible experimental results. These application notes provide a detailed protocol for the preparation, storage, and handling of this compound stock solutions.
Mechanism of Action
This compound selectively binds to the cyclic nucleotide-binding domain of Epac1 and Epac2, inducing a conformational change that promotes the exchange of GDP for GTP on the small G-protein Rap1.[4][5] Activated Rap1 then engages downstream effectors to modulate various cellular processes, including cell adhesion, secretion, and gene expression.[6] This compound is a direct activator and does not require intracellular conversion. A related compound, 8-pCPT-2'-O-Me-cAMP-AM, is a cell-permeable prodrug that is hydrolyzed by intracellular esterases to the active form, 8-pCPT-2'-O-Me-cAMP.[7][8]
Data Presentation
The following table summarizes the key quantitative data for this compound and its related AM-ester form.
| Property | This compound (Sodium Salt) | 8-pCPT-2'-O-Me-cAMP-AM |
| Molecular Formula | C₁₇H₁₆ClN₅O₆PS · Na | C₂₀H₂₁ClN₅O₈PS |
| Molecular Weight | 507.8 g/mol [5] | 557.9 g/mol |
| Purity | ≥98% | ≥97% |
| Appearance | Crystalline solid | Film or powder |
| Solubility | DMF: 30 mg/mLDMSO: 25 mg/mLPBS (pH 7.2): 10 mg/mLEthanol: 0.5 mg/mL[5] | DMSO: 100 mM (55.79 mg/mL) |
| Storage | Store at -20°C[5] | Store at -20°C |
| Stability | ≥ 4 years at -20°C[5] | Stock solutions stable for up to 1 month at -20°C[9] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for many in vitro and cell-based assays.
Materials:
-
This compound (sodium salt)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
Procedure:
-
Equilibration: Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weighing: Accurately weigh the desired amount of this compound in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.08 mg of the compound (Molecular Weight = 507.8 g/mol ).
-
Solubilization: Add the appropriate volume of anhydrous DMSO to the microcentrifuge tube. For a 10 mM stock from 5.08 mg, add 1 mL of DMSO.
-
Dissolution: Vortex the solution gently until the compound is completely dissolved. If necessary, brief sonication in a water bath can aid dissolution. Visually inspect the solution to ensure there are no undissolved particles.
-
Aliquoting: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.
-
Storage: Store the aliquots at -20°C, protected from light.
Note: For cell culture experiments, the final concentration of DMSO should be kept low (typically <0.1%) to avoid solvent-induced cytotoxicity.
Visualizations
Caption: Signaling pathway of this compound.
Caption: Workflow for preparing this compound stock solution.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound BIOLOG Life Science Institute [biolog.de]
- 4. Epac-selective cAMP analog 8-pCPT-2'-O-Me-cAMP as a stimulus for Ca2+-induced Ca2+ release and exocytosis in pancreatic beta-cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. sinobiological.com [sinobiological.com]
Application Notes and Protocols: Sp-8-pCPT-2'-O-Me-cAMPS in Primary Neurons
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sp-8-pCPT-2'-O-Me-cAMPS, often referred to as 007, is a potent and specific cell-permeable activator of the Exchange Protein directly Activated by cAMP (Epac). As a key second messenger, cyclic AMP (cAMP) traditionally signals through Protein Kinase A (PKA). However, the discovery of Epac has unveiled a parallel PKA-independent signaling pathway crucial for a multitude of neuronal functions. This compound is an invaluable pharmacological tool to selectively dissect the role of Epac signaling in processes such as neuronal differentiation, neurite outgrowth, synaptic plasticity, and neuronal survival, without the confounding effects of PKA activation.[1][2][3] Its acetoxymethyl (AM) ester form, 8-pCPT-2'-O-Me-cAMP-AM, exhibits enhanced cell permeability, ensuring robust and reproducible activation of Epac in in vitro models.[4][5][6]
These application notes provide a comprehensive guide for the use of this compound in primary neuron cultures, including detailed protocols for treatment and downstream analysis, as well as a summary of quantitative parameters from published studies.
Data Presentation: Quantitative Parameters for this compound Application
The following table summarizes the effective concentrations and incubation times of this compound (or its AM-ester form) used in various primary neuronal and related cell culture experiments. These values should serve as a starting point for experimental optimization.
| Cell Type | Concentration | Incubation Time | Observed Effect | Reference |
| Rat Dorsal Root Ganglion (DRG) Neurons | 10 µM | 10-15 min | Depolarization of resting membrane potential and hyperpolarization of action potential voltage threshold. | |
| Rat Cortical Neurons | 50 µM | 1 hour | Activation of Rap1 and increased phosphorylation of B-Raf.[1] | [1] |
| Rat Cerebellar Granule Neurons | 0.5 mM | Not Specified | Induction of Rap1 activation. | [2] |
| Mouse Cortical Neurons | Not Specified | Not Specified | Increased DNA fragmentation and TUNEL-positive cells, suggesting a role in apoptosis.[7] | [7] |
| PC12 Cells (neuronal-like) | Not Specified | Not Specified | PKA-independent activation of Rap1.[4] | [4] |
| INS-1 Cells (secretory cell model) | 0.3-3.0 µM | 0-300 sec | Dose- and time-dependent activation of Epac1.[8][9] | [8][9] |
| HUVECs (endothelial cells) | 2.5 µM | 30 min | Prevention of adherens junction disassembly.[9] | [9] |
Signaling Pathway
The canonical signaling pathway initiated by the activation of Epac with this compound involves the activation of the small GTPase Rap1.
Caption: Epac Signaling Pathway Activation.
Experimental Protocols
Protocol 1: Preparation and Treatment of Primary Neurons with this compound-AM
This protocol outlines the general steps for treating cultured primary neurons with the cell-permeable form of the Epac activator.
Materials:
-
Established primary neuronal cultures (e.g., cortical, hippocampal, DRG).
-
This compound-AM (or the non-AM ester form depending on the experimental need).
-
Sterile DMSO.
-
Complete neuron culture medium.
Procedure:
-
Stock Solution Preparation:
-
Prepare a high-concentration stock solution (e.g., 10-50 mM) of this compound-AM in sterile DMSO.
-
Aliquot the stock solution into small, single-use volumes and store at -20°C to -80°C to prevent repeated freeze-thaw cycles.
-
-
Cell Treatment:
-
On the day of the experiment, thaw an aliquot of the stock solution.
-
Dilute the stock solution in pre-warmed complete neuron culture medium to the desired final concentration (refer to the data table for guidance). It is crucial to ensure the final DMSO concentration is low (typically ≤ 0.1%) to avoid solvent-induced toxicity.
-
For the vehicle control, prepare an identical volume of medium containing the same final concentration of DMSO.
-
Carefully remove a portion of the old medium from the cultured neurons and replace it with the medium containing this compound-AM or the vehicle control.
-
Incubate the neurons for the desired period (refer to the data table) at 37°C in a 5% CO₂ incubator.
-
Protocol 2: Analysis of Neurite Outgrowth
This protocol describes a method to assess changes in neurite length and complexity following Epac activation.
Materials:
-
Primary neurons treated as described in Protocol 1.
-
Phosphate-buffered saline (PBS).
-
4% Paraformaldehyde (PFA) in PBS for fixation.
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS).
-
Blocking buffer (e.g., 5% Bovine Serum Albumin (BSA) in PBS).
-
Primary antibody against a neuronal marker (e.g., β-III tubulin or MAP2).
-
Fluorescently labeled secondary antibody.
-
DAPI for nuclear counterstaining.
-
Anti-fade mounting medium.
-
Fluorescence microscope with appropriate filters.
-
Image analysis software (e.g., ImageJ/Fiji with NeuronJ plugin).
Procedure:
-
Immunocytochemistry:
-
After the treatment period, gently aspirate the culture medium and wash the cells once with PBS.
-
Fix the cells with 4% PFA for 15-20 minutes at room temperature.
-
Wash the fixed cells three times with PBS.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Wash three times with PBS.
-
Block non-specific antibody binding with blocking buffer for 1 hour at room temperature.
-
Incubate with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody diluted in blocking buffer for 1-2 hours at room temperature, protected from light.
-
Wash three times with PBS.
-
Counterstain nuclei with DAPI for 5-10 minutes.
-
Wash a final time with PBS and mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
-
Imaging and Analysis:
-
Visualize the stained neurons using a fluorescence microscope.
-
Capture images of randomly selected fields for each experimental condition.
-
Use image analysis software to trace and measure the length of the longest neurite and the total neurite length per neuron. The number of primary neurites and branch points can also be quantified.
-
Protocol 3: Rap1 Activation Assay (Pull-down Assay)
This protocol details a method to measure the level of active, GTP-bound Rap1 following Epac activation.
Materials:
-
Primary neurons treated as described in Protocol 1.
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% Triton X-100, 10 mM MgCl₂, protease and phosphatase inhibitors).
-
RalGDS-RBD (Ral Guanine Nucleotide Dissociation Stimulator - Ras Binding Domain) agarose (B213101) beads (or similar Rap1-GTP affinity resin).
-
Wash buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10 mM MgCl₂, 0.5% Triton X-100).
-
SDS-PAGE sample buffer.
-
Primary antibody against Rap1.
-
HRP-conjugated secondary antibody.
-
Chemiluminescence substrate.
-
Western blotting equipment.
Procedure:
-
Cell Lysis and Protein Quantification:
-
After treatment, place the culture dish on ice and quickly wash the cells with ice-cold PBS.
-
Lyse the cells by adding ice-cold lysis buffer and scraping.
-
Clarify the lysates by centrifugation at 14,000 x g for 10 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration (e.g., using a BCA assay).
-
-
Pull-down of Active Rap1:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Incubate an equal amount of protein from each sample with RalGDS-RBD agarose beads for 1 hour at 4°C with gentle rotation.
-
Pellet the beads by centrifugation and wash them three times with ice-cold wash buffer.
-
-
Western Blotting:
-
After the final wash, aspirate the supernatant and resuspend the beads in SDS-PAGE sample buffer.
-
Boil the samples for 5 minutes to elute the bound proteins.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and probe with a primary antibody against Rap1.
-
Incubate with an HRP-conjugated secondary antibody and detect the signal using a chemiluminescence substrate.
-
Also, run a parallel western blot with a small fraction of the total cell lysate to determine the total Rap1 levels in each sample.
-
Quantify the band intensities and normalize the amount of active Rap1 to the total Rap1 for each condition.
-
Experimental Workflow
The following diagram illustrates a typical experimental workflow for studying the effects of this compound in primary neurons.
Caption: General Experimental Workflow.
References
- 1. Epac2 induces synapse remodeling and depression and its disease-associated forms alter spine morphology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 8-pCPT-2'-O-Me-cAMP BIOLOG Life Science Institute [biolog.de]
- 4. Rap1-Mediated Activation of Extracellular Signal-Regulated Kinases by Cyclic AMP Is Dependent on the Mode of Rap1 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 8-pCPT-2'-O-Me-cAMP-AM: an improved Epac-selective cAMP analogue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bio-techne.com [bio-techne.com]
- 7. Differential roles of Epac in regulating cell death in neuronal and myocardial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Studying Exocytosis with Sp-8-pCPT-2'-O-Me-cAMPS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sp-8-pCPT-2'-O-Me-cAMPS is a highly specific and potent cell-permeant activator of the Exchange Protein Directly Activated by cAMP (Epac). As a key second messenger, cyclic adenosine (B11128) monophosphate (cAMP) regulates a multitude of cellular processes. While the Protein Kinase A (PKA) pathway has been extensively studied as a primary mediator of cAMP signaling, the discovery of Epac has unveiled a parallel, PKA-independent pathway. This compound is an invaluable pharmacological tool for selectively dissecting the role of Epac in various physiological events, particularly in the process of exocytosis.
This document provides detailed application notes and experimental protocols for utilizing this compound to investigate Epac-mediated exocytosis in various cell types. The information is tailored for researchers in academic and industrial settings, including those involved in drug discovery and development.
Mechanism of Action
This compound is a structural analog of cAMP that exhibits high affinity for the cyclic nucleotide-binding domain of Epac proteins (Epac1 and Epac2). Unlike cAMP, this analog is a poor activator of PKA, allowing for the specific interrogation of Epac-downstream signaling pathways. The "Sp" configuration and the 8-pCPT and 2'-O-Me modifications confer resistance to phosphodiesterase (PDE) degradation and enhance membrane permeability, ensuring effective and sustained activation of intracellular Epac.
Upon binding to Epac, this compound induces a conformational change that unmasks its guanine (B1146940) nucleotide exchange factor (GEF) activity. Activated Epac then catalyzes the exchange of GDP for GTP on the small GTPase Rap1, leading to the activation of downstream effectors that modulate various cellular functions, including the trafficking, docking, and fusion of secretory vesicles with the plasma membrane, the core steps of exocytosis.
Signaling Pathway
Caption: Epac signaling pathway in exocytosis.
Data Presentation
The following tables summarize quantitative data from various studies on the effects of this compound and its analog 8-pCPT-2'-O-Me-cAMP-AM on exocytosis.
Table 1: Effective Concentrations of this compound and Analogs in Exocytosis Studies
| Cell Type | Compound | Concentration Range | Incubation Time | Measured Effect |
| Pancreatic β-cells (INS-1) | 8-pCPT-2'-O-Me-cAMP | 50 µM | Acute | Stimulation of Ca2+-induced Ca2+ release and exocytosis |
| Pancreatic β-cells (mouse) | 8-pCPT-2'-O-Me-cAMP | 10 µM | Not specified | Potentiation of Ca2+-dependent exocytosis of small vesicles |
| Pituitary Melanotrophs (mouse) | 8-pCPT-2'-O-Me-cAMP | 0.1 mM | During recording | Increased cumulative membrane capacitance |
| Human Umbilical Vein Endothelial Cells (HUVECs) | 8-pCPT-2'-O-Me-cAMP-AM | 2.5 µM | 30 min | Activation of Epac and prevention of junction disassembly |
Table 2: Quantitative Effects of this compound on Exocytosis
| Cell Type | Parameter Measured | Control Value (Mean ± SEM) | This compound Treatment | Result (Mean ± SEM) | Fold Change |
| Pituitary Melanotrophs (mouse) | Cumulative ΔCm (pF) | ~0.8 | 0.1 mM 8-pCPT-2'-O-Me-cAMP | 1.816 ± 0.299 | ~2.3 |
Experimental Protocols
Protocol 1: In Vitro Insulin (B600854) Secretion Assay from Pancreatic Islets
This protocol describes a static incubation assay to measure insulin secretion from isolated pancreatic islets in response to this compound.
Materials:
-
Isolated pancreatic islets (e.g., from mouse or rat)
-
Krebs-Ringer Bicarbonate (KRB) buffer supplemented with 0.1% BSA
-
Low glucose KRB buffer (e.g., 2.8 mM glucose)
-
High glucose KRB buffer (e.g., 16.7 mM glucose)
-
This compound or 8-pCPT-2'-O-Me-cAMP-AM stock solution (e.g., 10 mM in DMSO)
-
24-well plates
-
Insulin ELISA kit
-
Acid-ethanol solution (75% ethanol, 1.5% HCl)
Procedure:
-
Islet Preparation: After isolation, allow islets to recover in culture medium for at least 2 hours.
-
Pre-incubation: Hand-pick islets of similar size and place 10 islets per well into a 24-well plate containing 1 mL of low glucose KRB buffer. Pre-incubate for 30-60 minutes at 37°C in a 5% CO2 incubator.
-
Wash: Carefully remove the pre-incubation buffer and wash the islets once with 1 mL of low glucose KRB buffer.
-
Stimulation: Remove the wash buffer and add 1 mL of the following solutions to triplicate wells:
-
Low glucose KRB buffer (basal secretion)
-
High glucose KRB buffer (glucose-stimulated insulin secretion, GSIS)
-
High glucose KRB buffer + this compound (e.g., 10 µM final concentration)
-
High glucose KRB buffer + vehicle control (e.g., DMSO)
-
-
Incubation: Incubate the plate for 60 minutes at 37°C in a 5% CO2 incubator.
-
Sample Collection: After incubation, carefully collect the supernatant from each well and store at -20°C for insulin measurement.
-
Insulin Content Extraction (Optional): To normalize secreted insulin to total insulin content, add 500 µL of acid-ethanol solution to each well containing the islets. Incubate overnight at -20°C.
-
Insulin Measurement: Measure the insulin concentration in the collected supernatants and the acid-ethanol extracts using an insulin ELISA kit according to the manufacturer's instructions.
Protocol 2: Whole-Cell Patch-Clamp for Measuring Exocytosis (Capacitance Measurements)
This protocol outlines the measurement of exocytosis in single cells by monitoring changes in membrane capacitance (ΔCm) using the whole-cell patch-clamp technique. An increase in membrane capacitance reflects the fusion of secretory vesicles with the plasma membrane.
Materials:
-
Cell culture of interest (e.g., INS-1 cells, chromaffin cells) plated on glass coverslips
-
Patch-clamp rig (amplifier, micromanipulator, microscope)
-
Borosilicate glass capillaries for patch pipettes
-
Extracellular solution (e.g., Tyrode's solution)
-
Intracellular solution (pipette solution) containing:
-
This compound (e.g., 100 µM) or vehicle control
-
ATP and GTP to support cellular processes
-
A Ca2+ buffer (e.g., EGTA) to control intracellular Ca2+ concentration
-
-
Data acquisition and analysis software
Procedure:
-
Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the intracellular solution.
-
Cell Selection: Place a coverslip with adherent cells in the recording chamber and perfuse with extracellular solution. Identify a healthy, single cell for recording.
-
Gigaseal Formation: Approach the cell with the patch pipette and apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch under the pipette, establishing the whole-cell configuration.
-
Capacitance Measurement:
-
Apply a sinusoidal voltage command (e.g., 800 Hz, 20 mV peak-to-peak) to the cell.
-
Use a lock-in amplifier or software-based phase-sensitive detection to measure the resulting current and calculate the membrane capacitance.
-
Monitor the baseline capacitance for a few minutes to ensure stability.
-
-
Stimulation: If studying stimulus-induced exocytosis, apply a depolarizing stimulus (e.g., a train of voltage steps) to elicit Ca2+ influx and trigger exocytosis. The inclusion of this compound in the pipette solution will reveal its effect on the exocytotic response.
-
Data Analysis: Analyze the change in membrane capacitance (ΔCm) over time. Each step-like increase in capacitance corresponds to the fusion of a single or a small group of vesicles. The total ΔCm reflects the extent of exocytosis.
Mandatory Visualizations
Experimental Workflow for Investigating Epac-Mediated Exocytosis
Caption: Workflow for studying Epac-mediated exocytosis.
Logical Relationship of Experimental Components
Caption: Relationship of experimental components.
Conclusion
This compound is an indispensable tool for elucidating the PKA-independent, Epac-mediated signaling pathways that regulate exocytosis. The detailed protocols and application notes provided herein offer a comprehensive guide for researchers to effectively utilize this compound in their studies. By carefully designing experiments with appropriate controls and employing sensitive detection methods, investigators can gain valuable insights into the intricate mechanisms governing vesicular release in various physiological and pathological contexts. This knowledge is crucial for advancing our understanding of cellular communication and for the development of novel therapeutic strategies targeting diseases associated with dysregulated exocytosis.
Application Notes and Protocols: Downstream Targets of Sp-8-pCPT-2'-O-Me-cAMPS Activation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sp-8-pCPT-2'-O-Me-cAMPS is a highly specific and potent cell-permeable activator of the Exchange protein directly activated by cAMP (Epac). Unlike the endogenous second messenger cAMP, this analog does not activate Protein Kinase A (PKA), making it an invaluable tool for dissecting the specific signaling pathways mediated by Epac. These application notes provide a comprehensive overview of the known downstream targets of this compound activation, along with detailed protocols for key experimental procedures to study these effects.
Core Signaling Pathway
The primary mechanism of action for this compound involves the direct binding to and activation of Epac isoforms (Epac1 and Epac2). Epac proteins function as guanine (B1146940) nucleotide exchange factors (GEFs) for the small GTPases of the Rap family, primarily Rap1. Upon activation by this compound, Epac undergoes a conformational change that facilitates the exchange of GDP for GTP on Rap1, leading to its activation. Activated Rap1-GTP then interacts with a multitude of downstream effectors, initiating various cellular responses.
Key Downstream Targets and Cellular Responses
Activation of the Epac-Rap1 signaling axis by this compound has been shown to modulate a variety of cellular processes. The primary downstream targets and their associated functional outcomes are summarized below.
| Downstream Target/Process | Cellular Response | Cell Types Studied | Reference |
| Rap1 | Guanine nucleotide exchange and activation | Ubiquitous | [1][2] |
| Intracellular Ca2+ Mobilization | Release of Ca2+ from intracellular stores | Pancreatic β-cells, neurons | [3][4] |
| Exocytosis | Potentiation of vesicle fusion and secretion | Pancreatic β-cells, neuroendocrine cells, sperm | [3] |
| Cell Adhesion | Increased integrin-mediated cell adhesion | Leukocytes, platelets | [5] |
| Cell-Cell Junctions | Enhancement of endothelial barrier function | Endothelial cells | [6] |
| Gene Expression | Regulation of transcription factor activity (e.g., CREB) | Various | [7] |
| Insulin (B600854) Secretion | Potentiation of glucose-stimulated insulin secretion | Pancreatic β-cells | [4][8] |
Experimental Protocols
Detailed protocols for assessing the activation of key downstream targets of this compound are provided below.
Rap1 Activation Assay (Pull-down Method)
This protocol describes the detection of active, GTP-bound Rap1 using a pull-down assay with the Rap-binding domain (RBD) of RalGDS fused to Glutathione S-transferase (GST).
Materials:
-
Cells of interest
-
This compound
-
Lysis/Binding/Wash Buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% Triton X-100, 10 mM MgCl₂, 1 mM EDTA, 10% glycerol, supplemented with protease and phosphatase inhibitors)
-
GST-RalGDS-RBD beads (e.g., from a commercial kit)
-
Glutathione resin
-
2x Laemmli sample buffer
-
Primary antibody: anti-Rap1
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
Procedure:
-
Cell Treatment: Plate cells and grow to desired confluency. Treat cells with this compound at the desired concentration and for the appropriate time. Include a vehicle-treated control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with ice-cold Lysis/Binding/Wash Buffer. Scrape cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Clarification: Centrifuge the lysate at 14,000 x g for 10 minutes at 4°C. Collect the supernatant.
-
Protein Quantification: Determine the protein concentration of the clarified lysate.
-
Pull-down: Incubate 500 µg to 1 mg of cell lysate with GST-RalGDS-RBD beads for 1 hour at 4°C with gentle rotation.
-
Washing: Pellet the beads by centrifugation (e.g., 500 x g for 2 minutes) and wash three times with Lysis/Binding/Wash Buffer.
-
Elution: After the final wash, remove all supernatant and resuspend the beads in 2x Laemmli sample buffer. Boil for 5 minutes to elute the bound proteins.
-
Western Blotting: Separate the eluted proteins by SDS-PAGE and transfer to a PVDF membrane. Block the membrane and probe with an anti-Rap1 primary antibody, followed by an HRP-conjugated secondary antibody.
-
Detection: Visualize the bands using a chemiluminescence detection system. An increase in the Rap1 band intensity in the this compound-treated sample compared to the control indicates Rap1 activation.
Intracellular Calcium Measurement using Fura-2 AM
This protocol outlines the measurement of changes in intracellular calcium concentration ([Ca²⁺]i) using the ratiometric fluorescent indicator Fura-2 AM.
Materials:
-
Cells cultured on glass coverslips
-
Fura-2 AM
-
Pluronic F-127
-
HEPES-buffered saline (HBS): 140 mM NaCl, 5 mM KCl, 1 mM MgCl₂, 2 mM CaCl₂, 10 mM Glucose, 10 mM HEPES, pH 7.4
-
Fluorescence microscope equipped with a ratiometric imaging system
Procedure:
-
Cell Preparation: Seed cells on glass coverslips and allow them to adhere overnight.
-
Dye Loading: Prepare a loading solution of 2-5 µM Fura-2 AM and 0.02% Pluronic F-127 in HBS. Incubate the cells in the loading solution for 30-60 minutes at 37°C in the dark.
-
Washing: Wash the cells three times with HBS to remove extracellular Fura-2 AM.
-
De-esterification: Incubate the cells in HBS for an additional 30 minutes at room temperature to allow for complete de-esterification of the dye by intracellular esterases.
-
Imaging: Mount the coverslip in a perfusion chamber on the stage of the fluorescence microscope. Excite the cells alternately at 340 nm and 380 nm and collect the emission at ~510 nm.
-
Baseline Recording: Record the baseline 340/380 nm fluorescence ratio for a few minutes.
-
Stimulation: Add this compound to the perfusion chamber at the desired final concentration.
-
Data Acquisition and Analysis: Continue recording the fluorescence ratio to monitor changes in [Ca²⁺]i. The ratio of the fluorescence intensities at the two excitation wavelengths is proportional to the intracellular calcium concentration.
Insulin Secretion Assay from Pancreatic Islets (Perifusion)
This protocol describes a dynamic method to measure insulin secretion from isolated pancreatic islets in response to this compound.
Materials:
-
Isolated pancreatic islets
-
Krebs-Ringer Bicarbonate (KRB) buffer supplemented with 0.1% BSA, containing low (e.g., 2.8 mM) and high (e.g., 16.7 mM) glucose concentrations
-
This compound
-
Perifusion system
-
Fraction collector
-
Insulin ELISA or RIA kit
Procedure:
-
Islet Preparation: Isolate pancreatic islets using standard collagenase digestion methods. Culture the islets overnight to allow for recovery.
-
Pre-incubation: Pre-incubate a known number of size-matched islets in KRB buffer with low glucose for 1-2 hours.
-
Perifusion Setup: Place the islets into perifusion chambers.
-
Equilibration: Perifuse the islets with KRB buffer containing low glucose for at least 30 minutes to establish a stable basal insulin secretion rate. Collect fractions at regular intervals (e.g., every 1-2 minutes).
-
Stimulation: Switch the perifusion buffer to one containing high glucose to induce glucose-stimulated insulin secretion (GSIS). For the experimental group, include this compound in the high-glucose buffer.
-
Fraction Collection: Continue collecting fractions throughout the stimulation period.
-
Return to Basal: Switch the buffer back to low glucose to observe the return to basal secretion.
-
Insulin Measurement: Measure the insulin concentration in each collected fraction using an ELISA or RIA.
-
Data Analysis: Plot the insulin concentration over time to visualize the insulin secretion profile. Compare the profiles of islets treated with high glucose alone versus those treated with high glucose plus this compound to determine the effect of Epac activation on GSIS.
Conclusion
This compound is a powerful pharmacological tool for the specific activation of Epac-mediated signaling pathways. The protocols provided herein offer robust methods for investigating the downstream consequences of Epac activation in various cellular contexts. By utilizing these approaches, researchers can further elucidate the physiological and pathophysiological roles of the Epac-Rap1 signaling cascade.
References
- 1. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]
- 2. moodle2.units.it [moodle2.units.it]
- 3. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 4. hellobio.com [hellobio.com]
- 5. Detailed protocol for evaluation of dynamic perifusion of human islets to assess β-cell function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mouse Islet Perifusion (3-stimuli protocol) [protocols.io]
- 7. researchgate.net [researchgate.net]
- 8. Quantifying exocytosis by combination of membrane capacitance measurements and total internal reflection fluorescence microscopy in chromaffin cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Sp-8-pCPT-2'-O-Me-cAMPS solubility issues and solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Sp-8-pCPT-2'-O-Me-cAMPS.
Troubleshooting Guide
Issue: Difficulty Dissolving this compound
Problem: The compound is not fully dissolving in the chosen solvent, leading to precipitation or a cloudy solution.
Possible Causes and Solutions:
-
Inappropriate Solvent: While specific solubility data for this compound is not readily published, its high lipophilicity and the known solubility of structurally similar analogs suggest that organic solvents are required.
-
Recommended Primary Solvent: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing high-concentration stock solutions of similar Epac activators.
-
Alternative Solvents: For the related compound 8-pCPT-2'-O-Me-cAMP, Dimethylformamide (DMF) has also been used.[1] Aqueous buffers like PBS are generally not suitable for initial stock solutions of highly lipophilic compounds.
-
-
Concentration Too High: You may be attempting to prepare a stock solution at a concentration that exceeds its maximum solubility.
-
Insufficient Mixing or Sonication: The compound may require more energy to dissolve completely.
-
Solution: After adding the solvent, vortex the solution for 1-2 minutes. If undissolved particles remain, sonicate the solution in a water bath for 5-10 minutes. Gentle warming (to no more than 37°C) can also aid in dissolution, but be cautious about potential degradation with excessive heat.
-
-
Poor Compound Quality: Impurities in the compound can affect its solubility.
-
Solution: Ensure you are using a high-purity grade of this compound from a reputable supplier. Check the certificate of analysis for purity information.
-
Experimental Workflow for Solution Preparation
Caption: Workflow for preparing stock and working solutions of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a chemical compound that functions as a specific activator of the Exchange protein directly activated by cyclic AMP (Epac).[5] Unlike the more commonly known cAMP effector, Protein Kinase A (PKA), Epac proteins act as guanine (B1146940) nucleotide exchange factors (GEFs) for the Ras-like small GTPases, primarily Rap1. By activating Epac, this compound promotes the exchange of GDP for GTP on Rap1, leading to its activation and downstream signaling events. This compound is designed to be resistant to hydrolysis by phosphodiesterases (PDEs), ensuring a more sustained cellular effect.[5]
Q2: How does this compound differ from 8-pCPT-2'-O-Me-cAMP and 8-pCPT-2'-O-Me-cAMP-AM?
-
8-pCPT-2'-O-Me-cAMP: This is the parent compound and a selective activator of Epac.[1]
-
This compound: The "Sp" and "S" in the name indicate a phosphorothioate (B77711) modification at the cyclic phosphate (B84403) group. This modification makes the molecule resistant to degradation by phosphodiesterases (PDEs), enzymes that normally break down cAMP.[5] This results in a more prolonged activation of Epac in cellular systems.
-
8-pCPT-2'-O-Me-cAMP-AM: The "AM" stands for acetoxymethyl ester. This is a prodrug form of 8-pCPT-2'-O-Me-cAMP, designed to have increased cell permeability. Once inside the cell, cellular esterases cleave off the AM group, releasing the active 8-pCPT-2'-O-Me-cAMP.[2][3][4]
Q3: What are the recommended solvents for this compound?
| Compound | Solvent | Maximum Concentration |
| 8-pCPT-2'-O-Me-cAMP-AM | DMSO | 100 mM (55.79 mg/mL)[2][3][4] |
| 8-pCPT-2'-O-Me-cAMP | DMF | 30 mg/mL[1] |
| DMSO | 25 mg/mL[1] | |
| PBS (pH 7.2) | 10 mg/mL[1] | |
| Ethanol | 0.5 mg/mL[1] |
Based on this data, DMSO is the most recommended solvent for preparing a high-concentration stock solution of this compound.
Q4: How should I prepare a stock solution of this compound?
-
Determine Required Concentration: Decide on the desired stock solution concentration (e.g., 10 mM or 50 mM).
-
Calculate Mass: Based on the molecular weight of this compound, calculate the mass of the compound needed. Always use the batch-specific molecular weight provided on the vial or certificate of analysis.
-
Dissolve in DMSO: Add the appropriate volume of high-purity, anhydrous DMSO to the vial of the compound.
-
Mix Thoroughly: Vortex the solution for several minutes. If necessary, sonicate in a water bath to ensure complete dissolution.
-
Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.
Q5: How do I prepare a working solution for my cell-based experiments?
-
Thaw Stock Solution: Thaw a single aliquot of your DMSO stock solution at room temperature.
-
Dilute in Medium: Dilute the stock solution directly into your serum-free cell culture medium or experimental buffer to the final desired concentration. It is important to add the compound to serum-free media as esterases in serum can potentially cleave related compounds.
-
Mix and Use: Gently mix the working solution and add it to your cells immediately. Ensure that the final concentration of DMSO in your experiment is low (typically <0.5%) to avoid solvent-induced cytotoxicity.
Q6: What is the signaling pathway activated by this compound?
This compound activates the Epac signaling pathway, which is a PKA-independent branch of cAMP signaling.
Caption: The Epac signaling pathway activated by this compound.
References
- 1. Frontiers | Role of EPAC in cAMP-Mediated Actions in Adrenocortical Cells [frontiersin.org]
- 2. Epac: new emerging cAMP-binding protein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are EPAC inhibitors and how do they work? [synapse.patsnap.com]
- 4. This compound BIOLOG Life Science Institute [biolog.de]
- 5. medchemexpress.com [medchemexpress.com]
Technical Support Center: Optimizing Sp-8-pCPT-2'-O-Me-cAMPS Treatment Time
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing treatment times for Sp-8-pCPT-2'-O-Me-cAMPS and its related analogs. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a highly selective and potent cell-permeable activator of the Exchange Protein Directly Activated by cAMP (Epac).[1] Epac is a guanine (B1146940) nucleotide exchange factor (GEF) for the small GTPase Rap1.[2][3][4] Upon binding of this compound, Epac undergoes a conformational change that activates its GEF activity, leading to the exchange of GDP for GTP on Rap1. Activated, GTP-bound Rap1 then initiates downstream signaling cascades that can influence a variety of cellular processes, including cell adhesion, proliferation, differentiation, and exocytosis.[2][3][4][5][6] This compound is designed to be resistant to hydrolysis by phosphodiesterases (PDEs), ensuring a more sustained activation of Epac signaling compared to endogenous cAMP.
Q2: How quickly can I expect to see an effect after treating my cells with this compound?
The onset of the cellular response to this compound is dependent on the specific downstream endpoint being measured.
-
Proximal Signaling Events: Activation of Epac and its immediate target, Rap1, is very rapid. Measurable increases in GTP-bound Rap1 can be detected within minutes of treatment. For instance, in INS-1 cells, Rap1 activation was observed as early as 2.5 minutes following treatment with the AM-ester form.
-
Downstream Cellular Responses: More complex cellular responses will have a longer lag time. For example, changes in cell adhesion or morphology may be observed within a few hours.[7]
-
Gene Expression and Long-Term Effects: Effects that require transcriptional or translational changes, such as alterations in protein expression or cell differentiation, may require treatment for 12 to 72 hours or even longer.[7]
Q3: What is the recommended starting concentration and treatment time for my experiment?
The optimal concentration and treatment time are highly dependent on the cell type and the specific biological question. A good starting point is to consult the literature for studies using similar cell lines or investigating related pathways. Based on published data, a general recommendation is to perform a dose-response and a time-course experiment.
Troubleshooting Guide
Problem 1: I am not observing any effect after treatment.
| Possible Cause | Troubleshooting Step |
| Suboptimal Treatment Time | Perform a time-course experiment. For Rap1 activation, test short time points (e.g., 5, 15, 30, 60 minutes). For downstream effects, extend the time course to several hours (e.g., 1, 4, 8, 24 hours). |
| Incorrect Concentration | Perform a dose-response experiment with a range of concentrations (e.g., 1, 10, 50, 100 µM). |
| Compound Degradation | Ensure the compound is stored correctly (typically at -20°C or -80°C) and protected from light and moisture. Use a fresh aliquot for your experiment. |
| Low Epac Expression | Confirm the expression of Epac1 and/or Epac2 in your cell line using Western blot or qPCR. |
| Cell Health Issues | Ensure your cells are healthy and in the logarithmic growth phase. Perform a cell viability assay to rule out toxicity from the compound or solvent. |
Problem 2: I am observing high background or non-specific effects.
| Possible Cause | Troubleshooting Step |
| Solvent Effects | Always include a vehicle control (e.g., DMSO, water) at the same final concentration used in your experiment. |
| Off-Target Effects | While highly selective, at very high concentrations, off-target effects can occur. Use the lowest effective concentration determined from your dose-response experiment. Consider using an inactive analog as a negative control. |
| Cytotoxicity | High concentrations or prolonged treatment times can be toxic to some cell types. Perform a cell viability assay (e.g., MTT, Trypan Blue) to determine the non-toxic concentration range and optimal treatment duration. |
Data Presentation
Table 1: Recommended Starting Points for this compound Treatment Time Optimization
| Endpoint | Typical Treatment Time Range | Cell Type Examples |
| Rap1 Activation | 5 minutes - 1 hour | HEK293, NS-1, INS-1 |
| Cell Adhesion/Morphology | 4 hours - 24 hours | Primary Human Hepatocytes |
| Gene Expression | 12 hours - 72 hours | Various |
| Neurite Outgrowth | 24 hours - 48 hours | PC12 |
| Insulin Secretion | 30 minutes | INS-1 |
Experimental Protocols
Protocol 1: Time-Course Experiment for Rap1 Activation
This protocol describes a pull-down assay to measure the levels of active, GTP-bound Rap1.
-
Cell Seeding: Plate cells to achieve 70-80% confluency on the day of the experiment.
-
Serum Starvation (Optional): Depending on the cell type and experimental design, serum-starve the cells for 2-4 hours prior to treatment to reduce basal signaling.
-
Treatment: Treat cells with the desired concentration of this compound for various time points (e.g., 0, 5, 15, 30, 60 minutes). Include a vehicle control for the longest time point.
-
Lysis: At each time point, immediately place the culture dish on ice, aspirate the media, and wash once with ice-cold PBS. Lyse the cells in a buffer containing a GST-fusion protein of the RalGDS-RBD (Ras-binding domain), which specifically binds to GTP-bound Rap1.[8]
-
Pull-Down: Incubate the lysates with glutathione-sepharose beads to pull down the GST-RalGDS-RBD bound to active Rap1.
-
Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elution and Western Blotting: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer. Analyze the eluates by Western blotting using an antibody specific for Rap1. Also, probe a sample of the total cell lysate to determine the total Rap1 levels.
Protocol 2: Cell Viability Assay (MTT)
This protocol is to assess potential cytotoxicity of the treatment.
-
Cell Seeding: Seed cells in a 96-well plate at a density that will not lead to overgrowth during the experiment.
-
Treatment: Treat the cells with a range of concentrations of this compound and for different durations (e.g., 24, 48, 72 hours). Include vehicle-treated and untreated controls.
-
MTT Addition: At the end of the treatment period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
Mandatory Visualizations
Caption: this compound Signaling Pathway
Caption: Workflow for Optimizing Treatment Time
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The Interaction of Epac1 and Ran Promotes Rap1 Activation at the Nuclear Envelope - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Epac Activates the Small G Proteins Rap1 and Rab3A to Achieve Exocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Epac-selective cAMP analog 8-pCPT-2'-O-Me-cAMP as a stimulus for Ca2+-induced Ca2+ release and exocytosis in pancreatic beta-cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Rap1-Mediated Activation of Extracellular Signal-Regulated Kinases by Cyclic AMP Is Dependent on the Mode of Rap1 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Activation of cAMP (EPAC2) signaling pathway promotes hepatocyte attachment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Active Rap1 Detection Kit | Cell Signaling Technology [cellsignal.com]
potential off-target effects of Sp-8-pCPT-2'-O-Me-cAMPS
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information regarding the potential off-target effects of the Epac activator, Sp-8-pCPT-2'-O-Me-cAMPS. The following troubleshooting guides and frequently asked questions (FAQs) are designed to help you interpret your experimental results and mitigate potential confounding factors.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent and selective cell-permeable activator of the Exchange protein directly activated by cAMP (Epac).[1] It is a hydrolysis-resistant analog of 8-pCPT-2'-O-Me-cAMP, designed for sustained activation of Epac signaling pathways. The primary on-target effect is the activation of Epac1 and Epac2, which in turn activate the small GTPase Rap.
Q2: How selective is this compound for Epac over Protein Kinase A (PKA)?
The parent compound, 8-pCPT-2'-O-Me-cAMP, demonstrates high selectivity for Epac over PKA. For instance, it activates Epac1 with an EC50 of approximately 2.2 µM, while its EC50 for PKA is greater than 10 µM, indicating a significant selectivity window.[2][3] this compound is designed to retain this selectivity. However, at high concentrations, the possibility of PKA activation should be considered.
Q3: Are there any known off-target effects of this compound?
Yes, there are documented off-target effects. The most notable is its interaction with the P2Y12 receptor, an important receptor in platelet aggregation. Additionally, the parent compound and its derivatives have been reported to inhibit some phosphodiesterases (PDEs).
Troubleshooting Guide: Unexpected Experimental Results
Encountering unexpected results is a common challenge in research. This guide will help you troubleshoot potential issues related to the use of this compound.
Issue 1: Observation of effects typically associated with PKA activation (e.g., phosphorylation of PKA-specific substrates).
-
Potential Cause 1: High Concentration of this compound.
-
Recommendation: While highly selective, at concentrations significantly above the EC50 for Epac activation, off-target activation of PKA may occur. Perform a dose-response curve to ensure you are using the lowest effective concentration for Epac activation in your system.
-
-
Potential Cause 2: Indirect PKA activation via PDE inhibition.
-
Recommendation: Inhibition of certain PDEs can lead to an accumulation of intracellular cAMP, which can then activate PKA. To dissect this, consider using a PKA-specific inhibitor (e.g., H89, KT5720) in conjunction with this compound to see if the unexpected effect is abolished.
-
Issue 2: Effects on platelet aggregation or unexpected cardiovascular responses.
-
Potential Cause: Off-target interaction with the P2Y12 receptor.
-
Recommendation: The 8-pCPT moiety is known to interact with the P2Y12 receptor. If your experimental system involves platelets or cell types expressing P2Y12, consider this potential off-target effect. To confirm, you can use a specific P2Y12 antagonist (e.g., cangrelor, ticagrelor) to see if it blocks the observed effect.
-
Issue 3: Inconsistent or variable results between experiments.
-
Potential Cause 1: Reagent Stability and Handling.
-
Recommendation: Ensure proper storage of this compound stock solutions (typically at -20°C or -80°C). Avoid multiple freeze-thaw cycles. Prepare fresh dilutions for each experiment.
-
-
Potential Cause 2: Cell Passage Number and Health.
-
Recommendation: Use cells within a consistent and low passage number range. Ensure cells are healthy and in the logarithmic growth phase before treatment.
-
-
Potential Cause 3: Variability in Assay Conditions.
-
Recommendation: Standardize all experimental parameters, including incubation times, temperatures, and cell densities.
-
Quantitative Data Summary
The following tables summarize the known quantitative data for the on-target and potential off-target activities of 8-pCPT derivatives. Note that specific data for the this compound isoform may be limited, and data from the parent compound is often used as a reference.
Table 1: On-Target Activity (Epac Activation)
| Compound | Target | Assay | EC50 / Kd | Reference |
| 8-pCPT-2'-O-Me-cAMP | Epac1 | Rap1 activation | ~2.2 µM | [2][3] |
| 8-pCPT-2'-O-Me-cAMP | PKA | Kinase activity | >10 µM | [2][3] |
Table 2: Potential Off-Target Activities
| Compound | Off-Target | Assay Type | IC50 / Ki | Reference |
| 8-pCPT derivatives | P2Y12 Receptor | Platelet Aggregation | Data not consistently available in public domain | Implied by qualitative reports |
| 8-pCPT derivatives | Phosphodiesterases | PDE activity assays | Isoform-specific, data not consistently available for Sp-isoform | Implied by qualitative reports |
Experimental Protocols & Methodologies
To aid in troubleshooting and experimental design, detailed methodologies for key assays are provided below.
Experimental Protocol 1: Assessing Epac Activation via Rap1 Pulldown Assay
This protocol is a common method to measure the activation of Epac's downstream target, Rap1.
-
Cell Lysis:
-
Culture cells to 70-80% confluency.
-
Treat cells with this compound at various concentrations for the desired time.
-
Wash cells with ice-cold PBS.
-
Lyse cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Rap1 Pulldown:
-
Incubate a small aliquot of the cell lysate with a GST-fusion protein of the RalGDS-RBD (Rap Binding Domain of Ral Guanine Nucleotide Dissociation Stimulator) immobilized on glutathione-agarose beads. This domain specifically binds to the active, GTP-bound form of Rap1.
-
Incubate for 1-2 hours at 4°C with gentle rotation.
-
-
Washing:
-
Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
-
Elution and Western Blotting:
-
Elute the bound proteins by boiling the beads in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for Rap1.
-
Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate for detection.
-
Quantify the amount of active Rap1 by densitometry.
-
Experimental Protocol 2: Investigating P2Y12 Receptor Off-Target Effects using Platelet Aggregation Assay
This protocol can be adapted to assess the effect of this compound on platelet function.
-
Platelet-Rich Plasma (PRP) Preparation:
-
Draw whole blood from healthy, consenting donors into tubes containing 3.2% sodium citrate.
-
Centrifuge the blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to obtain PRP.
-
Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at a high speed (e.g., 2000 x g) for 10 minutes.
-
-
Platelet Aggregation Measurement:
-
Use a light transmission aggregometer, pre-warmed to 37°C.
-
Calibrate the instrument using PPP (100% aggregation) and PRP (0% aggregation).
-
Add PRP to a cuvette with a magnetic stir bar.
-
Incubate the PRP with either vehicle control or different concentrations of this compound for a predetermined time.
-
Induce platelet aggregation by adding a P2Y12 agonist, such as ADP.
-
Record the change in light transmission over time, which corresponds to the extent of platelet aggregation.
-
To confirm P2Y12 involvement, pre-incubate platelets with a known P2Y12 antagonist before adding this compound.
-
Experimental Protocol 3: Screening for Phosphodiesterase (PDE) Inhibition
Commercial kits, such as the PDE-Glo™ Phosphodiesterase Assay, provide a straightforward method to screen for PDE inhibition.
-
PDE Reaction:
-
Set up a reaction containing a specific recombinant PDE isozyme, the substrate (cAMP or cGMP), and the test compound (this compound) in a multi-well plate.
-
Incubate at room temperature for the recommended time.
-
-
Termination and Detection:
-
Stop the PDE reaction by adding a termination buffer.
-
Add a detection reagent that measures the amount of remaining cyclic nucleotide. In the PDE-Glo™ assay, the remaining cAMP/cGMP is used by a protein kinase to transfer phosphate (B84403) from ATP, and the amount of remaining ATP is quantified using a luciferase-based reaction.
-
-
Data Analysis:
-
A decrease in the luminescent signal compared to the vehicle control indicates PDE inhibition by the test compound.
-
Calculate the IC50 value by performing a dose-response analysis.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: On-target signaling pathway of this compound.
Caption: A logical workflow for troubleshooting unexpected results.
References
Sp-8-pCPT-2'-O-Me-cAMPS cytotoxicity in cell lines
Welcome to the technical support center for Sp-8-pCPT-2'-O-Me-cAMPS. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this selective Exchange Protein directly Activated by cAMP (Epac) activator in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues and ensure the successful application of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a chemical analog of cyclic adenosine (B11128) monophosphate (cAMP). It is designed to be a potent and selective activator of Exchange Protein directly Activated by cAMP (Epac).[1][2] Unlike the endogenous second messenger cAMP, which activates both Protein Kinase A (PKA) and Epac, this compound exhibits high selectivity for Epac, making it a valuable tool for studying Epac-specific signaling pathways.[3] Its mechanism of action involves binding to the cyclic nucleotide-binding domain of Epac, inducing a conformational change that leads to the activation of the small GTPase Rap1.[4] A more cell-permeable version, 8-pCPT-2'-O-Me-cAMP-AM, is often used in cell-based assays. This version has an acetoxymethyl (AM) ester group that is cleaved by intracellular esterases, releasing the active compound within the cell.[5]
Q2: What are the key downstream signaling pathways activated by this compound?
The primary downstream effector of Epac activation by this compound is the activation of the small GTPase Rap1.[4] Activated Rap1 (Rap1-GTP) can then influence a multitude of cellular processes, including:
-
Cell Adhesion and Junction Formation: Epac-Rap1 signaling is known to enhance cell-cell and cell-matrix adhesion.[6]
-
Regulation of other signaling cascades: Activated Rap1 can modulate the activity of other signaling pathways, such as the ERK/MAPK pathway, although this can be cell-type specific.
-
Calcium Mobilization: In some cell types, such as pancreatic beta-cells, Epac activation can lead to the mobilization of intracellular calcium stores.[3]
Q3: Is this compound cytotoxic?
While this compound is a valuable tool for studying Epac signaling, like many bioactive small molecules, it can exhibit cytotoxicity at high concentrations. The cytotoxic effects can be cell-type dependent and influenced by the duration of exposure. It is crucial for researchers to determine the optimal, non-toxic working concentration for their specific cell line and experimental conditions.
Troubleshooting Guides
Issue 1: Unexpected or High Levels of Cytotoxicity Observed
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Concentration Too High | The working concentration of this compound may be above the cytotoxic threshold for your specific cell line. Solution: Perform a dose-response experiment to determine the IC50 value and a non-toxic working concentration. Start with a broad range of concentrations and narrow down to a range that provides the desired biological effect without significant cell death. |
| Solvent Toxicity | If using a solvent like DMSO to dissolve the compound, the final concentration of the solvent in the cell culture medium may be toxic. Solution: Ensure the final DMSO concentration is typically below 0.1%. Always include a vehicle control (media with the same final concentration of solvent) in your experiments to account for any solvent-induced effects.[1] |
| Compound Instability/Degradation | Improper storage or handling can lead to degradation of the compound, potentially generating cytotoxic byproducts. Solution: Store the compound as recommended by the manufacturer, typically at -20°C or -80°C, protected from light and moisture. Prepare fresh stock solutions and avoid repeated freeze-thaw cycles.[1] |
| Off-Target Effects | At very high concentrations, the selectivity of the compound may decrease, leading to off-target effects that could induce cytotoxicity. Solution: Use the lowest effective concentration possible. Consider using an Epac inhibitor as a control to confirm that the observed effects are indeed Epac-mediated.[1] |
Issue 2: Lack of Expected Biological Effect (No Epac Activation)
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Insufficient Concentration | The concentration of this compound may be too low to effectively activate Epac in your cell system. Solution: Perform a dose-response experiment to determine the optimal activating concentration. |
| Poor Cell Permeability (if using the non-AM ester form) | The non-acetoxymethyl ester form of the compound has limited cell permeability. Solution: Use the cell-permeable analog, 8-pCPT-2'-O-Me-cAMP-AM, for cell-based assays.[5] |
| Low Epac Expression | The cell line you are using may have very low endogenous expression of Epac1 or Epac2. Solution: Verify Epac expression levels in your cell line using techniques like Western blotting or qPCR. Consider using a cell line known to express Epac or overexpressing Epac in your current cell line. |
| Rapid Degradation of Downstream Signal | The activation of Rap1 can be transient. Solution: Perform a time-course experiment to determine the optimal time point for observing the downstream effects of Epac activation. |
Quantitative Data
Direct comparative IC50 data for the cytotoxicity of this compound across a wide range of cell lines is not extensively available in the public literature. The cytotoxic profile of this compound is highly dependent on the specific cell line and experimental conditions. Researchers are strongly encouraged to determine the IC50 value empirically for their experimental system. Below is a template table that can be used to record and compare experimentally determined IC50 values.
Table 1: Experimentally Determined IC50 Values for this compound Cytotoxicity
| Cell Line | Tissue of Origin | Incubation Time (hours) | Assay Method | IC50 (µM) | Reference/Internal Exp. ID |
| e.g., A549 | Lung Carcinoma | 48 | MTT | [User-determined value] | [Internal Experiment ID] |
| e.g., MCF-7 | Breast Adenocarcinoma | 72 | Resazurin | [User-determined value] | [Internal Experiment ID] |
| e.g., U-87 MG | Glioblastoma | 48 | LDH | [User-determined value] | [Internal Experiment ID] |
Experimental Protocols
Protocol 1: Determining the Cytotoxicity of this compound using the MTT Assay
This protocol outlines a general procedure for assessing the cytotoxic effects of this compound on adherent cell lines.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound (or its AM-ester form)
-
DMSO (or other appropriate solvent)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of the compound in complete medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include vehicle control wells (medium with DMSO only) and untreated control wells (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Carefully remove the medium from each well.
-
Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software package.
-
Protocol 2: Rap1 Activation Assay (Pull-Down Method)
This protocol provides a general workflow to measure the activation of Rap1, a key downstream effector of Epac, following treatment with this compound.[4][7]
Materials:
-
Cell line of interest
-
This compound (AM-ester form recommended)
-
Lysis buffer (e.g., containing 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% Triton X-100, 10 mM MgCl2, and protease/phosphatase inhibitors)
-
RalGDS-RBD (Ral Guanine Dissociation Stimulator - Ras Binding Domain) agarose (B213101) beads
-
GTPγS (for positive control)
-
GDP (for negative control)
-
Anti-Rap1 antibody
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Cell Treatment:
-
Culture cells to 80-90% confluency.
-
Treat the cells with the desired concentration of this compound for the determined optimal time. Include a vehicle control.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with ice-cold lysis buffer.
-
Clarify the lysates by centrifugation at 14,000 x g for 10 minutes at 4°C.
-
-
Pull-Down of Activated Rap1:
-
Incubate the cleared cell lysates with RalGDS-RBD agarose beads for 1 hour at 4°C with gentle agitation. These beads specifically bind to the active, GTP-bound form of Rap1.
-
As controls, in separate tubes, incubate lysates from untreated cells with GTPγS (a non-hydrolyzable GTP analog to induce maximal activation) or GDP (to ensure the inactive state) before adding the beads.
-
-
Washing and Elution:
-
Pellet the beads by centrifugation and wash them three times with lysis buffer.
-
After the final wash, resuspend the beads in 2x SDS-PAGE sample buffer and boil for 5 minutes to elute the bound proteins.
-
-
Western Blot Analysis:
-
Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with an anti-Rap1 antibody to detect the amount of activated Rap1.
-
Also, run a Western blot for total Rap1 from the initial cell lysates to normalize the results.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: The Epac signaling pathway activated by this compound.
Caption: Experimental workflow for determining cytotoxicity.
Caption: A logical troubleshooting guide for common experimental issues.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound BIOLOG Life Science Institute [biolog.de]
- 3. Epac-selective cAMP analog 8-pCPT-2'-O-Me-cAMP as a stimulus for Ca2+-induced Ca2+ release and exocytosis in pancreatic beta-cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Epac and PKA: a tale of two intracellular cAMP receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cellbiolabs.com [cellbiolabs.com]
minimizing Sp-8-pCPT-2'-O-Me-cAMPS degradation in media
Welcome to the technical support center for Sp-8-pCPT-2'-O-Me-cAMPS. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing the degradation of this compound in experimental media, ensuring the reliability and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a chemical analog of cyclic adenosine (B11128) monophosphate (cAMP). It is a highly specific and potent activator of the Exchange Protein directly Activated by cAMP (Epac).[1][2] Epac, in turn, functions as a guanine (B1146940) nucleotide exchange factor (GEF) for the small GTPase Rap1. Unlike the endogenous second messenger cAMP, which activates both Epac and Protein Kinase A (PKA), this compound is designed to be selective for Epac, showing minimal activation of PKA. This selectivity is due to the 2'-O-methyl modification on the ribose ring.
Q2: What makes this compound resistant to degradation?
The key structural feature contributing to the stability of this compound is the phosphorothioate (B77711) modification at the cyclic phosphate (B84403) group. This modification makes the compound resistant to hydrolysis by phosphodiesterases (PDEs), which are the primary enzymes responsible for the degradation of endogenous cAMP.[2][3] This inherent stability is a significant advantage for in vitro and cell-based assays, as it allows for a more sustained and predictable concentration of the active compound over the course of an experiment.
Q3: What are the main sources of degradation for this compound in experimental media?
While resistant to enzymatic degradation by PDEs, the stability of this compound can still be influenced by several factors in the experimental environment. The primary concerns are chemical stability related to pH and temperature, as well as potential interactions with components in the cell culture media. Prolonged exposure to non-optimal pH or elevated temperatures can lead to chemical hydrolysis. While less susceptible than its non-phosphorothioate counterparts, degradation can still occur over extended experimental timelines.
Q4: How should I properly store and handle this compound to ensure its stability?
Proper storage and handling are critical to maintaining the potency and stability of this compound. The compound should be stored as a solid at -20°C or -80°C, protected from light and moisture. For experimental use, it is recommended to prepare a concentrated stock solution in a suitable solvent, such as DMSO. These stock solutions should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and can be stored at -20°C for up to one month. When preparing working solutions, thaw the stock aliquot and dilute it in the experimental medium immediately before use.
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with this compound, with a focus on minimizing compound degradation.
| Problem | Potential Cause | Recommended Solution |
| Inconsistent or no observable effect | Compound Degradation: The compound may have degraded due to improper storage or handling. | 1. Ensure the solid compound and stock solutions are stored at the recommended temperature (-20°C or -80°C) and protected from light and moisture. 2. Avoid repeated freeze-thaw cycles of the stock solution by preparing single-use aliquots. 3. Prepare fresh working solutions for each experiment from a properly stored stock. |
| Suboptimal pH of Media: The pH of the cell culture media may have shifted outside the optimal range for the compound's stability. | 1. Ensure the cell culture media is properly buffered and the pH is stable throughout the experiment. 2. If the experimental conditions are known to cause significant pH shifts, consider using a more robust buffering system. | |
| Prolonged Incubation at 37°C: Even with its inherent stability, very long incubation times at 37°C could lead to some degree of degradation. | 1. If possible, design experiments with the shortest effective incubation time. 2. For very long-term experiments (e.g., > 48 hours), consider replenishing the media with fresh this compound. | |
| High background or off-target effects | Use of Serum in Media: While this compound is PDE-resistant, serum contains various enzymes and proteins that could potentially interact with or degrade the compound over time. | 1. If the experimental design allows, consider conducting the experiment in serum-free media. 2. If serum is required, minimize the incubation time as much as possible. 3. Note that the related compound, 8-pCPT-2'-O-Me-cAMP-AM, is particularly susceptible to esterases in serum, which would cleave the acetoxymethyl ester and reduce cell permeability.[4][5] |
| Solvent Effects: The final concentration of the solvent (e.g., DMSO) in the culture media may be causing cellular stress or other non-specific effects. | 1. Ensure the final concentration of the solvent in the media is low (typically <0.1%) and consistent across all experimental and control groups. 2. Always include a vehicle control (media with the same concentration of solvent) in your experimental setup. |
Experimental Protocols
To minimize the degradation of this compound in your experiments, adhere to the following protocols:
Preparation of Stock Solution
-
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile, nuclease-free microcentrifuge tubes
-
-
Procedure:
-
Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.
-
Prepare a stock solution of a desired concentration (e.g., 10 mM) by dissolving the powder in anhydrous DMSO.
-
Vortex briefly to ensure complete dissolution.
-
Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C for up to one month.
-
Cell Treatment Protocol
-
Materials:
-
Cultured cells in appropriate vessels
-
Pre-warmed cell culture media (with or without serum, as per experimental design)
-
This compound stock solution
-
Vehicle control (DMSO)
-
-
Procedure:
-
On the day of the experiment, thaw a single aliquot of the this compound stock solution at room temperature.
-
Calculate the volume of the stock solution needed to achieve the final desired working concentration in your cell culture media.
-
Prepare the working solution by diluting the stock solution directly into the pre-warmed cell culture media. Mix gently by inverting the tube.
-
Prepare a vehicle control by adding the same volume of DMSO to an equal volume of pre-warmed media.
-
Remove the existing media from your cell cultures and replace it with the media containing this compound or the vehicle control.
-
Incubate the cells for the desired experimental duration under standard cell culture conditions (e.g., 37°C, 5% CO₂).
-
Visualizing Signaling Pathways and Workflows
To aid in understanding the experimental context and the mechanism of action of this compound, the following diagrams have been generated.
References
Technical Support Center: Sp-8-pCPT-2'-O-Me-cAMPS
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Sp-8-pCPT-2'-O-Me-cAMPS. This guide will help address common issues and ensure consistent, reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a hydrolysis-resistant analog of 8-pCPT-2'-O-Me-cAMP.[1] It is a highly specific and potent activator of the Exchange Protein Directly Activated by cAMP (Epac), also known as cAMP-GEF.[1] Unlike the canonical cAMP effector Protein Kinase A (PKA), this compound does not activate PKA, making it a valuable tool for studying Epac-specific signaling pathways.[1][2] Its high lipophilicity and resistance to phosphodiesterases (PDEs) ensure good membrane permeability and sustained intracellular activity.[1]
Q2: What are the key advantages of using this compound over its parent compound, 8-pCPT-2'-O-Me-cAMP?
The primary advantage of this compound is its resistance to hydrolysis by phosphodiesterases (PDEs), enzymes that degrade cAMP.[1] This resistance leads to a more sustained and stable intracellular concentration of the compound, which can be crucial for long-term experiments. Additionally, its acetoxymethyl (AM) ester form, 8-pCPT-2'-O-Me-cAMP-AM, offers even greater cell permeability.[3][4]
Q3: How should I store and handle this compound?
To prevent degradation, this compound should be stored at -20°C or -80°C, protected from moisture and light.[5] Stock solutions are typically prepared in high-quality, anhydrous DMSO or DMF.[6] For cell-based assays, it is recommended to prepare fresh dilutions from the stock solution for each experiment to minimize the potential for compound degradation.
Troubleshooting Guide
Problem 1: Inconsistent or no observable effect after treatment.
-
Possible Cause 1: Compound Degradation.
-
Possible Cause 2: High Phosphodiesterase (PDE) Activity.
-
Possible Cause 3: Low Expression of Epac.
-
Troubleshooting Step: Confirm the expression of Epac1 and/or Epac2 in your experimental system using techniques like Western blotting or RT-qPCR. If Epac expression is low, consider using a different cell line or an overexpression system.
-
-
Possible Cause 4: Incorrect Compound Concentration.
-
Troubleshooting Step: Perform a dose-response experiment to determine the optimal concentration for your specific cell type and assay. Concentrations used in the literature can vary, so empirical determination is crucial.[7]
-
Problem 2: Unexpected or off-target effects observed.
-
Possible Cause 1: Activation of PKA at high concentrations.
-
Troubleshooting Step: While highly selective for Epac, at very high concentrations, off-target activation of PKA cannot be entirely ruled out.[2][8] To confirm the involvement of PKA, use a specific PKA inhibitor (e.g., H89, KT5720) in conjunction with this compound.[5] If the unexpected effect is attenuated, it suggests PKA involvement.
-
-
Possible Cause 2: Solvent-induced effects.
-
Troubleshooting Step: Always include a vehicle control in your experiments, using the same concentration of the solvent (e.g., DMSO) used to dissolve the compound.[5] This will help differentiate between the effects of the compound and the solvent.
-
-
Possible Cause 3: Cytotoxicity.
Quantitative Data
The following table summarizes key quantitative data for 8-pCPT-2'-O-Me-cAMP, the parent compound of this compound. This data can serve as a starting point for experimental design.
| Parameter | Value | Target | Notes |
| AC50 | 1.8 µM | Epac | Concentration for 50% activation of Epac.[6] |
Experimental Protocols
Protocol 1: General Protocol for Cell Treatment
-
Cell Seeding: Plate cells at the desired density in a suitable culture vessel and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in anhydrous DMSO (e.g., 10-50 mM). Store at -20°C.
-
Working Solution Preparation: On the day of the experiment, dilute the stock solution to the desired final concentrations in pre-warmed cell culture medium.
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO).
-
Incubation: Incubate the cells for the desired period (e.g., 30 minutes to 24 hours) at 37°C in a CO2 incubator.
-
Downstream Analysis: Following incubation, proceed with your intended downstream analysis, such as cell lysis for Western blotting, RNA extraction for qPCR, or functional assays.
Protocol 2: PKA Activity Assay (to rule out off-target effects)
This protocol is adapted from a general colorimetric PKA activity kit to test for off-target PKA activation.[9]
-
Cell Lysate Preparation: Treat cells with this compound at the desired concentrations. Lyse the cells using a non-denaturing lysis buffer.[9]
-
Protein Quantification: Determine the protein concentration of each cell lysate.
-
Kinase Reaction: In a microplate, add the cell lysate, a PKA-specific substrate, and ATP to initiate the kinase reaction.[9]
-
Detection: Use a phosphospecific antibody that recognizes the phosphorylated PKA substrate. The signal, which can be colorimetric or fluorescent, is proportional to PKA activity.[9]
-
Analysis: Compare the PKA activity in cells treated with this compound to untreated and positive controls (e.g., treated with a known PKA activator like forskolin).
Visualizations
Caption: Signaling pathway of this compound via Epac activation.
Caption: A typical experimental workflow for using this compound.
Caption: A decision tree for troubleshooting inconsistent experimental results.
References
- 1. This compound BIOLOG Life Science Institute [biolog.de]
- 2. Epac-selective cAMP analog 8-pCPT-2'-O-Me-cAMP as a stimulus for Ca2+-induced Ca2+ release and exocytosis in pancreatic beta-cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 8-pCPT-2'-O-Me-cAMP-AM: an improved Epac-selective cAMP analogue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. caymanchem.com [caymanchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Epac-selective cAMP Analog 8-pCPT-2′-O-Me-cAMP as a Stimulus for Ca2+-induced Ca2+ Release and Exocytosis in Pancreatic β-Cells* - PMC [pmc.ncbi.nlm.nih.gov]
- 9. assets.fishersci.com [assets.fishersci.com]
Technical Support Center: Sp-8-pCPT-2'-O-Me-cAMPS In Vivo Delivery
Welcome to the technical support center for Sp-8-pCPT-2'-O-Me-cAMPS and its related compounds. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on in vivo applications, troubleshoot common experimental hurdles, and offer detailed protocols.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
Q1: What is this compound and what is its primary mechanism of action?
This compound is a highly specific and potent activator of the Exchange Protein directly Activated by cAMP (Epac).[1][2] Unlike the endogenous second messenger cAMP, this analog is designed to be resistant to hydrolysis by phosphodiesterases (PDEs), ensuring greater stability in biological systems.[2] Its primary mechanism involves binding to the cyclic nucleotide-binding domain of Epac, inducing a conformational change that promotes its guanine (B1146940) nucleotide exchange factor (GEF) activity towards the small GTPase Rap1.[3] This activation is independent of Protein Kinase A (PKA), making it a valuable tool for dissecting Epac-specific signaling pathways.[4]
Q2: I am not observing the expected biological effect after in vivo administration. What are the possible causes and solutions?
This is a common issue that can arise from several factors related to compound delivery, stability, and the experimental model itself. Here is a step-by-step troubleshooting guide:
-
Inadequate Compound Delivery/Bioavailability:
-
Compound Choice: For many in vivo applications, the acetoxymethyl (AM) ester prodrug, 8-pCPT-2'-O-Me-cAMP-AM , is preferred due to its enhanced cell permeability.[5] This compound is cleaved by intracellular esterases to release the active this compound.
-
Vehicle Formulation: The compound is typically dissolved in DMSO for a stock solution. For in vivo injections, this stock must be diluted in a vehicle compatible with the administration route (e.g., saline, PBS). Ensure the final DMSO concentration is non-toxic (typically <5%). If solubility is an issue, consider using a vehicle containing a solubilizing agent like cyclodextrin, though this should be validated for its own biological effects.
-
Route of Administration: The choice of administration route (intravenous, intraperitoneal, subcutaneous, or local) significantly impacts bioavailability. IV administration will provide the most rapid and complete systemic exposure, while IP may result in slower absorption and potential first-pass metabolism in the liver. Consider if a localized delivery is more appropriate for your research question to achieve a higher concentration at the target site.
-
-
Suboptimal Dosage:
-
Dose-Response: It is crucial to perform a dose-response study to determine the optimal concentration for your specific animal model and biological endpoint. Dosages can vary significantly based on the target tissue and the desired effect.
-
Timing: The time course of the biological response should also be evaluated. The peak effect may occur at a different time point than anticipated.
-
-
Compound Instability:
-
Storage: Ensure the compound is stored correctly, typically at -20°C or -80°C, protected from light and moisture.[6]
-
Working Solutions: Prepare fresh working solutions for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
-
-
Biological Factors:
-
Target Engagement: Confirm that the compound is reaching the target tissue and activating Epac. This can be assessed by measuring the activation of the downstream effector Rap1 in tissue lysates using a Rap1 activation assay.
-
Animal Model: The expression levels of Epac1 and Epac2 can vary between different tissues and animal strains.[3] Verify the expression of Epac in your target tissue.
-
Q3: I am observing high variability in my in vivo results. How can I improve reproducibility?
High variability can obscure true biological effects. Here are some strategies to improve consistency:
-
Standardize Procedures:
-
Animal Handling: Ensure consistent handling of animals, as stress can influence various signaling pathways.
-
Injection Technique: Use a consistent and precise injection technique, especially for IP and IV routes. For IP injections, ensure the injection is into the peritoneal cavity and not into the intestines or bladder.[7]
-
Timing: Perform experiments at the same time of day to minimize circadian variations.
-
-
Dosing and Formulation:
-
Accurate Dosing: Use precise methods for preparing and administering the compound to ensure each animal receives the correct dose.
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Homogeneous Formulation: Ensure the compound is fully dissolved and the final injection solution is homogeneous.
-
-
Experimental Controls:
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Vehicle Control: Always include a vehicle control group to account for any effects of the injection vehicle.
-
Positive Control: If possible, include a positive control that is known to elicit the expected biological response.
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Q4: What are the recommended storage and handling conditions for this compound and its AM-ester?
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Storage: Both compounds should be stored as a solid at -20°C.
-
Stock Solutions: Prepare a concentrated stock solution in a suitable solvent like DMSO. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -80°C for long-term stability.[6]
-
Working Solutions: Prepare fresh working solutions from the stock solution for each experiment. For in vivo use, the DMSO stock should be diluted in a sterile, biocompatible vehicle immediately before injection.
Quantitative Data Summary
| Parameter | This compound | 8-pCPT-2'-O-Me-cAMP-AM |
| Molecular Weight | ~523.9 g/mol (as sodium salt) | 557.9 g/mol |
| Purity | Typically ≥98% | ≥97% (HPLC) |
| Solubility | Soluble in aqueous solutions like PBS (pH 7.2) at up to 10 mg/mL.[8] | Soluble in DMSO up to 100 mM (55.79 mg/mL). |
| Storage | -20°C as a solid | -20°C as a solid |
| In Vitro EC50 (Epac1) | ~2.2 µM | Not directly applicable (prodrug) |
| In Vivo Dosage | Varies by application. e.g., 2.05 µM (1 µL) intravitreal injection in mice. | Varies by application. e.g., Intrarenal injection in mice.[6] |
Signaling Pathway and Experimental Workflow Diagrams
Caption: Signaling pathway of this compound.
Caption: Troubleshooting workflow for in vivo experiments.
Detailed Experimental Protocols
Protocol 1: In Vivo Administration via Intraperitoneal (IP) Injection in Mice
This protocol provides a general guideline. The exact dosage and vehicle should be optimized for your specific experimental needs.
Materials:
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8-pCPT-2'-O-Me-cAMP-AM
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
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Sterile saline (0.9% NaCl) or Phosphate Buffered Saline (PBS)
-
Sterile microcentrifuge tubes
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Syringes (e.g., 1 mL) and needles (e.g., 27-gauge)
Procedure:
-
Preparation of Stock Solution:
-
Allow the vial of 8-pCPT-2'-O-Me-cAMP-AM to equilibrate to room temperature.
-
Prepare a 50 mM stock solution by dissolving the compound in sterile DMSO. For example, dissolve 5.58 mg in 200 µL of DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into single-use tubes and store at -80°C.
-
-
Preparation of Injection Solution (for a 10 mg/kg dose):
-
Note: This is an example dose and should be optimized.
-
On the day of the experiment, thaw a single aliquot of the 50 mM stock solution.
-
Calculate the required volume of the stock solution based on the animal's weight and desired final injection volume. For a 25 g mouse receiving a 10 mg/kg dose in a 100 µL injection volume:
-
Total dose = 10 mg/kg * 0.025 kg = 0.25 mg
-
Volume of stock = (0.25 mg / 557.9 g/mol ) / 50 mmol/L = 8.96 µL
-
-
In a sterile microcentrifuge tube, add the calculated volume of the DMSO stock solution (e.g., 8.96 µL).
-
Add sterile saline to reach the final injection volume (e.g., add 91.04 µL for a total of 100 µL). This results in a final DMSO concentration of approximately 9%. If a lower DMSO concentration is required, adjust the stock concentration or the final injection volume accordingly.
-
Vortex the solution immediately before drawing it into the syringe.
-
-
Intraperitoneal Injection:
-
Restrain the mouse appropriately.
-
Tilt the mouse so its head is slightly lower than its hindquarters.
-
Insert the needle into the lower right quadrant of the abdomen to avoid the bladder and cecum.[7]
-
Inject the solution smoothly into the peritoneal cavity.
-
Return the animal to its cage and monitor for any adverse effects.
-
Protocol 2: Rap1 Activation Pulldown Assay from Tissue Lysates
This protocol is for assessing the activation of Rap1 in tissues harvested from animals treated with an Epac activator.
Materials:
-
Rap1 Activation Assay Kit (contains GST-RalGDS-RBD fusion protein, glutathione (B108866) resin, and lysis/wash buffer)
-
Harvested tissue from control and treated animals
-
Lysis buffer (provided in the kit or a similar buffer containing protease and phosphatase inhibitors)
-
Dounce homogenizer or mechanical tissue disruptor
-
Microcentrifuge
-
SDS-PAGE and Western blotting reagents
-
Primary antibody against Rap1
-
Appropriate secondary antibody
Procedure:
-
Tissue Lysis:
-
Immediately after euthanasia, harvest the target tissue and place it in ice-cold PBS to wash away excess blood.
-
Mince the tissue on ice and transfer to a pre-chilled tube containing ice-cold lysis buffer.
-
Homogenize the tissue using a Dounce homogenizer or a mechanical disruptor until the tissue is completely lysed.
-
Incubate the lysate on ice for 10-15 minutes.
-
Clarify the lysate by centrifugation at ~16,000 x g for 15 minutes at 4°C.[9]
-
Carefully collect the supernatant (this is the total cell lysate).
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA).
-
Normalize the protein concentration of all samples with lysis buffer.
-
-
Rap1-GTP Pulldown:
-
This part of the protocol is based on commercially available kits and should be adapted to the specific kit's instructions.
-
For each sample, add an equal amount of protein (e.g., 500 µg) to a fresh microcentrifuge tube.
-
Add the GST-RalGDS-RBD fusion protein (which specifically binds to active, GTP-bound Rap1) and glutathione resin to each lysate.
-
Incubate the tubes at 4°C on a rotator for 1 hour.
-
Pellet the resin by brief centrifugation and wash the pellet several times with wash buffer to remove non-specific binding proteins.
-
-
Elution and Western Blotting:
-
After the final wash, aspirate the supernatant.
-
Add 2x SDS-PAGE sample buffer to the resin pellet to elute the bound proteins.
-
Boil the samples for 5 minutes.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with a primary antibody against total Rap1. This will detect the amount of active Rap1 that was pulled down.
-
Also, run a separate gel with a small fraction of the total cell lysate from each sample and probe for total Rap1 to serve as a loading control.
-
Incubate with an appropriate HRP-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Quantify the band intensities to determine the relative amount of active Rap1 in each sample.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound BIOLOG Life Science Institute [biolog.de]
- 3. Intracellular cAMP Sensor EPAC: Physiology, Pathophysiology, and Therapeutics Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Epac-selective cAMP analog 8-pCPT-2'-O-Me-cAMP as a stimulus for Ca2+-induced Ca2+ release and exocytosis in pancreatic beta-cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 8-pCPT-2'-O-Me-cAMP-AM: an improved Epac-selective cAMP analogue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. animalcare.ubc.ca [animalcare.ubc.ca]
- 8. caymanchem.com [caymanchem.com]
- 9. assets.fishersci.com [assets.fishersci.com]
how to control for PKA activation with Sp-8-pCPT-2'-O-Me-cAMPS
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Sp-8-pCPT-2'-O-Me-cAMPS. This resource clarifies the compound's mechanism of action and offers detailed troubleshooting guides and frequently asked questions to ensure successful and accurately interpreted experiments.
Frequently Asked Questions (FAQs)
Q1: How do I control for PKA activation when using this compound?
A1: This question stems from a common misunderstanding. This compound is a highly selective activator of Epac (Exchange protein directly activated by cAMP) and is specifically designed to not activate PKA (Protein Kinase A).[1][2][3] Therefore, the primary experimental goal is not to control for PKA activation, but to confirm that the observed effects are indeed mediated by Epac and not by off-target PKA activation. This is achieved through a series of negative and positive control experiments outlined in the protocols below.
Q2: What is the mechanism of action of this compound?
A2: this compound is a cell-permeant prodrug.[4] The acetoxymethyl (AM) ester group enhances its ability to cross the cell membrane. Once inside the cell, endogenous esterases cleave the AM group, releasing the active compound, 8-pCPT-2'-O-Me-cAMP.[5] This active form selectively binds to and activates Epac proteins (Epac1 and Epac2), which are guanine (B1146940) nucleotide exchange factors (GEFs) for the small G-proteins Rap1 and Rap2.[1]
Q3: Why is this compound selective for Epac over PKA?
A3: The selectivity of 8-pCPT-2'-O-Me-cAMP for Epac is conferred by the 2'-O-methyl group on the ribose of the cAMP molecule.[4] This modification significantly reduces its affinity for the cAMP-binding sites on the regulatory subunits of PKA.[4]
Q4: What are the recommended working concentrations and incubation times?
A4: The optimal concentration and incubation time are cell-type and context-dependent. However, a general starting point is a concentration range of 1-10 µM. Due to its high potency as a cell-permeant analog, it can be used at concentrations two to three orders of magnitude lower than its non-AM ester counterpart.[4] A time course experiment is always recommended to determine the optimal incubation time for observing the desired downstream effect, which can range from minutes for rapid signaling events like Rap1 activation to hours for changes in gene expression.
Q5: How should I prepare and store this compound?
A5: Stock solutions should be prepared in anhydrous DMSO at a concentration of 1-10 mM.[6][7] These stock solutions should be aliquoted and stored at -20°C or -80°C to minimize freeze-thaw cycles. The compound is stable for at least two years when stored properly as a solid.[7]
Data Presentation
Table 1: Selectivity of 8-pCPT-2'-O-Me-cAMP for Epac vs. PKA
| Target Protein | EC50 (µM) | Reference |
| Epac1 | 2.2 | [8] |
| PKA | >100 | [8] |
EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response.
Mandatory Visualization
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for using this compound with controls.
Troubleshooting Guides
Issue 1: No or weak response to this compound treatment.
| Possible Cause | Recommended Solution |
| Compound Degradation | Prepare fresh working solutions from a DMSO stock for each experiment. Minimize the time the compound is in aqueous buffer before adding it to the cells. |
| Insufficient Intracellular Concentration | Increase the incubation time to allow for more efficient cleavage of the AM ester. Some cell types may have lower endogenous esterase activity. |
| Suboptimal Compound Concentration | Perform a dose-response curve to determine the optimal concentration for your cell type and experimental endpoint. |
| Serum Esterases | The AM ester can be prematurely cleaved by esterases present in serum.[5] For optimal results, perform treatments in serum-free media or wash cells with PBS before adding the compound in fresh, serum-free media. |
| Cell Health | Ensure cells are healthy and within a consistent passage number range, as cellular responses and enzymatic activity can change with cell stress or senescence. |
Issue 2: High background or inconsistent results.
| Possible Cause | Recommended Solution |
| Solvent Effects | Ensure the final DMSO concentration in the culture medium is consistent across all conditions and ideally below 0.1% to avoid solvent-induced cellular stress. |
| Inconsistent Cell Density | Plate cells at a uniform density to ensure consistent responses. |
| Variability in Incubation Time | Use a precise timer for all incubation steps to ensure consistency across experiments. |
| Compound Purity and Storage | Use high-purity this compound and store it correctly to prevent degradation. |
Issue 3: Observed effects may not be Epac-specific.
| Possible Cause | Recommended Solution |
| Off-Target Effects | Although highly selective, at very high concentrations, off-target effects are possible. Use the lowest effective concentration determined from a dose-response curve. |
| Indirect PKA Activation | In some signaling networks, Epac activation can indirectly lead to PKA activation. Perform control experiments as described in the protocols below to rule this out. |
| PKA-Independent, Non-Epac Effects | To confirm the effect is Epac-dependent, consider using an Epac inhibitor as a negative control or using siRNA to knockdown Epac expression. |
Experimental Protocols
Protocol 1: Confirming Epac Activation with a Rap1 Pulldown Assay
This assay confirms that this compound is activating its direct downstream target, Rap1.
Materials:
-
Cells of interest
-
This compound
-
Rap1 Activation Assay Kit (contains RalGDS-RBD beads)[9]
-
Ice-cold PBS and lysis buffer
-
Protease inhibitors
Procedure:
-
Cell Treatment: Plate and culture cells to 80-90% confluency. Treat cells with the desired concentration of this compound for a short duration (e.g., 5-30 minutes). Include a vehicle-treated (DMSO) negative control.
-
Lysis: Aspirate the media, wash cells with ice-cold PBS, and lyse the cells in a lysis buffer containing protease inhibitors.[10][11]
-
Clarification: Centrifuge the lysates at >12,000 x g for 10 minutes at 4°C to pellet cellular debris.
-
Pulldown: Incubate the supernatant (cleared lysate) with RalGDS-RBD agarose (B213101) beads for 1 hour at 4°C with gentle agitation. These beads will bind to the active, GTP-bound form of Rap1.[9]
-
Washing: Pellet the beads by centrifugation and wash them three times with lysis buffer to remove non-specifically bound proteins.[10]
-
Elution and Western Blot: Resuspend the bead pellet in 2x SDS-PAGE sample buffer and boil for 5 minutes to elute the bound proteins. Analyze the eluate by Western blotting using an anti-Rap1 antibody. An increase in the Rap1 signal in the this compound-treated sample compared to the control indicates Epac activation.
Protocol 2: Ruling out PKA Activation via Western Blot for Phospho-VASP (Ser157)
This protocol is a negative control experiment to demonstrate that this compound does not activate PKA. Vasodilator-stimulated phosphoprotein (VASP) is a well-established PKA substrate, and its phosphorylation at Serine 157 is a reliable marker of PKA activity.[12][13]
Materials:
-
Cells of interest
-
This compound
-
A known PKA activator (e.g., Forskolin or 6-Bnz-cAMP) as a positive control
-
A PKA inhibitor (e.g., H-89)
-
Lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-VASP (Ser157) and anti-total VASP
-
HRP-conjugated secondary antibody
Procedure:
-
Cell Treatment: Culture cells and treat them with the following conditions:
-
Vehicle (DMSO)
-
This compound
-
PKA activator (e.g., 10 µM Forskolin for 15-30 minutes)
-
PKA inhibitor (e.g., 10 µM H-89) for 30 minutes prior to treatment with the PKA activator
-
-
Lysis: After treatment, lyse the cells in a buffer containing both protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Western Blot:
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA in TBST.[12]
-
Incubate the membrane with the primary antibody against phospho-VASP (Ser157) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe with an antibody for total VASP as a loading control.
-
-
Analysis: A strong signal for phospho-VASP (Ser157) should be observed in the PKA activator-treated sample, and this signal should be diminished by the PKA inhibitor. No significant increase in phospho-VASP (Ser157) should be seen in the this compound-treated sample compared to the vehicle control. This confirms the lack of PKA activation. A similar approach can be used with an antibody against phospho-CREB (Ser133), another PKA substrate.[14]
References
- 1. Epac-selective cAMP analog 8-pCPT-2'-O-Me-cAMP as a stimulus for Ca2+-induced Ca2+ release and exocytosis in pancreatic beta-cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] Epac-selective cAMP Analog 8-pCPT-2′-O-Me-cAMP as a Stimulus for Ca2+-induced Ca2+ Release and Exocytosis in Pancreatic β-Cells* | Semantic Scholar [semanticscholar.org]
- 3. 8-pCPT-2'-O-Me-cAMP BIOLOG Life Science Institute [biolog.de]
- 4. researchgate.net [researchgate.net]
- 5. 8-pCPT-2-O-Me-cAMP-AM - Focus Biomolecules [mayflowerbio.com]
- 6. rndsystems.com [rndsystems.com]
- 7. sinobiological.com [sinobiological.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. cellbiolabs.com [cellbiolabs.com]
- 10. Rap1 Pull-Down Activation Assay Kit - NewEast Biosciences - GTPase, Oncogene and Bioactive Protein [neweastbio.com]
- 11. assets.fishersci.com [assets.fishersci.com]
- 12. Phospho-VASP (Ser157) Antibody (#3111) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 13. Phospho-VASP (Ser157) (D1C8O) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 14. researchgate.net [researchgate.net]
Sp-8-pCPT-2'-O-Me-cAMPS stability and storage conditions
Welcome to the technical support center for Sp-8-pCPT-2'-O-Me-cAMPS. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability, storage, and effective use of this potent and selective Epac activator. Here you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the integrity and success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a cell-permeable analog of cyclic adenosine (B11128) monophosphate (cAMP). Its primary mechanism of action is the specific activation of Exchange Protein directly Activated by cAMP (Epac), a guanine (B1146940) nucleotide exchange factor for the small G proteins Rap1 and Rap2. The "Sp" designation refers to the stereochemistry at the phosphorus atom, and the phosphorothioate (B77711) modification makes it resistant to hydrolysis by phosphodiesterases (PDEs).[1][2]
Q2: What are the recommended storage conditions for this compound?
For long-term stability, this compound in its solid form should be stored at -20°C. When stored properly, the solid compound is expected to be stable for years. For a similar compound, 8-pCPT-2'-O-Me-cAMP, a stability of at least four years has been reported when stored at -20°C.[3]
Q3: How should I prepare and store solutions of this compound?
This compound is soluble in DMSO. It is recommended to prepare a concentrated stock solution in anhydrous DMSO. For long-term storage, it is advisable to aliquot the stock solution into single-use volumes and store them at -20°C or -80°C to minimize freeze-thaw cycles.
Q4: How stable is this compound in solution?
The phosphorothioate modification confers significant resistance to enzymatic degradation by phosphodiesterases.[1][2] However, the long-term stability in aqueous solutions at various temperatures and pH values has not been extensively published. It is best practice to prepare fresh dilutions in your experimental buffer from the frozen DMSO stock shortly before use. For guidance on expected stability in solution, please refer to the quantitative data table below.
Stability and Storage Conditions
Summary of Storage and Solution Stability
| Condition | Form | Recommended Temperature | Expected Stability | Notes |
| Long-Term Storage | Solid (Lyophilized Powder) | -20°C | ≥ 4 years (based on similar compounds)[3] | Protect from moisture. |
| Stock Solution | In anhydrous DMSO | -20°C | Up to 6 months (estimated) | Aliquot to avoid repeated freeze-thaw cycles. |
| -80°C | ≥ 1 year (estimated) | Preferred for longer-term solution storage. | ||
| Working Dilution | In aqueous buffer (e.g., PBS, cell culture media) | 4°C | Up to 24 hours (estimated) | Prepare fresh for each experiment for optimal results. |
| Room Temperature (20-25°C) | Several hours (estimated) | Use as soon as possible after preparation. |
Disclaimer: The stability data for solutions are estimates based on the general stability of phosphorothioate-modified nucleotides and should be confirmed experimentally for sensitive applications.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or low biological effect | Compound Degradation: Improper storage of solid or stock solutions. Repeated freeze-thaw cycles of stock solutions. Degradation of working solution. | - Ensure the solid compound has been stored at -20°C and protected from moisture.- Prepare fresh aliquots of the stock solution.- Prepare fresh working dilutions immediately before each experiment. |
| Insufficient Concentration: The effective concentration is cell-type and context-dependent. | - Perform a dose-response experiment to determine the optimal concentration for your system. | |
| Low Cell Permeability: While designed to be cell-permeable, efficiency can vary. | - Ensure the use of a high-quality, pure compound.- Increase the incubation time. | |
| Inconsistent results between experiments | Variability in Compound Handling: Inconsistent preparation of stock or working solutions. | - Standardize the protocol for solution preparation.- Use freshly prepared working solutions for each experiment. |
| Cellular Factors: High phosphodiesterase (PDE) activity in the experimental system (although the compound is resistant, very high PDE levels could have an effect). Variation in cell passage number or health. | - Although this compound is PDE-resistant, consider the overall health and state of your cells.[1][2]- Use cells within a consistent passage number range and ensure they are healthy. | |
| Unexpected or off-target effects | High Concentration: Very high concentrations may lead to off-target effects. | - Perform a dose-response curve to identify the lowest effective concentration.- Include appropriate controls, such as a vehicle control and cells not treated with the compound. |
| PKA Activation: Although designed to be Epac-specific, cross-activation of PKA at very high concentrations cannot be entirely ruled out. | - Use a PKA-specific inhibitor (e.g., H89) as a control to confirm the effect is PKA-independent. |
Signaling Pathway
This compound selectively activates Epac, leading to the activation of the small GTPase Rap1.
Caption: Epac signaling pathway activated by this compound.
Experimental Protocols
Protocol for Assessing the Stability of this compound in Solution by HPLC
This protocol can be adapted to assess the stability of this compound under various conditions (e.g., different buffers, pH, temperatures).
Objective: To quantify the degradation of this compound over time.
Materials:
-
This compound
-
Anhydrous DMSO
-
Buffer of interest (e.g., PBS pH 7.4)
-
High-performance liquid chromatography (HPLC) system with a UV detector and a C18 column
-
Mobile phase (e.g., acetonitrile (B52724) and water with a suitable buffer like triethylammonium (B8662869) acetate)
-
Reference standard of this compound
Procedure:
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Preparation of Test Solutions: Dilute the stock solution to a final concentration of 100 µM in the buffer of interest. Prepare enough solution for all time points.
-
Incubation: Incubate the test solutions under the desired conditions (e.g., 4°C, 25°C, 37°C). Protect from light if photostability is being assessed.
-
Time Points: At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), take an aliquot of the test solution.
-
Sample Analysis:
-
Immediately analyze the aliquot by HPLC.
-
Inject a fixed volume of the sample onto the C18 column.
-
Use a suitable gradient of the mobile phase to separate the parent compound from any potential degradation products.
-
Monitor the elution profile at an appropriate wavelength (e.g., 280 nm).
-
-
Data Analysis:
-
Identify the peak corresponding to this compound based on the retention time of the reference standard.
-
Integrate the peak area for each time point.
-
Calculate the percentage of the remaining compound at each time point relative to the initial time point (t=0).
-
Plot the percentage of remaining compound versus time to determine the degradation rate.
-
Caption: Workflow for assessing the stability of this compound.
Logical Troubleshooting Workflow
This diagram provides a logical flow for troubleshooting common issues encountered during experiments with this compound.
Caption: Logical workflow for troubleshooting experiments.
References
Technical Support Center: Interpreting Data from Sp-8-pCPT-2'-O-Me-cAMPS Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Sp-8-pCPT-2'-O-Me-cAMPS in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a highly selective and potent cell-permeable activator of Exchange Protein Directly Activated by cAMP (Epac).[1][2] Its chemical structure, featuring a phosphorothioate (B77711) modification, makes it resistant to hydrolysis by phosphodiesterases (PDEs), ensuring sustained intracellular activity.[3] This compound is a crucial tool for dissecting Epac-mediated signaling pathways independent of Protein Kinase A (PKA), the other major intracellular cAMP sensor.[4]
Q2: How does the selectivity of this compound for Epac compare to its effect on PKA?
Q3: What are the key downstream signaling pathways activated by this compound?
Activation of Epac by this compound initiates a cascade of downstream signaling events, most notably the activation of the small GTPase Rap1.[4] Activated Rap1, in turn, can influence a variety of cellular processes. Other important downstream effectors of Epac signaling include Phospholipase C (PLC), Protein Kinase C (PKC), and Calmodulin-dependent protein kinase II (CaMKII).[1][6] These pathways are involved in regulating cell adhesion, secretion, gene expression, and calcium mobilization.[4][7]
Q4: What is the difference between this compound and 8-pCPT-2'-O-Me-cAMP-AM?
Both are potent Epac activators. This compound is a hydrolysis-resistant analog of 8-pCPT-2'-O-Me-cAMP.[2] 8-pCPT-2'-O-Me-cAMP-AM is an acetoxymethyl ester prodrug of 8-pCPT-2'-O-Me-cAMP.[8] The "-AM" ester group enhances cell permeability, and once inside the cell, it is cleaved by intracellular esterases to release the active compound.[3] The choice between these compounds may depend on the specific experimental requirements for stability and cell permeability.
Data Presentation
Table 1: Selectivity of Epac Activator (8-pCPT-2'-O-Me-cAMP)
| Target | EC50 | Reference |
| Epac1 | ~2.2 µM | [5] |
| PKA | >10 µM | [5] |
Note: This data is for the parent compound 8-pCPT-2'-O-Me-cAMP and serves as a reference for the selectivity of this compound.
Experimental Protocols
Protocol 1: General Protocol for Cell Treatment
-
Reagent Preparation:
-
Prepare a stock solution of this compound in sterile DMSO. A common stock concentration is 10-50 mM.
-
Store the stock solution at -20°C or -80°C, protected from light and moisture.[9]
-
-
Cell Culture:
-
Plate cells at the desired density in appropriate culture vessels and allow them to adhere and reach the desired confluency.
-
-
Treatment:
-
On the day of the experiment, thaw the stock solution and dilute it to the final desired concentration in serum-free cell culture medium. It is recommended to perform experiments in serum-free media as serum esterases can cleave AM esters if using the related compound 8-pCPT-2'-O-Me-cAMP-AM.[10]
-
A typical starting concentration range for this compound is 1-50 µM. The optimal concentration should be determined empirically for each cell type and experimental endpoint.
-
Replace the existing cell culture medium with the medium containing this compound.
-
Include a vehicle control (DMSO) at the same final concentration as in the experimental samples.
-
-
Incubation:
-
Incubate the cells for the desired period. Incubation times can range from minutes to hours depending on the downstream signaling event being investigated. A time-course experiment is recommended to determine the optimal incubation time.
-
-
Downstream Analysis:
-
After incubation, proceed with the desired downstream analysis, such as cell lysis for Western blotting, immunofluorescence staining, or functional assays.
-
Protocol 2: Rap1 Activation Assay (Pull-down)
This assay measures the activation of Rap1, a direct downstream target of Epac.
-
Cell Treatment:
-
Treat cells with this compound or vehicle control as described in Protocol 1.
-
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer (e.g., containing 1% NP-40, 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM MgCl2, and protease/phosphatase inhibitors).
-
Clarify the lysates by centrifugation at 14,000 x g for 10 minutes at 4°C.
-
-
Pull-down of Active Rap1:
-
Incubate the cell lysates with RalGDS-RBD (Ral Guanine Nucleotide Dissociation Stimulator - Ras Binding Domain) agarose (B213101) beads. The RBD of RalGDS specifically binds to the active, GTP-bound form of Rap1.[11]
-
Incubate for 1 hour at 4°C with gentle rotation.
-
-
Washing:
-
Pellet the beads by centrifugation and wash them three times with lysis buffer to remove non-specifically bound proteins.[11]
-
-
Elution and Western Blotting:
-
Resuspend the beads in 2x SDS-PAGE sample buffer and boil for 5 minutes to elute the bound proteins.[11]
-
Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for Rap1.
-
Use an appropriate HRP-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analyze the band intensity to quantify the amount of active Rap1. An increase in the Rap1 signal in the this compound-treated samples compared to the control indicates Epac activation.
-
Mandatory Visualization
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. This compound BIOLOG Life Science Institute [biolog.de]
- 3. mdpi.com [mdpi.com]
- 4. Epac-selective cAMP analog 8-pCPT-2'-O-Me-cAMP as a stimulus for Ca2+-induced Ca2+ release and exocytosis in pancreatic beta-cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. ahajournals.org [ahajournals.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. rndsystems.com [rndsystems.com]
- 11. cellbiolabs.com [cellbiolabs.com]
Validation & Comparative
Validating the Specificity of Sp-8-pCPT-2'-O-Me-cAMPS for Epac: A Comparative Guide
For researchers, scientists, and drug development professionals, ensuring the specificity of chemical tools is paramount for the accurate interpretation of experimental results. This guide provides a comprehensive comparison of Sp-8-pCPT-2'-O-Me-cAMPS, a widely used Epac activator, with other alternatives, supported by experimental data and detailed protocols to validate its specificity.
This compound, also known as 007, is a cell-permeable analog of cyclic adenosine (B11128) monophosphate (cAMP) designed to selectively activate the Exchange protein directly activated by cAMP (Epac). Epac proteins (Epac1 and Epac2) are guanine (B1146940) nucleotide exchange factors (GEFs) for the small G proteins Rap1 and Rap2, playing crucial roles in various cellular processes independent of the well-known cAMP effector, Protein Kinase A (PKA). The specificity of 007 for Epac over PKA is a critical feature that allows for the dissection of these two major cAMP signaling pathways.
Mechanism of Selectivity
The selectivity of this compound for Epac is conferred by a key structural modification: the 2'-O-methylation of the ribose sugar. This modification significantly reduces the affinity of the compound for the regulatory subunits of PKA, which possess a conserved glutamic acid residue that forms a critical hydrogen bond with the 2'-hydroxyl group of cAMP. In contrast, the cAMP-binding domains of Epac1 and Epac2 have a glutamine and a lysine (B10760008) residue at the corresponding position, respectively, which can accommodate the 2'-O-methyl group.[1]
Quantitative Comparison of Epac Activators
The following table summarizes the activation constants (AC50 or EC50) of this compound and its common alternatives for Epac1, Epac2, and their selectivity over PKA. Lower AC50/EC50 values indicate higher potency.
| Compound | Alternative Name | Target | AC50/EC50 (µM) | Relative kmax | PKA Activation | Key Characteristics |
| This compound | 007 | Epac1 | 1.8 | 3.3 | Weak | Potent Epac1 activator, weaker for Epac2. |
| Epac2 | 3.5 | 0.8 | ||||
| Sp-8-BnT-cAMPS | S-220 | Epac1 | 13 | - | Moderate | Selective activator of Epac2. |
| Epac2 | 0.1 | 7.7 | May exhibit some PKA activation at higher concentrations. | |||
| Sp-8-BnT-2'-O-Me-cAMPS | S-223 | Epac1 | - | - | Negligible | Highly selective for Epac2 over Epac1 and PKA. |
| Epac2 | 1.5 | 4.7 | Lower potency than S-220. | |||
| cAMP | - | Epac1 | ~50 | 1 | Strong | Non-selective, activates both Epac and PKA. |
| Epac2 | ~1.8 | 1 | Endogenous activator. |
Data compiled from multiple sources. AC50 and kmax values can vary slightly between different experimental setups.
Experimental Protocols for Specificity Validation
To experimentally validate the specificity of this compound in a laboratory setting, the following key assays can be performed.
Rap1 Activation Assay (Pull-down)
This assay directly measures the activation of Epac's downstream effector, Rap1.
Principle: Active, GTP-bound Rap1 is selectively pulled down from cell lysates using a GST-fusion protein of the Rap-binding domain (RBD) of RalGDS immobilized on glutathione-agarose beads. The amount of pulled-down Rap1 is then quantified by Western blotting.
Detailed Protocol:
-
Cell Lysis:
-
Culture cells to 80-90% confluency.
-
Treat cells with this compound (e.g., 1-50 µM) for the desired time. Include untreated and positive controls (e.g., forskolin/IBMX to raise intracellular cAMP).
-
Wash cells with ice-cold PBS.
-
Lyse cells on ice with Lysis/Binding/Wash Buffer (50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1% Triton X-100, 10 mM MgCl2, 1 mM EDTA, supplemented with protease and phosphatase inhibitors).
-
Clarify lysates by centrifugation at 14,000 x g for 10 minutes at 4°C.
-
-
Pull-down of Active Rap1:
-
Normalize total protein concentration of the lysates.
-
Incubate 500 µg - 1 mg of cell lysate with GST-RalGDS-RBD beads (e.g., 20 µg of fusion protein) for 1 hour at 4°C with gentle rotation.
-
Wash the beads 3 times with Lysis/Binding/Wash Buffer.
-
-
Western Blot Analysis:
-
Elute the bound proteins by boiling the beads in 2x SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody against Rap1.
-
Use a secondary antibody conjugated to HRP and detect with an enhanced chemiluminescence (ECL) substrate.
-
Quantify the band intensity to determine the relative amount of active Rap1.
-
PKA Activity Assay (In Vitro Kinase Assay)
This assay measures the ability of this compound to activate PKA.
Principle: The catalytic subunit of PKA phosphorylates a specific substrate peptide (e.g., Kemptide, LRRASLG). The incorporation of radiolabeled phosphate (B84403) from [γ-³²P]ATP into the substrate is measured as an indicator of PKA activity.
Detailed Protocol:
-
Reaction Setup:
-
Prepare a reaction mixture containing:
-
Kinase Buffer (e.g., 40 mM Tris-HCl, pH 7.4, 20 mM MgCl₂, 0.1 mg/ml BSA).
-
PKA catalytic subunit (recombinant).
-
Kemptide substrate (e.g., 100 µM).
-
Test compound (this compound or cAMP as a positive control) at various concentrations.
-
-
-
Initiation and Incubation:
-
Initiate the reaction by adding [γ-³²P]ATP (e.g., 100 µM, with a specific activity of 500-1000 cpm/pmol).
-
Incubate the reaction at 30°C for 10-20 minutes.
-
-
Termination and Detection:
-
Stop the reaction by spotting the mixture onto P81 phosphocellulose paper.
-
Wash the paper discs extensively with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Measure the radioactivity remaining on the discs using a scintillation counter.
-
Calculate the specific activity of PKA in the presence of the test compounds.
-
FRET-based Epac Activation Assay (Live-cell Imaging)
This assay provides a real-time measurement of Epac activation in living cells.
Principle: A genetically encoded biosensor consisting of Epac flanked by a Förster Resonance Energy Transfer (FRET) pair of fluorescent proteins (e.g., CFP and YFP) is expressed in cells. Upon binding of an Epac activator, the biosensor undergoes a conformational change that alters the distance or orientation between the FRET pair, leading to a change in the FRET signal (e.g., a decrease in the YFP/CFP emission ratio).
Detailed Protocol:
-
Cell Transfection and Culture:
-
Transfect the cells of interest with a plasmid encoding the Epac-FRET biosensor (e.g., Epac1-camps).
-
Plate the transfected cells in a suitable imaging dish or plate.
-
-
Live-cell Imaging:
-
Mount the dish on a fluorescence microscope equipped for FRET imaging.
-
Acquire baseline FRET images (CFP and YFP channels).
-
Add this compound or other compounds directly to the cells while continuously acquiring images.
-
-
Data Analysis:
-
Calculate the FRET ratio (e.g., YFP emission / CFP emission) for each time point in individual cells.
-
Normalize the FRET ratio to the baseline to determine the change in Epac activation over time.
-
Generate dose-response curves by applying different concentrations of the activator.
-
Signaling Pathways and Experimental Workflows
Figure 1: Simplified Epac signaling pathway and the specific action of this compound.
Figure 2: Experimental workflow for validating the Epac specificity of this compound.
Conclusion and Recommendations
This compound (007) is a potent and selective activator of Epac1, making it an invaluable tool for studying Epac1-mediated signaling pathways. Its cell-permeable acetoxymethyl ester form, 007-AM, offers enhanced delivery into cells. However, researchers should be aware of its weaker activity towards Epac2. For studies focused on Epac2, alternatives like S-220 or the more specific S-223 should be considered, keeping in mind their respective potencies and potential for PKA activation.
It is crucial to perform rigorous validation experiments, such as those detailed in this guide, to confirm the specificity of these compounds within the specific cellular context of study. By combining quantitative data with robust experimental validation, researchers can confidently dissect the distinct roles of Epac and PKA in cellular physiology and disease.
References
A Head-to-Head Comparison of Sp-8-pCPT-2'-O-Me-cAMPS and 8-pCPT-2'-O-Me-cAMP: A Guide for Researchers
In the landscape of cyclic AMP (cAMP) signaling research, the precise dissection of downstream pathways is paramount. While cAMP primarily signals through Protein Kinase A (PKA), the discovery of Exchange protein directly activated by cAMP (Epac) has unveiled a parallel signaling axis with profound physiological implications. To investigate the Epac pathway selectively, researchers rely on synthetic cAMP analogs. This guide provides a comprehensive comparison of two widely used Epac activators: Sp-8-pCPT-2'-O-Me-cAMPS and 8-pCPT-2'-O-Me-cAMP, offering insights into their biochemical properties, experimental performance, and detailed protocols for their use.
Biochemical Properties and Performance
Both this compound and 8-pCPT-2'-O-Me-cAMP are potent activators of Epac, designed to exhibit high selectivity over PKA. Their core structure, a modification of the native cAMP molecule, confers this specificity. However, key differences in their chemical makeup lead to distinct experimental characteristics.
8-pCPT-2'-O-Me-cAMP , often referred to as "007", is a well-characterized selective Epac activator.[1][2] It demonstrates a half-maximal effective concentration (EC50) for Epac1 activation of approximately 2.2 µM.[1] Crucially, it shows minimal activation of PKA at concentrations up to 10 µM, highlighting its selectivity.[1] A significant limitation of 8-pCPT-2'-O-Me-cAMP is its poor cell permeability, which necessitates the use of its acetoxymethyl ester prodrug, 8-pCPT-2'-O-Me-cAMP-AM , for effective use in intact cells.[3][4] Once inside the cell, endogenous esterases cleave the AM group, releasing the active compound.
This compound is a phosphorothioate (B77711) derivative of 8-pCPT-2'-O-Me-cAMP. This modification renders the molecule resistant to hydrolysis by phosphodiesterases (PDEs), the enzymes responsible for degrading cAMP.[5] This resistance to degradation leads to a more sustained activation of Epac in cellular systems. While a precise EC50 value for Epac activation by this compound is not consistently reported in the literature, it is widely regarded as a potent and specific Epac activator that does not activate PKA.[6][7] Its enhanced stability makes it a valuable tool for long-term stimulation experiments.
The following table summarizes the key quantitative data available for the two compounds.
| Feature | 8-pCPT-2'-O-Me-cAMP | This compound |
| Target | Exchange protein directly activated by cAMP (Epac) | Exchange protein directly activated by cAMP (Epac) |
| EC50 for Epac1 Activation | ~ 2.2 µM[1] | Not consistently reported, but described as a potent activator[6][7] |
| EC50 for PKA Activation | > 10 µM[1] | Does not activate PKA[6][7] |
| Cell Permeability | Poor (requires AM-ester prodrug for cellular studies)[3][4] | Described as having high lipophilicity and membrane permeability |
| PDE Resistance | Susceptible to hydrolysis | Resistant to hydrolysis[5] |
Signaling Pathways and Experimental Workflows
The primary mechanism of action for both compounds involves the direct binding to the cyclic nucleotide-binding domain of Epac, inducing a conformational change that promotes its guanine (B1146940) nucleotide exchange factor (GEF) activity towards the small GTPase Rap1. Activated Rap1-GTP then engages downstream effectors, leading to various cellular responses.
Caption: Simplified signaling pathway of Epac activation by cAMP analogs.
To assess the activity of these compounds, researchers typically employ several key experimental approaches.
Caption: Common experimental workflows to measure Epac and PKA activation.
Detailed Experimental Protocols
Epac Activation Assay using FRET
This protocol utilizes a genetically encoded biosensor, such as CFP-Epac-YFP, to monitor Epac activation in real-time in living cells.[8][9]
Materials:
-
Cells expressing a FRET-based Epac biosensor (e.g., HEK293 cells stably expressing CFP-Epac-YFP).
-
Imaging medium (e.g., HBSS).
-
This compound or 8-pCPT-2'-O-Me-cAMP-AM.
-
Fluorescence microscope equipped for FRET imaging (with appropriate filter sets for CFP and YFP).
Procedure:
-
Plate cells expressing the Epac biosensor on glass-bottom dishes suitable for microscopy.
-
The following day, replace the culture medium with imaging medium and allow the cells to equilibrate.
-
Acquire baseline FRET images by exciting the CFP fluorophore and measuring the emission of both CFP and YFP.
-
Add the desired concentration of this compound or 8-pCPT-2'-O-Me-cAMP-AM to the cells.
-
Immediately begin acquiring a time-lapse series of FRET images to monitor the change in the YFP/CFP emission ratio. A decrease in this ratio typically indicates Epac activation as the conformational change in the biosensor separates the two fluorophores.
-
For data analysis, calculate the YFP/CFP emission ratio for each time point and normalize to the baseline to quantify the change in FRET.
Rap1 Activation Assay (Pull-Down)
This biochemical assay measures the level of active, GTP-bound Rap1 in cell lysates.[10]
Materials:
-
Cells of interest.
-
This compound or 8-pCPT-2'-O-Me-cAMP-AM.
-
Lysis buffer (e.g., containing 1% NP-40, 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 10 mM MgCl2, and protease inhibitors).
-
GST-RalGDS-RBD (Glutathione S-transferase fusion protein of the Ras-binding domain of RalGDS) coupled to glutathione-agarose beads.
-
Wash buffer (e.g., lysis buffer with lower detergent concentration).
-
SDS-PAGE sample buffer.
-
Anti-Rap1 antibody.
Procedure:
-
Treat cells with the desired concentration of this compound or 8-pCPT-2'-O-Me-cAMP-AM for the desired time.
-
Lyse the cells on ice with lysis buffer.
-
Clarify the lysates by centrifugation.
-
Incubate a portion of the cell lysate with GST-RalGDS-RBD beads to pull down GTP-bound Rap1.
-
Wash the beads several times with wash buffer to remove non-specifically bound proteins.
-
Elute the bound proteins by boiling the beads in SDS-PAGE sample buffer.
-
Analyze the eluates by SDS-PAGE and Western blotting using an anti-Rap1 antibody to detect the amount of activated Rap1.
-
Run a parallel Western blot with a portion of the total cell lysate to determine the total amount of Rap1 protein for normalization.
PKA Activity Assay (Western Blot for Phospho-VASP)
This method indirectly assesses PKA activity by measuring the phosphorylation of a known PKA substrate, Vasodilator-stimulated phosphoprotein (VASP).
Materials:
-
Cells of interest.
-
This compound or 8-pCPT-2'-O-Me-cAMP-AM.
-
PKA-specific activator (e.g., 6-Bnz-cAMP) as a positive control.
-
Lysis buffer containing phosphatase inhibitors.
-
SDS-PAGE gels and Western blotting apparatus.
-
Primary antibodies against phospho-VASP (Ser157) and total VASP.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
Procedure:
-
Treat cells with the test compounds and controls for the desired time.
-
Lyse the cells in lysis buffer containing phosphatase inhibitors.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane and then incubate with the primary antibody against phospho-VASP.
-
After washing, incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total VASP for normalization.
-
Quantify the band intensities to determine the ratio of phosphorylated VASP to total VASP.
Conclusion
Both this compound and 8-pCPT-2'-O-Me-cAMP are invaluable tools for the specific activation of the Epac signaling pathway. The choice between them depends on the experimental requirements. 8-pCPT-2'-O-Me-cAMP (used as its AM ester) is a well-characterized activator with a known EC50, making it suitable for dose-response studies where precise concentration effects are critical. This compound offers the advantage of being resistant to PDE degradation, providing a more stable and prolonged Epac activation, which is ideal for long-term experiments or in systems with high PDE activity. Researchers should carefully consider these properties and utilize the detailed protocols provided to ensure robust and reliable investigation of Epac-mediated cellular processes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Epac-selective cAMP analog 8-pCPT-2'-O-Me-cAMP as a stimulus for Ca2+-induced Ca2+ release and exocytosis in pancreatic beta-cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound BIOLOG Life Science Institute [biolog.de]
- 8. Detecting cAMP-induced Epac activation by fluorescence resonance energy transfer: Epac as a novel cAMP indicator - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Detecting cAMP‐induced Epac activation by fluorescence resonance energy transfer: Epac as a novel cAMP indicator | EMBO Reports [link.springer.com]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to Epac Activators: Sp-8-pCPT-2'-O-Me-cAMPS and Alternatives
For Researchers, Scientists, and Drug Development Professionals
The discovery of Exchange protein directly activated by cAMP (Epac) has unveiled a protein kinase A (PKA)-independent signaling pathway for the second messenger cyclic AMP (cAMP). This has spurred the development of selective Epac activators to dissect its physiological roles and explore its therapeutic potential. This guide provides a detailed comparison of Sp-8-pCPT-2'-O-Me-cAMPS with other notable Epac activators, supported by experimental data and protocols.
Overview of Epac and its Activators
Epac proteins, comprising Epac1 and Epac2, are guanine (B1146940) nucleotide exchange factors (GEFs) for the small GTPases Rap1 and Rap2.[1][2] Upon binding cAMP, Epac undergoes a conformational change that activates its GEF activity, leading to the exchange of GDP for GTP on Rap proteins and subsequent downstream signaling.[3] This pathway is implicated in a multitude of cellular processes, including cell adhesion, insulin (B600854) secretion, and cardiac function.[3][4]
To study these processes without the confounding effects of PKA activation, researchers rely on synthetic cAMP analogs that selectively activate Epac. Among these, this compound and its cell-permeable prodrug, 8-pCPT-2'-O-Me-cAMP-AM, are widely utilized.[5]
Quantitative Comparison of Epac Activators
The following table summarizes the key pharmacological properties of this compound and other commonly used Epac activators. The data highlights differences in potency (EC50/AC50), selectivity for Epac over PKA, and isoform preference.
| Compound | Target(s) | Potency (EC50/AC50) | Selectivity (Epac vs. PKA) | Key Features |
| This compound | Epac1/Epac2 | Epac1: ~1.8-2.2 μM[6][7] | High (three orders of magnitude)[8] | Hydrolysis-resistant, high lipophilicity and membrane permeability.[9] |
| 8-pCPT-2'-O-Me-cAMP ("007") | Epac1 > Epac2 | Epac1: 1.8 µM, Epac2: 3.5 µM[10] | High (30-100 fold less potent on PKA)[5] | "Super activator" of Epac1; partial agonist for Epac2.[5][11] |
| 8-pCPT-2'-O-Me-cAMP-AM | Epac1 > Epac2 | Potent prodrug, hydrolyzed to active form intracellularly.[12] | High | Cell-permeable prodrug of "007", enhances intracellular availability.[12] |
| 8-pCPT-cAMP | Epac/PKA | Activates both Epac and PKA.[8][13] | Low | Non-selective, activates both major cAMP effectors.[8] |
| S-220 | Epac2 | AC50 = 0.1 µM[10] | Epac2 selective | Isoform-selective for Epac2.[10] |
| I942 | Epac1 | EC50 = 50 µM (partial agonist)[5] | Epac1 selective | Non-cyclic nucleotide, partial agonist.[5][14] |
Epac Signaling Pathway
The activation of Epac by cAMP initiates a signaling cascade that influences various cellular functions. The diagram below illustrates the canonical Epac signaling pathway.
Caption: Canonical Epac signaling pathway.
Experimental Protocols
1. Rap1 Activation Assay (Pull-down Assay)
This assay is a common method to measure the activation of Epac by quantifying the amount of active, GTP-bound Rap1.[15]
Caption: Workflow for a Rap1 activation pull-down assay.
Methodology:
-
Cell Treatment: Treat cells with the desired Epac activator (e.g., 8-pCPT-2'-O-Me-cAMP-AM) for the specified time.
-
Lysis: Lyse the cells in a buffer containing protease inhibitors.
-
Incubation: Incubate the cell lysates with a fusion protein of Glutathione S-transferase (GST) and the Ras-binding domain (RBD) of RalGDS, which specifically binds to GTP-bound Rap1. This fusion protein is typically immobilized on glutathione-agarose beads.
-
Washing: Wash the beads to remove unbound proteins.
-
Elution: Elute the bound Rap1-GTP from the beads.
-
Western Blotting: Analyze the eluted proteins by SDS-PAGE and Western blotting using an antibody specific for Rap1. The amount of pulled-down Rap1 corresponds to the level of active Rap1 in the cell.
2. FRET-based Epac Activity Assay
Fluorescence Resonance Energy Transfer (FRET) biosensors are powerful tools to monitor Epac activation in living cells in real-time.[16] These sensors typically consist of Epac flanked by a cyan fluorescent protein (CFP) and a yellow fluorescent protein (YFP).
Caption: Principle of a FRET-based Epac biosensor.
Methodology:
-
Transfection: Transfect cells with a plasmid encoding the FRET-based Epac biosensor.
-
Imaging: Image the cells using a fluorescence microscope equipped for FRET imaging. Excite the CFP and measure the emission from both CFP and YFP.
-
Stimulation: Add the Epac activator to the cells and continuously monitor the CFP and YFP fluorescence intensities.
-
Analysis: An increase in intracellular cAMP leads to a conformational change in the Epac biosensor, which decreases the FRET efficiency (i.e., a decrease in YFP emission and an increase in CFP emission). The ratio of YFP to CFP fluorescence is used to quantify Epac activation.[16]
Conclusion
This compound and its derivatives are highly selective and potent tools for activating Epac, enabling the specific investigation of PKA-independent cAMP signaling. The choice of activator will depend on the specific experimental needs, such as the requirement for cell permeability or isoform selectivity. The experimental protocols described provide robust methods for quantifying Epac activation and its downstream effects. As research into Epac signaling continues, these and other novel activators will be instrumental in elucidating the complex roles of this pathway in health and disease.
References
- 1. EPAC proteins transduce diverse cellular actions of cAMP - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Epac Signalling BIOLOG Life Science Institute [biolog.de]
- 3. What are EPAC inhibitors and how do they work? [synapse.patsnap.com]
- 4. Epac and PKA: a tale of two intracellular cAMP receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. caymanchem.com [caymanchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. cAMP analog mapping of Epac1 and cAMP kinase. Discriminating analogs demonstrate that Epac and cAMP kinase act synergistically to promote PC-12 cell neurite extension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound BIOLOG Life Science Institute [biolog.de]
- 10. Selective small-molecule EPAC activators - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Epac-Selective cAMP Analogs: New Tools With Which To Evaluate The Signal Transduction Properties Of cAMP-Regulated Guanine Nucleotide Exchange Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Targeted activation of PKA and Epac promotes glioblastoma regression in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Epac: A Promising Therapeutic Target for Vascular Diseases: A Review [frontiersin.org]
- 15. researchgate.net [researchgate.net]
- 16. Detecting cAMP‐induced Epac activation by fluorescence resonance energy transfer: Epac as a novel cAMP indicator | EMBO Reports [link.springer.com]
Dissecting cAMP Signaling: A Comparative Guide to Sp-8-pCPT-2'-O-Me-cAMPS and PKA Inhibitor Combination Studies
For Researchers, Scientists, and Drug Development Professionals
The cyclic adenosine (B11128) monophosphate (cAMP) signaling pathway is a ubiquitous and critical regulator of numerous cellular processes. Historically, the effects of cAMP were largely attributed to the activation of Protein Kinase A (PKA). However, the discovery of Exchange Protein Directly Activated by cAMP (Epac) has revealed a more complex and nuanced signaling network. Understanding the distinct and overlapping roles of PKA and Epac is crucial for therapeutic development.
This guide provides a comparative analysis of experimental approaches that utilize the Epac-selective activator, Sp-8-pCPT-2'-O-Me-cAMPS, in combination with PKA inhibitors. This strategy allows for the specific investigation of Epac-mediated effects by chemically isolating it from the influence of PKA. We present quantitative data from key studies, detailed experimental protocols, and visual representations of the involved signaling pathways to facilitate a deeper understanding of this important research area.
The cAMP Signaling Dichotomy: PKA and Epac
Cyclic AMP, a key second messenger, exerts its effects primarily through two distinct effector proteins: PKA and Epac.[1][2] While both are activated by cAMP, they initiate divergent downstream signaling cascades that can have independent, synergistic, or even antagonistic effects on cellular functions.[1][3]
This compound (often referred to as 8-pCPT-2'-O-Me-cAMP) is a potent and selective cell-permeable analog of cAMP that preferentially activates Epac over PKA.[4] Its acetoxymethyl (AM) ester form enhances cell permeability.[5] By using this tool in conjunction with pharmacological inhibitors of PKA, such as H89 or KT5720, researchers can effectively dissect the specific contributions of the Epac signaling arm.
Comparative Analysis of Experimental Data
The combination of an Epac activator and a PKA inhibitor has been employed in various cellular contexts to elucidate the specific roles of Epac signaling. Below are summaries of quantitative data from representative studies.
Glioblastoma Cell Proliferation and Signaling
A study on U87MG human glioblastoma cells investigated the roles of PKA and Epac in cell growth and mitogen-activated protein kinase (MAPK) signaling. While this study used forskolin (B1673556) to elevate overall cAMP levels, the inclusion of the PKA inhibitor H89 allows for an indirect assessment of the Epac pathway's contribution.
Table 1: Effect of Forskolin and H89 on U87MG Glioblastoma Cell Proliferation
| Treatment | Concentration | % Inhibition of Cell Growth (relative to control) |
| Forskolin | 10 µM | ~50% |
| Forskolin + H89 | 10 µM + 10 µM | ~25% (partially reversed) |
Data adapted from a study on U87MG glioblastoma cells.
Table 2: Effect of Epac Activation on p44/42 MAPK (Erk1/2) Phosphorylation in U87MG Cells
| Treatment | Concentration | % Inhibition of p44/42 MAPK Phosphorylation (relative to control) |
| 8-pCPT-cAMP | 1 µM | Significant inhibition |
| 8-pCPT-cAMP | 10 µM | Stronger inhibition |
Data adapted from a study on U87MG glioblastoma cells, demonstrating a dose-dependent inhibitory effect of Epac activation on a key proliferation pathway.
Lymphokine-Activated Killer (LAK) Cell Cytotoxicity
In the context of immunology, the role of Epac in regulating the cytotoxic activity of LAK cells has been investigated.
Table 3: Effect of Epac Activator on LAK Cell Cytotoxicity
| Treatment | Concentration | % Specific Lysis of Target Cells |
| Control | - | ~45% |
| 8-pCPT-2'-O-Me-cAMP | 0.5 mM | No significant effect |
Data adapted from a study on LAK cells, suggesting that in this specific context, Epac activation alone does not significantly modulate LAK cell-mediated killing of tumor cells.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings.
Cell Viability/Proliferation Assay (MTT Assay) for U87MG Cells
This protocol is adapted from methodologies used in glioblastoma cell line research.[6][7]
-
Cell Seeding: Seed U87MG cells in a 96-well plate at a density of 5 x 10³ cells per well in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.[6]
-
Treatment: Replace the medium with fresh medium containing the desired concentrations of this compound, PKA inhibitor (e.g., H89), or their combination. Include appropriate vehicle controls. Incubate for the desired treatment period (e.g., 48-72 hours).
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the vehicle-treated control.
Western Blot for p44/42 MAPK (Erk1/2) Phosphorylation
This protocol is a standard method for assessing protein phosphorylation.
-
Cell Lysis: After treatment, wash cells with ice-cold Phosphate Buffered Saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies against phospho-p44/42 MAPK and total p44/42 MAPK overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
LAK Cell Cytotoxicity Assay
This protocol is a general guide for assessing cell-mediated cytotoxicity.[8][9]
-
Effector Cell Preparation: Isolate peripheral blood mononuclear cells (PBMCs) and culture them with high-dose IL-2 for several days to generate LAK cells.
-
Target Cell Labeling: Label the target tumor cells (e.g., K562) with a fluorescent dye like Calcein-AM or a radioactive label like ⁵¹Cr.
-
Co-incubation: Co-incubate the labeled target cells with the LAK effector cells at various effector-to-target (E:T) ratios in the presence of this compound, a PKA inhibitor, or their combination for a defined period (e.g., 4 hours).
-
Measurement of Lysis:
-
Fluorescence-based: Measure the release of the fluorescent dye into the supernatant using a fluorometer.
-
Radioactivity-based: Measure the release of ⁵¹Cr into the supernatant using a gamma counter.
-
-
Calculation of Specific Lysis: Calculate the percentage of specific lysis using the formula: (Experimental release - Spontaneous release) / (Maximum release - Spontaneous release) x 100.
Visualizing the Pathways and Workflows
To better understand the underlying mechanisms and experimental designs, the following diagrams are provided.
References
- 1. Epac and PKA: a tale of two intracellular cAMP receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Epac and PKA: a tale of two intracellular cAMP receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. caymanchem.com [caymanchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Chrysomycin A Inhibits the Proliferation, Migration and Invasion of U251 and U87-MG Glioblastoma Cells to Exert Its Anti-Cancer Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Viability of glioblastoma stem cells is effectively reduced by diisothiocyanate-derived mercapturic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aai.org.tr [aai.org.tr]
- 9. Protocol for assessing immune-target cell interactions using a single-cell cytotoxicity assay - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: Selecting the Appropriate Negative Control for Sp-8-pCPT-2'-O-Me-cAMPS in cAMP Signaling Research
For researchers investigating the nuanced roles of cyclic AMP (cAMP) signaling pathways, the selection of precise pharmacological tools is paramount. Sp-8-pCPT-2'-O-Me-cAMPS is a widely utilized cell-permeant analog of cAMP that selectively activates Exchange protein directly activated by cAMP (Epac), a key downstream effector of cAMP, with minimal activation of Protein Kinase A (PKA).[1][2][3] To ensure the specificity of experimental findings and to correctly attribute observed effects to Epac activation, the use of a proper negative control is essential. This guide provides a comprehensive comparison of potential negative controls for this compound experiments, focusing on experimental data and detailed protocols to aid researchers in making informed decisions.
This guide will delve into the comparative efficacy of the diastereomer Rp-8-pCPT-2'-O-Me-cAMPS as a negative control, presenting available quantitative data, detailed experimental methodologies, and visual representations of the involved signaling pathways and experimental workflows.
Unveiling the Contenders: Sp- and Rp- Isomers
The key to a robust negative control lies in its structural similarity to the agonist but with opposing or null biological activity. In the context of this compound, its Rp-diastereomer, Rp-8-pCPT-2'-O-Me-cAMPS, emerges as the most suitable candidate. The "Sp" and "Rp" designations refer to the stereochemistry at the phosphorus atom in the cyclic phosphate (B84403) moiety. This subtle structural difference leads to profound changes in their ability to activate downstream effectors.
| Compound | Primary Target | Known Activity |
| This compound | Epac | Selective Activator[1][2][3] |
| Rp-8-pCPT-2'-O-Me-cAMPS | PKA | Antagonist/Weak Partial Agonist |
Quantitative Comparison of Activator and Control
While this compound is a potent activator of Epac, it exhibits significantly lower affinity for PKA. Conversely, Rp-cAMPS analogs are known to be potent antagonists of PKA.[4] The following table summarizes the available data on the activation and inhibition constants of these compounds. It is important to note that direct comparative studies providing EC50 and Ki values for both isomers on both Epac and PKA under identical conditions are limited. The data presented here is compiled from various sources to provide a comparative overview.
| Compound | Target | Parameter | Value | Reference |
| This compound | Epac1 | EC50 | ~2.2 µM | [5] |
| This compound | PKA Type I | Ka | >100 µM | [5] |
| This compound | PKA Type II | Ka | >100 µM | [5] |
| Rp-8-Br-cAMPS | PKA Type I | Ki | Potent Antagonist | [4] |
| Rp-8-Cl-cAMPS | PKA Type I | Ki | Potent Antagonist | [4] |
Experimental Protocols
To differentiate the effects of Epac and PKA activation, researchers can employ a variety of assays. Below are detailed methodologies for key experiments to assess the specific effects of this compound and its negative control.
Epac Activation Assay using Fluorescence Resonance Energy Transfer (FRET)
This protocol utilizes a genetically encoded Epac-based FRET biosensor to visualize Epac activation in living cells.
Principle: The biosensor consists of Epac flanked by a cyan fluorescent protein (CFP) and a yellow fluorescent protein (YFP). In the inactive state, the proteins are in close proximity, allowing for FRET. Upon cAMP binding and Epac activation, a conformational change separates CFP and YFP, leading to a decrease in FRET.
Protocol:
-
Cell Culture and Transfection: Plate cells on glass-bottom dishes suitable for microscopy. Transfect cells with the Epac-FRET biosensor plasmid using a suitable transfection reagent. Allow 24-48 hours for biosensor expression.
-
Imaging Setup: Use an inverted fluorescence microscope equipped with a CFP excitation filter, and both CFP and YFP emission filters. Maintain cells in an appropriate imaging buffer at 37°C and 5% CO2.
-
Baseline Measurement: Acquire baseline CFP and YFP emission intensities for a defined period before stimulation.
-
Stimulation: Add this compound or Rp-8-pCPT-2'-O-Me-cAMPS to the cells at the desired concentration.
-
Data Acquisition: Continuously record CFP and YFP emission intensities over time.
-
Analysis: Calculate the FRET ratio (e.g., YFP/CFP or CFP/YFP) over time. A decrease in the FRET ratio upon addition of this compound indicates Epac activation. No significant change in the FRET ratio is expected with the Rp-isomer.
PKA Activity Assay (Colorimetric)
This protocol measures the kinase activity of PKA in cell lysates.
Principle: This assay utilizes a specific PKA substrate coated on a microplate. In the presence of ATP, PKA in the sample phosphorylates the substrate. The phosphorylated substrate is then detected using a specific antibody and a colorimetric detection system.
Protocol:
-
Cell Lysis: Treat cells with this compound, Rp-8-pCPT-2'-O-Me-cAMPS, or a known PKA activator (e.g., Forskolin) as a positive control. Lyse the cells using a suitable lysis buffer.
-
Assay Plate Preparation: Add the cell lysates to the wells of the PKA substrate-coated microplate.
-
Kinase Reaction: Initiate the kinase reaction by adding ATP to each well. Incubate for a specified time at 30°C.
-
Detection: Add a phospho-specific antibody that recognizes the phosphorylated substrate, followed by a secondary antibody conjugated to horseradish peroxidase (HRP).
-
Color Development: Add a TMB substrate solution. The HRP enzyme will catalyze a color change.
-
Measurement: Stop the reaction and measure the absorbance at 450 nm using a microplate reader. An increase in absorbance indicates PKA activity.
Visualizing the Pathways and Experimental Logic
To further clarify the concepts discussed, the following diagrams illustrate the signaling pathways, the experimental workflow, and the logic behind selecting a negative control.
Caption: Overview of the cAMP signaling cascade.
Caption: Workflow for validating this compound specificity.
Caption: Logic for choosing a negative control.
Conclusion
References
- 1. Epac-Selective cAMP Analogs: New Tools With Which To Evaluate The Signal Transduction Properties Of cAMP-Regulated Guanine Nucleotide Exchange Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound BIOLOG Life Science Institute [biolog.de]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Novel (Rp)-cAMPS analogs as tools for inhibition of cAMP-kinase in cell culture. Basal cAMP-kinase activity modulates interleukin-1 beta action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cAMP analog mapping of Epac1 and cAMP kinase. Discriminating analogs demonstrate that Epac and cAMP kinase act synergistically to promote PC-12 cell neurite extension - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Effects of Sp-8-pCPT-2'-O-Me-cAMPS: A Comparative Guide to Knockdown Studies and Alternative Approaches
For Researchers, Scientists, and Drug Development Professionals
Sp-8-pCPT-2'-O-Me-cAMPS is a potent and specific activator of Exchange protein directly activated by cAMP (Epac), a crucial mediator of cAMP signaling in numerous cellular processes. To rigorously confirm that the observed cellular effects of this compound are indeed mediated by Epac, it is essential to employ robust validation techniques. This guide provides a comprehensive comparison of siRNA-mediated knockdown studies with alternative validation methods, including the use of knockout animal models and pharmacological inhibitors.
Knockdown Studies: A Targeted Approach to Inhibit Epac Expression
Small interfering RNA (siRNA) offers a powerful method to transiently silence the expression of specific genes, in this case, Epac1 and Epac2. By reducing the cellular levels of these proteins, researchers can assess whether the effects of this compound are diminished or abolished, thereby confirming the compound's on-target activity.
Experimental Protocol: siRNA-Mediated Knockdown of Epac1 and Epac2
This protocol provides a general framework for the transfection of siRNA into mammalian cells to knockdown Epac1 and Epac2 expression. Optimization for specific cell lines is recommended.
-
Cell Seeding: Twenty-four hours prior to transfection, seed mammalian cells in a 6-well plate at a density that will allow them to reach 30-50% confluency at the time of transfection. Use antibiotic-free complete growth medium.
-
siRNA Preparation: On the day of transfection, prepare two sets of tubes.
-
Tube A (siRNA): Dilute Epac1- and Epac2-specific siRNAs (or a non-targeting control siRNA) in serum-free medium (e.g., Opti-MEM® I) to a final concentration of 50 nM.
-
Tube B (Transfection Reagent): Dilute a suitable transfection reagent (e.g., Lipofectamine® 2000) in serum-free medium according to the manufacturer's instructions.
-
-
Complex Formation: Combine the contents of Tube A and Tube B, mix gently, and incubate at room temperature for 15-20 minutes to allow the formation of siRNA-lipid complexes.
-
Transfection: Add the siRNA-lipid complexes dropwise to the cells in each well. Gently rock the plate to ensure even distribution.
-
Incubation: Incubate the cells at 37°C in a CO₂ incubator for 24-72 hours. The optimal incubation time will vary depending on the cell type and the stability of the target proteins.
-
Analysis: After incubation, harvest the cells to assess the knockdown efficiency at both the mRNA (e.g., via RT-qPCR) and protein (e.g., via Western blot) levels. The functional consequences of Epac knockdown on the effects of this compound can then be measured.[1][2][3][4]
Alternative Validation Methods
While siRNA knockdown is a valuable tool, alternative and complementary approaches can provide further confidence in the specificity of this compound.
Epac Knockout Mouse Models
The use of genetically engineered mice lacking either Epac1 (Epac1-/-) or Epac2 (Epac2-/-) provides a whole-organism model to study the long-term and systemic effects of Epac deficiency.[5][6][7][8]
Experimental Protocol: Utilizing Epac Knockout Mice
-
Animal Models: Obtain wild-type, Epac1-/-, and Epac2-/- mice on the same genetic background.
-
Treatment: Administer this compound or a vehicle control to cohorts of each genotype.
-
Phenotypic Analysis: Assess the physiological and cellular responses to the compound in each mouse strain. This can include measurements of metabolic parameters, tissue-specific signaling events, or behavioral changes.
-
Ex Vivo Studies: Isolate primary cells or tissues from the knockout and wild-type mice for more controlled in vitro experiments with this compound.
Pharmacological Inhibition
The use of small molecule inhibitors that specifically target Epac1 or Epac2 can offer a rapid and reversible method to probe Epac function.[9][10][11]
Experimental Protocol: Pharmacological Inhibition of Epac
-
Inhibitor Selection: Choose a well-characterized and selective inhibitor for Epac1 (e.g., ESI-05, AM-001) or Epac2 (e.g., CE3F4).
-
Cell Treatment: Pre-incubate cells with the Epac inhibitor or a vehicle control for a sufficient time to allow for target engagement.
-
Compound Addition: Add this compound to the inhibitor-treated and control cells.
-
Functional Readout: Measure the downstream cellular response to assess the degree to which the inhibitor can block the effects of the Epac activator.
Biochemical Assays: Measuring Downstream Epac Activity
A key downstream effector of Epac is the small GTPase Rap1. Measuring the activation of Rap1 can serve as a direct biochemical readout of Epac activity.
Experimental Protocol: Rap1 Activation Assay
-
Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in a buffer that preserves the GTP-bound state of Rap1.
-
Pull-down: Incubate the cell lysates with a GST-fusion protein containing the Rap-binding domain (RBD) of RalGDS coupled to agarose (B213101) beads. This will specifically pull down the active, GTP-bound form of Rap1.[12][13][14][15][16]
-
Washing: Wash the beads to remove non-specifically bound proteins.
-
Elution and Detection: Elute the bound proteins from the beads and analyze the amount of pulled-down Rap1 by Western blotting using a Rap1-specific antibody.
Quantitative Data Comparison
The following table summarizes representative quantitative data from studies employing these different validation methods.
| Method | Target | Readout | Result | Reference |
| siRNA Knockdown | Epac1 & Epac2 | mRNA levels | Significant downregulation of both Epac1 and Epac2 mRNA compared to control siRNA. | |
| Epac1 & Epac2 | Protein levels | Significant downregulation of both Epac1 and Epac2 protein compared to control siRNA. | ||
| Epac1 & Epac2 | IL-8 Release | Knockdown of Epac1/2 attenuates the inhibitory effect of 8-pCPT-2'-O-Me-cAMP on CSE-induced IL-8 release. | ||
| Knockout Mice | Epac2 | Rap1 Activation | Activation of Rap1 by 8-Bromo-cAMP is abolished in pancreatic beta cells from Epac2 knockout mice. | [5] |
| Epac2 | Synaptic Proteins | Increased synaptic expression of GluA2/3-containing AMPA receptors and N-cadherin in cortical neurons from Epac2 knockout mice. | [7] | |
| Pharmacological Inhibition | Epac1 | Fibroblast Proliferation | The Epac1-specific inhibitor AM-001 decreases proliferation in normal and IPF fibroblasts. | [9][10] |
| Epac1 | Profibrotic Markers | AM-001 reduces the expression of α-smooth muscle actin and other profibrotic markers. | [9][10] | |
| Biochemical Assay | Rap1 | Rap1-GTP levels | Treatment of cortical neurons with 8-pCPT (an Epac activator) leads to a ~1.57-fold increase in activated Rap1. | [17] |
Visualizing the Pathways and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the signaling pathway of this compound and the experimental workflows for the validation methods.
This compound Signaling Pathway
siRNA Knockdown Experimental Workflow
Workflows for Alternative Validation Methods
References
- 1. yeasenbio.com [yeasenbio.com]
- 2. siRNA Plasmid Co-Transfection Protocol with Lipofectamine 2000 | Thermo Fisher Scientific - SG [thermofisher.com]
- 3. benchchem.com [benchchem.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. pnas.org [pnas.org]
- 6. researchgate.net [researchgate.net]
- 7. Loss of EPAC2 alters dendritic spine morphology and inhibitory synapse density - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. publications.ersnet.org [publications.ersnet.org]
- 10. Pharmacological inhibition of Epac1 protects against pulmonary fibrosis by blocking FoxO3a neddylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. cellbiolabs.com [cellbiolabs.com]
- 13. content.abcam.com [content.abcam.com]
- 14. neweastbio.com [neweastbio.com]
- 15. merckmillipore.com [merckmillipore.com]
- 16. Rap1 Activation Assay [cellbiolabs.com]
- 17. Epac2 induces synapse remodeling and depression and its disease-associated forms alter spine morphology - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Sp-8-pCPT-2'-O-Me-cAMPS and Forskolin in cAMP Signaling
For Researchers, Scientists, and Drug Development Professionals
In the landscape of cyclic adenosine (B11128) monophosphate (cAMP) signaling research, the precise modulation of this critical second messenger is paramount. Among the tools available, the direct adenylyl cyclase activator, forskolin (B1673556), and the selective Exchange Protein Directly Activated by cAMP (Epac) agonist, Sp-8-pCPT-2'-O-Me-cAMPS, represent two distinct strategies for elevating cAMP-mediated cellular events. This guide provides an objective comparison of their efficacy, supported by experimental data and detailed methodologies, to aid researchers in selecting the optimal tool for their experimental needs.
Mechanism of Action: A Tale of Two Pathways
The fundamental difference between this compound and forskolin lies in their point of intervention within the cAMP signaling cascade.
Forskolin acts as a broad activator of adenylyl cyclase, the enzyme responsible for synthesizing cAMP from ATP.[1][2][3] By directly stimulating most isoforms of adenylyl cyclase, forskolin leads to a global increase in intracellular cAMP levels.[4] This elevation in cAMP non-selectively activates all downstream effector proteins, including Protein Kinase A (PKA) and Epac.[5]
This compound , on the other hand, is a cell-permeable analog of cAMP that selectively activates Epac proteins (Epac1 and Epac2).[6][7] It bypasses the need for cAMP production by adenylyl cyclase and directly binds to the cyclic nucleotide-binding domain of Epac, initiating its guanine (B1146940) nucleotide exchange factor (GEF) activity for the small G-protein Rap1.[8][9] Notably, this analog is designed to have low affinity for PKA, allowing for the specific interrogation of Epac-mediated signaling pathways.[8]
Quantitative Data Comparison
The efficacy of these two compounds is typically assessed using different downstream markers, reflecting their distinct mechanisms of action. Forskolin's potency is often quantified by its ability to increase intracellular cAMP levels or activate PKA, while the efficacy of this compound is measured by its capacity to activate Epac, often assessed through Rap1 activation.
| Feature | This compound | Forskolin |
| Primary Molecular Target | Exchange Protein Directly Activated by cAMP (Epac)[6][7] | Adenylyl Cyclase[1][3] |
| Mechanism of Action | Mimics cAMP to directly activate Epac[9] | Directly activates adenylyl cyclase to increase intracellular cAMP[4] |
| Downstream Effectors | Primarily Epac (leading to Rap1 activation)[9] | PKA, Epac, and other cAMP-binding proteins[5] |
| Selectivity | High selectivity for Epac over PKA[8] | Non-selective, activates all downstream cAMP effectors |
| Reported EC50 | ~1.8 µM for Epac activation (for the parent compound 8-pCPT-2'-O-Me-cAMP) | 0.5 - 50 µM for adenylyl cyclase activation (varies by cell type and isoform)[1][10] |
| Common Application | Studying Epac-specific signaling pathways[8] | General elevation of intracellular cAMP, studying adenylyl cyclase function[1] |
Signaling Pathway Diagrams
To visually represent the distinct mechanisms of action, the following diagrams illustrate the points of intervention for both this compound and forskolin within the cAMP signaling pathway.
References
- 1. Stimulation of adenylate cyclase by water-soluble analogues of forskolin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Distinct mechanisms of forskolin-stimulated cyclic AMP accumulation and forskolin-potentiated hormone responses in C6-2B cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. content.abcam.com [content.abcam.com]
- 4. benchchem.com [benchchem.com]
- 5. Epac and PKA: a tale of two intracellular cAMP receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. arborassays.com [arborassays.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Epac-selective cAMP analog 8-pCPT-2'-O-Me-cAMP as a stimulus for Ca2+-induced Ca2+ release and exocytosis in pancreatic beta-cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Forskolin: unique diterpene activator of adenylate cyclase in membranes and in intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Assessing Protein Kinase A (PKA) Activation: A Comparative Analysis of Common Activators and Detection Methods
For researchers in cellular signaling and drug development, the precise activation and measurement of Protein Kinase A (PKA) activity are crucial. This guide provides an objective comparison of common methods to activate and assess PKA, offering supporting experimental data and detailed protocols. It is important to note that while the compound Sp-8-pCPT-2'-O-Me-cAMPS was initially considered, it is a selective activator of the Exchange protein directly activated by cAMP (Epac) and is not a suitable tool for studying PKA activation.[1][2] This guide will therefore focus on genuine PKA activators and methodologies for their assessment.
Understanding PKA Activation
The canonical activation of PKA occurs when the second messenger cyclic adenosine (B11128) monophosphate (cAMP) binds to the regulatory subunits of the inactive PKA holoenzyme. This binding induces a conformational change, leading to the dissociation of the catalytic subunits. These freed catalytic subunits are then active and can phosphorylate downstream substrate proteins on serine and threonine residues.
Below is a diagram illustrating the PKA activation pathway.
Comparison of PKA Activators
Several compounds can be used to activate PKA in experimental settings. They differ in their mechanism of action, specificity, and potency.
| Activator | Mechanism of Action | Typical EC50 for PKA Activation | Selectivity Notes |
| Forskolin | Directly activates adenylyl cyclase, increasing intracellular cAMP levels.[3] | 5-10 µM for adenylyl cyclase activation.[4] | Indirect PKA activator. Can have off-target effects. |
| Sp-cAMPS analogs | Directly bind to and activate the PKA holoenzyme, mimicking cAMP.[5] | e.g., Sp-8-CPT-cAMPS: 342 nM for PKA RIα and 96 nM for PKA RIIβ.[6] | Generally potent and specific for PKA. Resistant to phosphodiesterases. |
| 8-Bromo-cAMP (8-Br-cAMP) | A cell-permeable cAMP analog that directly activates PKA.[7][8] | In the micromolar range, but cell-type dependent. | Activates PKA, but may also affect other cAMP-binding proteins.[9] |
Note: EC50 values can vary significantly depending on the cell type and experimental conditions.
Methods for Assessing PKA Activation
Two common and robust methods for quantifying PKA activity are Western blotting for phosphorylated substrates and Förster Resonance Energy Transfer (FRET)-based biosensors.
Method 1: Western Blotting for Phosphorylated PKA Substrates
This method provides a semi-quantitative measure of PKA activity by detecting the phosphorylation of its downstream targets. A common substrate for assessing PKA activity is Vasodilator-Stimulated Phosphoprotein (VASP), which is phosphorylated at Serine 157 by PKA.[10] Alternatively, antibodies that recognize the consensus PKA phosphorylation motif (RRXS/T) can be used to visualize a broader range of PKA substrates.[11]
-
Cell Culture and Treatment: Plate cells (e.g., A-431 or 3T3 cells) and grow to 80-90% confluency. Treat cells with the desired PKA activator (e.g., Forskolin at 10 µM for 15 minutes).[12]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.
-
Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and boil for 5 minutes at 95°C.
-
SDS-PAGE and Transfer: Load equal amounts of protein per lane on an SDS-polyacrylamide gel. Separate proteins by electrophoresis and transfer to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.[13]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phospho-VASP (Ser157) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane as in step 8. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an appropriate imaging system.
-
Stripping and Re-probing (Optional): The membrane can be stripped and re-probed with an antibody for total VASP to normalize for protein loading.
Method 2: FRET-Based Biosensors
Genetically encoded FRET-based biosensors, such as A-Kinase Activity Reporters (AKARs), allow for real-time monitoring of PKA activity in living cells with high spatiotemporal resolution.[14] These sensors typically consist of a donor and acceptor fluorophore flanking a PKA substrate peptide and a phospho-amino acid binding domain. PKA-mediated phosphorylation of the substrate leads to a conformational change that alters the FRET efficiency between the fluorophores, which can be measured as a change in the ratio of acceptor to donor emission.[6]
-
Cell Culture and Transfection: Plate cells on glass-bottom dishes suitable for microscopy. Transfect cells with a plasmid encoding a PKA FRET biosensor (e.g., AKAR) using a suitable transfection reagent. Allow 24-48 hours for biosensor expression.
-
Imaging Setup: Mount the dish on a fluorescence microscope equipped for live-cell imaging with the appropriate filter sets for the donor and acceptor fluorophores (e.g., CFP and YFP).
-
Baseline Imaging: Acquire baseline images in both donor and acceptor channels before stimulation.
-
Stimulation: Add the PKA activator to the imaging medium and acquire time-lapse images.
-
Data Analysis: For each cell or region of interest, calculate the ratio of acceptor emission to donor emission at each time point. Normalize this ratio to the baseline to determine the change in PKA activity over time.
Comparative Workflow for Assessing PKA Activation
The following diagram outlines the key steps in the two primary methods for assessing PKA activation.
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. Epac-Selective cAMP Analogs: New Tools With Which To Evaluate The Signal Transduction Properties Of cAMP-Regulated Guanine Nucleotide Exchange Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Forskolin: unique diterpene activator of adenylate cyclase in membranes and in intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Antidepressant-like activity of 8-Br-cAMP, a PKA activator, in the forced swim test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Protocol for reading and imaging live-cell PKA activity using ExRai-AKAR2 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Phospho-VASP (Ser157) Antibody | Cell Signaling Technology [cellsignal.com]
- 11. Signal transduction - PKA signaling Pathway Map - PrimePCR | Life Science | Bio-Rad [commerce.bio-rad.com]
- 12. Phospho-VASP (Ser157) (D1C8O) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
Safety Operating Guide
Safe Disposal of Sp-8-pCPT-2'-O-Me-cAMPS: A Procedural Guide
Immediate Safety and Disposal Protocol
The following step-by-step guide outlines the recommended procedure for the disposal of Sp-8-pCPT-2'-O-Me-cAMPS and its contaminated materials. This protocol is synthesized from general best practices for laboratory chemical waste management and emphasizes consultation with your institution's Environmental Health and Safety (EHS) department.
Experimental Protocol: Chemical Waste Disposal
-
Personal Protective Equipment (PPE): Before handling the chemical for disposal, ensure you are wearing appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.
-
Waste Identification and Segregation:
-
Treat all unused or waste this compound as hazardous chemical waste.
-
Do not mix this compound with other waste streams unless compatibility is confirmed.[1] Incompatible chemicals can lead to dangerous reactions.[1]
-
Segregate solid waste (e.g., leftover powder) from liquid waste (e.g., solutions containing the compound).
-
-
Containment and Labeling:
-
Solid Waste: If possible, dispose of the solid reagent in its original manufacturer's container.[2] If the original container is not available, use a clearly labeled, sealable, and chemically compatible container.
-
Contaminated Labware: Dispose of chemically contaminated items such as pipette tips, gloves, and bench paper in a dedicated, clearly labeled hazardous waste bag.[2]
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," the approximate amount of waste, and the date of accumulation.[1][3]
-
-
Storage of Chemical Waste:
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.[4][5]
-
Provide the EHS department with all available information about the compound.
-
Never dispose of chemical waste down the sink or in the regular trash unless explicitly authorized by your EHS department for non-hazardous materials.[5][6]
-
Quantitative Data and Safety Summary
In the absence of specific quantitative data for this compound, the following table summarizes the critical safety and disposal parameters based on general laboratory chemical waste guidelines.
| Parameter | Guideline | Source |
| Waste Classification | Treat as Hazardous Chemical Waste in the absence of specific SDS. | General Best Practice |
| PPE | Lab coat, safety goggles, chemical-resistant gloves. | General Best Practice |
| Solid Waste Container | Original manufacturer's container or a compatible, sealed container. | [2] |
| Labeling Requirements | "Hazardous Waste," Chemical Name, Amount, Date. | [1][3] |
| Storage | Designated hazardous waste area with secondary containment. | [1][2][4] |
| Disposal Method | Collection by institutional Environmental Health and Safety (EHS). | [4][5] |
| Prohibited Disposal | Do not dispose of in regular trash or down the drain. | [5][6] |
Logical Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 3. Proper Waste Disposal in Research Labs: Expert Guide to Safety and Compliance [gzlabfurniture.com]
- 4. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 5. vumc.org [vumc.org]
- 6. danielshealth.com [danielshealth.com]
Essential Safety and Logistical Information for Handling Sp-8-pCPT-2'-O-Me-cAMPS
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical guidance for the handling and disposal of Sp-8-pCPT-2'-O-Me-cAMPS, a specific activator of the exchange protein directly activated by cyclic AMP (Epac). Adherence to these procedures is vital for ensuring laboratory safety and maintaining experimental integrity.
Immediate Safety and Handling Protocols
Personal Protective Equipment (PPE)
Standard laboratory PPE is mandatory when handling this compound in solid or solution form.
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile gloves | Prevents skin contact and absorption. |
| Eye Protection | Safety glasses with side shields or goggles | Protects eyes from dust particles and splashes. |
| Respiratory Protection | Type N95 (US) or equivalent dust mask | Required when handling the powder form to prevent inhalation.[1] |
| Body Protection | Laboratory coat | Protects from contamination of personal clothing. |
Engineering Controls
Work with the powdered form of this compound should be conducted in a chemical fume hood to minimize inhalation risk. A well-ventilated laboratory space is sufficient for handling solutions.
Storage and Stability
Proper storage is crucial to maintain the compound's integrity.
| Parameter | Recommendation |
| Storage Temperature | Store at -20°C for long-term stability.[2] |
| Light Sensitivity | Protect from light.[1] |
| Solution Stability | Prepare stock solutions in a suitable solvent like DMSO.[2] Aliquot and store at -20°C or -80°C to avoid repeated freeze-thaw cycles. A related compound's solution in deionized water at room temperature degrades at about 1% per day, so it is best to keep aqueous solutions frozen.[3] |
Operational Plan: From Receipt to Use
A systematic workflow ensures safety and reproducibility.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
